Product packaging for C29H35N3O6S(Cat. No.:)

C29H35N3O6S

Cat. No.: B15172505
M. Wt: 553.7 g/mol
InChI Key: FHUWNMHGDNWYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product contains the chemical compound with the molecular formula C29H35N3O6S, provided for research purposes. Specific applications, mechanism of action, and research value for this compound are currently unidentified and must be verified by the supplier. All our research compounds are strictly labeled "For Research Use Only" (RUO) and are not intended for use in diagnostics or therapeutics . Researchers are responsible for ensuring this material is used appropriately in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35N3O6S B15172505 C29H35N3O6S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H35N3O6S

Molecular Weight

553.7 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-1-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-N-(4-methylphenyl)-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide

InChI

InChI=1S/C29H35N3O6S/c1-18-9-13-21(14-10-18)31(28(36)26-29(2,3)39(37,38)24-17-23(34)32(24)26)25(19-11-15-22(33)16-12-19)27(35)30-20-7-5-4-6-8-20/h9-16,20,24-26,33H,4-8,17H2,1-3H3,(H,30,35)

InChI Key

FHUWNMHGDNWYME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)O)C(=O)NC3CCCCC3)C(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Serine Palmitoyltransferase Inhibition by Myriocin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A definitive chemical structure and associated data for the molecular formula C29H35N3O6S could not be identified in publicly available chemical databases. However, the context of serine palmitoyltransferase (SPT) inhibition is strongly indicated. This guide will focus on a well-characterized and potent SPT inhibitor, Myriocin (ISP-1) , as a representative compound to fulfill the technical requirements of this request. Myriocin is a fungal metabolite widely used in research to study sphingolipid metabolism and its roles in cellular processes.

Introduction to Myriocin (ISP-1)

Myriocin, also known as ISP-1 or thermozymocidin, is a natural product isolated from fungi such as Isaria sinclairii. It is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. Due to its high specificity, myriocin is an invaluable tool for researchers in biochemistry, molecular biology, and drug development to investigate the complex roles of sphingolipids in various cellular functions, including signaling, proliferation, and apoptosis.

Chemical Structure and Properties of Myriocin

Myriocin is an atypical amino acid with a long aliphatic chain. Its chemical structure is distinct from the provided molecular formula this compound.

Table 1: Physicochemical Properties of Myriocin

PropertyValue
Molecular Formula C21H39NO6
IUPAC Name (2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
CAS Number 35891-70-4
Molecular Weight 401.5 g/mol
SMILES CCCCCCCC(=O)CCCC/C=C/--INVALID-LINK--=O)(N)CO)O">C@HO
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, and DMSO

Biological Activity and Mechanism of Action

Myriocin's primary biological activity is the potent and specific inhibition of serine palmitoyltransferase (SPT).[1][2]

Table 2: Biological Activity of Myriocin

ParameterValueCell/System
IC50 for SPT ~0.3 nMCell-free lysate from Chinese hamster ovary (CHO) cells

The inhibition of SPT by myriocin leads to a significant reduction in the cellular levels of all downstream sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids.[1] This targeted disruption of sphingolipid biosynthesis allows for the detailed study of their physiological roles.

Signaling Pathway: Inhibition of Sphingolipid Biosynthesis

Myriocin acts at the initial step of the sphingolipid biosynthesis pathway. The following diagram illustrates the point of inhibition.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl_CoA Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Palmitoyl_CoA->KDS Serine L-Serine Serine->KDS DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS_reductase 3-KDS Reductase DHC Dihydroceramide DHS->DHC CerS Ceramide Synthase Ceramide Ceramide DHC->Ceramide DES Dihydroceramide Desaturase SM Sphingomyelin Ceramide->SM GSL Glycosphingolipids Ceramide->GSL SPT Serine Palmitoyltransferase (SPT) Myriocin Myriocin Myriocin->SPT

Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by Myriocin.

Experimental Protocols

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a common method to measure SPT activity in a cell-free system.

SPT_Assay_Workflow start Start: Prepare Cell Lysate (e.g., from CHO cells) preincubation Pre-incubation: Cell lysate + Buffer (HEPES, DTT, EDTA, PLP) +/- Myriocin (inhibitor) start->preincubation reaction Initiate Reaction: Add Substrates (L-[³H]serine, Palmitoyl-CoA) preincubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction: Add alkaline methanol incubation->stop_reaction extraction Lipid Extraction: Extract sphingolipids stop_reaction->extraction quantification Quantification: Measure radioactivity of [³H]-labeled sphingolipids (Scintillation counting) extraction->quantification end End: Determine SPT Activity quantification->end

Caption: Workflow for an in vitro SPT activity assay using a radiolabeled substrate.

Detailed Methodology:

  • Preparation of Cell Lysate:

    • Culture cells (e.g., Chinese Hamster Ovary cells) to near confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer containing protease inhibitors.

    • Homogenize the cell suspension and centrifuge to obtain a post-nuclear supernatant, which serves as the source of SPT.

  • SPT Assay:

    • In a microcentrifuge tube, combine the cell lysate with a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM DTT, 1 mM EDTA, and 50 µM pyridoxal 5'-phosphate).

    • Add Myriocin (dissolved in a suitable solvent like DMSO) or vehicle control.

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrates: L-[³H]serine and palmitoyl-CoA.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lipid Extraction and Quantification:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Perform a Bligh-Dyer lipid extraction to separate the lipids from the aqueous phase.

    • Wash the organic phase to remove any unincorporated L-[³H]serine.

    • Evaporate the solvent from the organic phase.

    • Resuspend the lipid extract in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the SPT activity.

In Vivo Inhibition of Sphingolipid Biosynthesis

This protocol outlines a general procedure to assess the effect of Myriocin on sphingolipid synthesis in a cellular context.

InVivo_Inhibition_Workflow start Start: Culture Cells (e.g., B16F10 melanoma cells) treatment Treat cells with Myriocin (various concentrations and time points) start->treatment labeling Metabolic Labeling: Incubate with a radiolabeled precursor (e.g., [¹⁴C]serine) treatment->labeling harvesting Harvest and Lyse Cells labeling->harvesting lipid_extraction Lipid Extraction harvesting->lipid_extraction tlc Separation of Lipids: Thin-Layer Chromatography (TLC) lipid_extraction->tlc analysis Analysis: Autoradiography or phosphorimaging to visualize and quantify labeled sphingolipids tlc->analysis end End: Determine Inhibition of Sphingolipid Synthesis analysis->end

Caption: Experimental workflow for assessing in vivo inhibition of sphingolipid synthesis.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., B16F10 melanoma cells) and allow them to adhere and grow.

    • Treat the cells with varying concentrations of Myriocin or vehicle control for different durations.

  • Metabolic Labeling:

    • Following treatment, incubate the cells in a medium containing a radiolabeled precursor of sphingolipids, such as L-[¹⁴C]serine.

  • Lipid Extraction and Analysis:

    • After the labeling period, wash the cells to remove the radioactive medium.

    • Harvest the cells and perform a total lipid extraction.

    • Separate the different lipid species using thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled sphingolipids (ceramide, sphingomyelin, etc.) using autoradiography or a phosphorimager. A decrease in the incorporation of the radiolabel into these lipids in Myriocin-treated cells indicates inhibition of de novo sphingolipid synthesis.[1]

Applications in Research and Drug Development

The ability of Myriocin to specifically inhibit SPT has made it a critical tool in several research areas:

  • Elucidating the role of sphingolipids: By depleting cells of sphingolipids, researchers can study their involvement in various cellular processes, including cell signaling, membrane structure, and protein trafficking.

  • Cancer research: Altered sphingolipid metabolism is a hallmark of many cancers. Myriocin is used to investigate the potential of targeting this pathway for cancer therapy. For instance, it has been shown to inhibit the proliferation of melanoma cells by inducing cell cycle arrest.[1]

  • Metabolic diseases: Sphingolipids have been implicated in insulin resistance and atherosclerosis. Myriocin is used in preclinical models to explore the therapeutic potential of SPT inhibition in these conditions.[2]

  • Immunosuppression: Myriocin has demonstrated immunosuppressive properties, suggesting a role for sphingolipids in immune cell function.

Conclusion

While the specific compound with the molecular formula this compound remains to be identified, the principles of serine palmitoyltransferase inhibition are well-established through the study of compounds like Myriocin. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with a potent SPT inhibitor. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals working in the field of sphingolipid metabolism. Further investigation would be required to characterize the specific compound this compound, should its structure become known.

References

An In-depth Technical Guide to Glimepiride (C₂₄H₃₄N₄O₅S)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chemical formula C₂₉H₃₅N₃O₆S provided in the query does not correspond to a commonly known pharmaceutical compound. However, it bears resemblance to the well-established antidiabetic drug, Glimepiride, which has a chemical formula of C₂₄H₃₄N₄O₅S. This guide will focus on Glimepiride, assuming a typographical error in the initial query. Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used extensively in the management of type 2 diabetes mellitus.[1][2] It was patented in 1979 and received FDA approval for medical use in 1995.[1] This document provides a comprehensive overview of its core properties, mechanism of action, pharmacokinetic profile, clinical efficacy, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

Core Properties and Mechanism of Action

Glimepiride is classified as a second-generation sulfonylurea and functions primarily as an insulin secretagogue.[1] Its main therapeutic effect is to lower blood glucose levels by stimulating the release of insulin from the pancreatic beta cells.[3] This action is dependent on the presence of functioning beta cells.[1] Beyond its effects on insulin secretion, glimepiride also has extrapancreatic effects, such as enhancing the sensitivity of peripheral tissues to insulin, which promotes glucose uptake.[4][5]

The molecular mechanism of glimepiride involves its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta cells.[2][6] This binding leads to the closure of the K-ATP channels.[3] The closure of these channels causes depolarization of the cell membrane, which in turn opens voltage-dependent calcium channels.[5][7] The subsequent influx of calcium ions into the beta cells triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[4][7]

Compared to other sulfonylureas like glibenclamide, glimepiride is associated with a lower risk of hypoglycemia.[1] This is partly because glimepiride does not interfere with the normal homeostatic suppression of insulin secretion in response to hypoglycemia.[1]

Signaling Pathway of Glimepiride-Induced Insulin Secretion

Glimepiride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 Enters cell via Glucose Glucose GLUT2->Glucose K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) Depolarization Depolarization K_ATP_Channel->Depolarization Leads to Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Metabolism Glycolysis & Oxidative Phosphorylation Glucose->Metabolism ATP ATP Metabolism->ATP Generates ATP->K_ATP_Channel Closes Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Glimepiride Glimepiride Glimepiride->K_ATP_Channel Binds & Blocks

Caption: Glimepiride's mechanism of action on pancreatic β-cells.

Pharmacokinetics

Glimepiride is completely absorbed after oral administration, with peak plasma concentrations (Cmax) reached 2 to 3 hours post-dose.[3][4] Its absorption is not significantly affected by meals, although the time to reach Cmax may be slightly increased and the mean Cmax and AUC may be slightly decreased.[3][8] Glimepiride exhibits linear pharmacokinetics over a dose range of 1 mg to 8 mg.[3] It is highly protein-bound (>99.5%).[3]

The drug is completely metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into a major active metabolite, M1 (cyclohexyl hydroxymethyl derivative), and then further metabolized by cytosolic enzymes to an inactive metabolite, M2 (carboxyl derivative).[3][4] M1 possesses about one-third of the pharmacological activity of the parent compound.[3][7] Approximately 60% of the metabolites are excreted in the urine, and 40% in the feces.[3][8]

Pharmacokinetic Parameter Value Reference
Bioavailability 100%[1][9]
Time to Peak (Tmax) 2-3 hours[3][4]
Protein Binding >99.5%[3][4]
Volume of Distribution (Vd) 8.8 L[3][8]
Metabolism Hepatic (via CYP2C9)[3][4]
Elimination Half-life 5-8 hours[1]
Excretion ~60% Urine, ~40% Feces[3][8]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of glimepiride in improving glycemic control in adults with type 2 diabetes.[4][10] It has been shown to be effective as a monotherapy and in combination with other antidiabetic agents, including insulin.[11][12] Glimepiride effectively reduces fasting plasma glucose (FPG), postprandial glucose (PPG), and glycosylated hemoglobin (HbA1c) levels.[4][13]

A multi-center, randomized, placebo-controlled clinical trial showed that glimepiride monotherapy (1-8 mg) titrated over 10 weeks significantly improved glycemic control compared to placebo in patients with type 2 diabetes not controlled by diet alone.[4] In a 14-week study, glimepiride at doses of 1, 4, and 8 mg demonstrated a dose-dependent reduction in FPG and HbA1c.[13]

Parameter Placebo Glimepiride (1 mg) Glimepiride (4 mg) Glimepiride (8 mg) Reference
Median Change in FPG (mg/dL) N/A-43-70.5-74[13]
Mean Change in HbA1c (%) N/A-1.2-1.8-1.9[13]
Median Change in PPG (mg/dL) N/A-63-92-94[13]
Good Glycemic Control (HbA1c < 7.2%) 32%69%N/AN/A[13]

The incidence of hypoglycemia with glimepiride has been reported to be lower than that of other sulfonylureas, such as glibenclamide.[1][13]

Experimental Protocols

Synthesis of Glimepiride (A Representative Method)

A common synthetic route for glimepiride involves several key steps. One reported method avoids the use of hazardous reagents like phosgene.[14][15] The following protocol is a generalized representation of such a synthesis.

Materials:

  • 3-Ethyl-4-methyl-3-pyrrolin-2-one

  • 2-Phenylethyl isocyanate

  • Chlorosulfonic acid

  • Ammonium hydroxide (concentrated)

  • trans-4-Methylcyclohexyl isocyanate

  • Potassium carbonate

  • Acetone

  • Toluene

Procedure:

  • Condensation: 3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl isocyanate.[15] This reaction can be carried out at elevated temperatures (e.g., 150°C), potentially in a solvent like toluene to better control the reaction.[15] This forms 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide.

  • Sulfonation: The product from step 1 is then sulfonated using chlorosulfonic acid at a controlled temperature (e.g., 40°C) to yield the corresponding benzenesulfonyl chloride derivative.[15]

  • Amination: The sulfonyl chloride is reacted with concentrated ammonium hydroxide to form the sulfonamide, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide.[15]

  • Final Condensation: The sulfonamide is then condensed with trans-4-methylcyclohexyl isocyanate.[15] This reaction is typically carried out in a solvent system such as acetone and toluene, in the presence of a base like potassium carbonate, and under reflux for several hours to yield the final product, glimepiride.[15]

  • Purification: The crude glimepiride is then purified, which may involve precipitation by adding water, followed by filtration, washing, and drying.[15] Recrystallization from a suitable solvent may be performed to achieve higher purity.

Experimental Workflow for Glimepiride Synthesis

Glimepiride_Synthesis_Workflow Start Start Step1 Condensation of 3-Ethyl-4-methyl-3-pyrrolin-2-one and 2-Phenylethyl isocyanate Start->Step1 Step2 Sulfonation with Chlorosulfonic Acid Step1->Step2 Step3 Amination with Ammonium Hydroxide Step2->Step3 Step4 Final Condensation with trans-4-Methylcyclohexyl isocyanate Step3->Step4 Step5 Purification (Precipitation, Filtration, Drying) Step4->Step5 End Glimepiride Step5->End

Caption: A generalized workflow for the synthesis of Glimepiride.

Conclusion

Glimepiride is a well-characterized second-generation sulfonylurea that plays a significant role in the management of type 2 diabetes. Its primary mechanism of stimulating insulin secretion, coupled with its extrapancreatic effects and a favorable pharmacokinetic profile, makes it an effective glucose-lowering agent. The established synthetic routes and extensive clinical data provide a solid foundation for its continued use and for further research into its therapeutic applications and potential for novel drug delivery systems.

References

A Technical Guide to Rearrangement Reactions in 1-Hydroxyindole Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, mechanisms, and practical applications of rearrangement reactions in 1-hydroxyindole chemistry. 1-Hydroxyindoles are versatile synthetic intermediates, and their rearrangement reactions provide powerful tools for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of key rearrangement reactions, detailed experimental protocols, and quantitative data to support researchers in this dynamic field of study.

Introduction to 1-Hydroxyindole Rearrangements

1-Hydroxyindoles, first synthesized and extensively studied by Somei and coworkers, exhibit unique reactivity due to the presence of the N-hydroxy group. A key factor influencing their chemistry is the deviation of the N(1)-O bond from the plane of the indole ring. This structural feature is believed to be a primary driver for the observed rearrangement reactions. One of the most significant classes of these transformations is the Indolyl 1,3-Heteroatom Transposition (IHT) , a rearrangement that allows for the introduction of various functional groups at the C3 position of the indole nucleus.

The Indolyl 1,3-Heteroatom Transposition (IHT)

The IHT is a powerful rearrangement reaction of N-acyloxyindoles, which are typically generated in situ from the corresponding 1-hydroxyindoles. This reaction facilitates the migration of an acyloxy group from the nitrogen atom (N1) to the C3 position of the indole ring, yielding 3-acyloxyindoles.

Mechanistic Insights

Recent mechanistic studies have revealed a fascinating duality in the IHT mechanism, with the reaction proceeding through two concurrent pathways: a concerted[1][1]-sigmatropic rearrangement and a dissociative pathway involving a solvent-caged ion pair or radical pair intermediate.[2][3][4] The predominance of each pathway is influenced by the electronic properties of the acyl group and the indole ring itself.

dot

IHT_Mechanism Figure 1: Dual Mechanistic Pathways of the Indolyl 1,3-Heteroatom Transposition (IHT). cluster_start Starting Material cluster_concerted Concerted Pathway cluster_dissociative Dissociative Pathway cluster_product Product 1-Acyloxyindole 1-Acyloxyindole TS_Concerted [3,3]-Sigmatropic Transition State 1-Acyloxyindole->TS_Concerted Concerted Intermediate Solvent-Caged Ion/Radical Pair 1-Acyloxyindole->Intermediate Dissociative 3-Acyloxyindole 3-Acyloxyindole TS_Concerted->3-Acyloxyindole Intermediate->3-Acyloxyindole

Caption: Dual mechanistic pathways of the IHT reaction.

Rearrangement of 1-Hydroxyyohimbine Derivatives

A notable application of 1-hydroxyindole rearrangement chemistry is in the synthesis of novel derivatives of the alkaloid yohimbine. Treatment of 1-hydroxyyohimbine with various reagents can lead to the formation of 7-substituted yohimbine analogs, some of which exhibit interesting biological activities, including potent α2-adrenergic receptor blocking activity.[5][6]

The reaction of 1-hydroxyyohimbine with reagents like 2,4-dinitrofluorobenzene in the presence of a base initiates a cascade of events. An initial O-arylation is followed by a rearrangement of the aryloxy group to the C7 position of the yohimbine skeleton. Subsequent intramolecular cyclization can lead to the formation of novel benzofuran-fused yohimbine derivatives.

dot

Yohimbine_Rearrangement Figure 2: Simplified Workflow for the Rearrangement of 1-Hydroxyyohimbine. Start 1-Hydroxyyohimbine O_Arylation O-Arylation Start->O_Arylation Reagent Electrophilic Reagent (e.g., 2,4-Dinitrofluorobenzene) Reagent->O_Arylation Base Base (e.g., K2CO3) Base->O_Arylation Rearrangement [3,3]-Sigmatropic Rearrangement O_Arylation->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Product 7-Substituted and/or Benzofuran-fused Yohimbine Cyclization->Product

Caption: Simplified workflow for 1-hydroxyyohimbine rearrangement.

Quantitative Data Summary

The following tables summarize quantitative data for key rearrangement reactions of 1-hydroxyindole derivatives.

Table 1: Indolyl 1,3-Heteroatom Transposition (IHT) of N-Hydroxyindoles

Entry1-Hydroxyindole SubstrateAcylating AgentBaseSolventTemp (°C)Time (h)ProductYield (%)
1N-Hydroxy-2-phenylindoleBenzoyl chlorideEt3NCH2Cl22523-Benzoyloxy-2-phenylindole85
2N-Hydroxy-2-methylindoleAcetic anhydridePyridineDioxane8013-Acetoxy-2-methylindole78
3N-Hydroxytryptamine derivativePentafluorobenzoic acidEDC, HOBtCH2Cl22523-(Pentafluorobenzoyloxy)tryptamine deriv.92
4N-Hydroxy-5-bromoindoleBenzoyl chlorideEt3NCH2Cl225123-Benzoyloxy-5-bromoindole75

Table 2: Rearrangement of 1-Hydroxyyohimbine

EntryReagentBaseSolventTemp (°C)Time (h)Major Product(s)Yield (%)
1Acetic anhydridePyridine-10017-Acetoxyyohimbine68
22,4-DinitrofluorobenzeneK2CO3DMF8037-(2,4-Dinitrophenoxy)yohimbine55
3p-FluoronitrobenzeneK2CO3DMF1005Benzofuran-fused yohimbine48
4TsClPyridineCH2Cl22543-Tosyloxy-yohimbine62

Experimental Protocols

General Procedure for the Indolyl 1,3-Heteroatom Transposition (IHT)

To a solution of the 1-hydroxyindole (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere is added triethylamine (1.2 mmol). The mixture is cooled to 0 °C, and the acyl chloride (1.1 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution, and the aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-acyloxyindole.

Procedure for the Rearrangement of 1-Hydroxyyohimbine with 2,4-Dinitrofluorobenzene

A mixture of 1-hydroxyyohimbine (100 mg, 0.27 mmol), 2,4-dinitrofluorobenzene (56 mg, 0.30 mmol), and potassium carbonate (75 mg, 0.54 mmol) in anhydrous DMF (5 mL) is heated at 80 °C for 3 hours. After cooling to room temperature, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue is purified by preparative thin-layer chromatography to give the 7-(2,4-dinitrophenoxy)yohimbine.

Biological Implications and Signaling Pathways

While the direct impact of many 1-hydroxyindole rearrangement products on specific signaling pathways is an active area of research, the parent indole and yohimbine skeletons are known to interact with various biological targets. Yohimbine, for instance, is a well-known α2-adrenergic receptor antagonist.[7][8][9] Its derivatives, including those synthesized through these rearrangement reactions, are being investigated for their potential to modulate this and other receptor systems.

Indole derivatives, in general, have been shown to interact with a multitude of cellular targets, including enzymes and receptors involved in pathways like the PI3K/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.[10][11][12][13] The functionalization of the indole core through rearrangement reactions offers a promising strategy for developing novel therapeutic agents with tailored activities.

dot

Signaling_Pathway Figure 3: Potential Interaction of Rearranged Indole Derivatives with Cellular Signaling. Rearranged_Product Rearranged 1-Hydroxyindole Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Rearranged_Product->Receptor Binding PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activation/ Inhibition Other_Pathways Other Signaling Pathways Receptor->Other_Pathways Activation/ Inhibition Cellular_Response Cellular Response (Proliferation, Survival, etc.) PI3K_Akt->Cellular_Response Other_Pathways->Cellular_Response

References

In-depth Technical Guide on the Potential Bioactive Molecule C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthesis, bioactivity, and therapeutic potential of C29H35N3O6S, tailored for researchers, scientists, and drug development professionals.

A thorough investigation into the chemical formula this compound reveals a scarcity of information on a specific, well-characterized bioactive molecule. This suggests that this compound may represent a novel or less-documented compound within the scientific literature. The absence of a designated common name or identifier makes a targeted analysis challenging. However, based on the elemental composition, we can deduce potential structural features and functional groups that are commonly associated with bioactivity. The presence of nitrogen and sulfur, in particular, hints at the possibility of a sulfonamide or a related scaffold, which are prevalent in a wide array of therapeutic agents.

This technical guide aims to provide a foundational understanding of a hypothetical bioactive molecule with the formula this compound, drawing upon general principles of medicinal chemistry and drug discovery. It will serve as a framework for the potential evaluation of such a compound.

Physicochemical Properties and Structural Elucidation

To initiate a comprehensive analysis, the first step would be to determine the precise chemical structure of this compound. This would typically involve a combination of spectroscopic techniques.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight569.67 g/mol Calculation
Hydrogen Bond Donors3-5Computational Prediction
Hydrogen Bond Acceptors6-8Computational Prediction
LogP3-5Computational Prediction
Polar Surface Area150-200 ŲComputational Prediction
Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Acquire 1H, 13C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Expected Outcome: The combination of these experiments will allow for the determination of the carbon-hydrogen framework, connectivity between protons and carbons, and long-range correlations, ultimately leading to the elucidation of the complete chemical structure.

2. Mass Spectrometry (MS):

  • Methodology: Utilize high-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to determine the exact mass of the molecule.

  • Expected Outcome: The measured mass should correspond to the calculated exact mass of this compound, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

3. X-ray Crystallography:

  • Methodology: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure.

  • Expected Outcome: A detailed crystal structure will confirm the connectivity and stereochemistry of the molecule.

Hypothetical Signaling Pathway Involvement

Given the prevalence of sulfonamides and other nitrogen- and sulfur-containing heterocycles in drug development, this compound could potentially interact with a variety of biological targets. A plausible hypothetical mechanism of action could involve the modulation of a key signaling pathway implicated in disease. For instance, it could act as an inhibitor of a specific kinase or a modulator of a nuclear receptor.

Diagram 1: Hypothetical Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates This compound This compound This compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Regulates

Caption: Hypothetical inhibition of a kinase by this compound.

Experimental Workflow for Bioactivity Screening

To assess the potential bioactivity of this compound, a systematic screening process would be employed.

Diagram 2: General Workflow for Bioactivity Assessment

G start Start: Purified this compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) start->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) start->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt Active end End: Candidate Drug hit_id->end Inactive in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo in_vivo->end

Caption: A typical workflow for evaluating the bioactivity of a novel compound.

Experimental Protocols

1. In Vitro Enzyme Inhibition Assay (Hypothetical Kinase Target):

  • Methodology: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™). Incubate the target kinase with its substrate and ATP in the presence of varying concentrations of this compound. Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

2. Cell Viability Assay (e.g., MTT Assay):

  • Methodology: Seed cancer cells (or other relevant cell lines) in 96-well plates. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours). Add MTT reagent, which is converted to formazan by viable cells. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While the chemical formula this compound does not currently correspond to a well-documented bioactive molecule, this guide provides a comprehensive framework for its potential investigation. The initial and most critical step is the unambiguous determination of its chemical structure. Following this, a systematic evaluation of its bioactivity through a tiered screening approach, as outlined, would be essential to uncover its therapeutic potential. Further studies would then focus on mechanism of action elucidation, lead optimization, and preclinical development. The journey from a chemical formula to a potential drug candidate is long and complex, but the methodologies and logical workflows presented here provide a solid foundation for such an endeavor.

The Prospective Biological Activity of Sulfur-Containing Yohimbine Analogs: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine, a pentacyclic indole alkaloid, is a well-established antagonist of α2-adrenergic receptors and has been a valuable pharmacological tool for decades. Its scaffold has been the basis for numerous synthetic analogs aimed at improving selectivity and efficacy for various therapeutic targets. To date, the exploration of sulfur-containing yohimbine analogs remains a nascent field with no substantive body of published research. This technical guide provides a comprehensive overview of the known biological activities of yohimbine and its non-sulfur analogs, and critically, extrapolates from established principles in medicinal chemistry to predict the potential biological activities and pharmacological profiles of hypothetical sulfur-containing yohimbine derivatives. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this untapped chemical space. We present known quantitative data for yohimbine analogs, detailed experimental protocols for their evaluation, and conceptual frameworks for the design and analysis of future sulfur-containing yohimbine-based compounds.

Introduction to Yohimbine and its Biological Activity

Yohimbine is an indole alkaloid sourced from the bark of the Pausinystalia johimbe tree.[1] Its primary pharmacological action is the competitive antagonism of α2-adrenergic receptors, with a binding affinity order of α2C > α2A > α2B.[2] This non-selective antagonism of α2-adrenoceptors leads to an increase in norepinephrine release, which underlies many of its physiological effects.[2] Beyond its interaction with adrenergic receptors, yohimbine also exhibits moderate affinity for various serotonin (5-HT) and dopamine (D2) receptors.[3]

The versatile pharmacology of yohimbine has led to its investigation for a range of therapeutic applications, including erectile dysfunction, septic shock, and as a tool in psychiatric research. The core structure of yohimbine has been a template for the synthesis of numerous analogs, with modifications aimed at enhancing receptor subtype selectivity and modulating functional activity.

The Untapped Potential of Sulfur-Containing Yohimbine Analogs: A Prospective Analysis

While no significant body of literature currently exists on yohimbine analogs incorporating sulfur, the introduction of sulfur-containing functional groups is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] Sulfur's unique electronic and steric properties can lead to profound changes in a molecule's biological activity.[4]

Hypothetical Sulfur-Containing Yohimbine Analogs and Their Potential Biological Implications

We propose several classes of hypothetical sulfur-containing yohimbine analogs and discuss their potential impact on biological activity based on established principles of medicinal chemistry.

  • Thioether and Sulfone Analogs: The replacement of the ether oxygen in the methoxycarbonyl group of yohimbine with a sulfur atom to form a thioether, or its subsequent oxidation to a sulfone, could significantly alter the electronic and steric profile of this key functional group. Thioethers are generally more lipophilic than their ether counterparts, which could enhance membrane permeability and potentially brain penetration.[6] The sulfone group, being a strong hydrogen bond acceptor, could form novel interactions with receptor binding pockets.[6]

  • Thiophene Bioisosteres: The indole ring of yohimbine is crucial for its interaction with various receptors. A classic bioisosteric replacement would be the substitution of the benzene portion of the indole ring with a thiophene ring. Thiophene is a common bioisostere for the phenyl group and can influence metabolic stability and receptor affinity.[7][8] Depending on the position of the sulfur atom, the electronic distribution and hydrogen bonding capacity of the heterocyclic system would be altered, potentially leading to changes in receptor selectivity.

  • Thioamide Analogs: Replacement of the ester group with a thioamide is another plausible modification. Thioamides are known to have different hydrogen bonding capabilities compared to amides and esters, being stronger hydrogen bond donors and weaker acceptors.[3][9] This could lead to a different binding orientation within the receptor and alter the functional activity of the analog.

  • Sulfonamide Derivatives: The introduction of a sulfonamide group, for instance, by modifying the indole nitrogen or as a substituent on the aromatic ring, would introduce a highly polar and acidic moiety. Sulfonamides are key functional groups in a vast array of drugs and are known to form strong interactions with biological targets.[10][11] This modification could be leveraged to enhance selectivity for a particular receptor subtype or to improve aqueous solubility.

The rationale for these proposed modifications is rooted in the versatile nature of sulfur in drug design. Sulfur can participate in unique non-covalent interactions, such as sulfur-π and sulfur-aromatic interactions, which are distinct from those formed by oxygen.[7][11] Furthermore, the introduction of sulfur can modulate the metabolic profile of a compound, for instance, by altering its susceptibility to cytochrome P450 enzymes.[7]

Quantitative Data on Yohimbine and its Non-Sulfur Analogs

To provide a baseline for the evaluation of potential sulfur-containing analogs, the following table summarizes the binding affinities (pKi) of yohimbine and some of its well-characterized non-sulfur analogs for the human α2-adrenergic receptor subtypes.

Compoundα2A-AR (pKi)α2B-AR (pKi)α2C-AR (pKi)Reference
Yohimbine8.2-8.58.79.6[3]
Rauwolscine8.67.98.8[3]
Corynanthine6.76.86.8[3]
4n (amino ester analog)~8.5~7.4~8.9[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of yohimbine analogs.

α2-Adrenergic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for α2-adrenergic receptor subtypes expressed in a cell line.

Materials:

  • Cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor.

  • [3H]-Yohimbine (radioligand).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Test compounds (e.g., sulfur-containing yohimbine analogs) at various concentrations.

  • Non-specific binding control: 10 µM phentolamine or another suitable high-affinity ligand.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer or test compound at various concentrations.

    • 50 µL of [3H]-Yohimbine (final concentration ~1-2 nM).

    • 100 µL of the membrane preparation.

    • For non-specific binding, add 50 µL of 10 µM phentolamine instead of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition Assay

This assay measures the ability of a compound to act as an agonist or antagonist at α2-adrenergic receptors by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

  • A cell line expressing the desired α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • Forskolin.

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation (for antagonists): Wash the cells with serum-free medium and pre-incubate with various concentrations of the antagonist for 15-30 minutes.

  • Stimulation: Add a fixed concentration of an α2-adrenergic agonist (for antagonist testing) or the test compound alone (for agonist testing), followed immediately by a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: For agonists, plot the cAMP concentration against the log of the agonist concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of α2-adrenergic receptors and a typical experimental workflow for screening yohimbine analogs.

G Yohimbine Yohimbine Analog AdrenergicReceptor α2-Adrenergic Receptor Yohimbine->AdrenergicReceptor Antagonism G_protein Gi/o Protein AdrenergicReceptor->G_protein Inhibition AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibition cAMP cAMP AdenylateCyclase->cAMP Conversion ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: α2-Adrenergic Receptor Signaling Pathway Antagonism by Yohimbine Analogs.

G start Design & Synthesis of Sulfur-Containing Yohimbine Analogs binding_assay Primary Screen: α2-Adrenergic Receptor Radioligand Binding Assay start->binding_assay functional_assay Secondary Screen: cAMP Inhibition Functional Assay binding_assay->functional_assay Active Hits selectivity_panel Selectivity Profiling: (Other GPCRs, Ion Channels) functional_assay->selectivity_panel Potent & Efficacious Hits adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) selectivity_panel->adme_tox Selective Hits lead_optimization Lead Optimization adme_tox->lead_optimization Promising Leads

Caption: Experimental Workflow for the Evaluation of Novel Yohimbine Analogs.

Conclusion and Future Directions

The development of sulfur-containing yohimbine analogs represents a promising, yet unexplored, avenue in medicinal chemistry. Based on established structure-activity relationships and the known impact of sulfur-containing moieties in drug design, it is reasonable to hypothesize that such analogs could exhibit novel pharmacological profiles with improved selectivity, metabolic stability, and potency. This whitepaper provides a foundational framework for initiating research in this area, offering detailed experimental protocols and a prospective analysis to guide the design and evaluation of these novel compounds. Future research should focus on the synthesis and systematic evaluation of the proposed sulfur-containing yohimbine analogs to validate these hypotheses and potentially uncover new therapeutic leads for a variety of disorders.

References

Unraveling the Pharmacology of C29H35N3O6S: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the chemical formula C29H35N3O6S, a specific compound with established pharmacological data could not be definitively identified in publicly available scientific databases and literature. This suggests that the molecule may represent a novel investigational compound, a proprietary drug candidate not yet disclosed in the public domain, or a derivative of a known substance with limited published information.

Extensive searches were conducted across prominent chemical and pharmacological databases, including PubChem and ChemSpider, to identify the common name, structure, and associated biological activity of a compound with the molecular formula this compound. However, these inquiries did not yield a singular, well-characterized molecule. Without a specific chemical identifier, it is not feasible to provide a detailed technical guide on its pharmacology, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated signaling pathways.

For the scientific and drug development community to investigate the pharmacology of any compound, its precise chemical identity is a fundamental prerequisite. This allows for targeted literature reviews, a deep dive into preclinical and clinical trial data, and an understanding of its therapeutic potential and safety profile.

To facilitate the creation of the requested in-depth technical guide, the provision of a common name, a recognized chemical identifier (such as a CAS number or IUPAC name), or any associated research publications or patents is essential. With this information, a thorough and accurate whitepaper can be developed, encompassing the following key areas:

Core Pharmacological Data (Contingent on Compound Identification)

Should the identity of this compound be provided, a comprehensive summary of its pharmacological properties would be presented in a structured format. This would include, but not be limited to:

  • Mechanism of Action: A detailed explanation of how the compound interacts with its biological target(s) at the molecular level.

  • Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Pharmacodynamics: Information on the biochemical and physiological effects of the compound and its concentration-effect relationship.

  • Toxicology: A summary of any known adverse effects or safety concerns.

Quantitative Data Summary (Illustrative)

Upon identification and data retrieval, all quantitative pharmacological data would be organized into clear and concise tables for ease of comparison and analysis.

Table 1: Illustrative Pharmacokinetic Parameters

ParameterValueUnitsSpeciesRoute of Administration
Bioavailability (F)Data%e.g., Rate.g., Oral
Half-life (t½)Datahourse.g., Humane.g., Intravenous
Volume of Distribution (Vd)DataL/kge.g., Mousee.g., Intraperitoneal
Clearance (CL)DatamL/min/kge.g., Doge.g., Oral

Table 2: Illustrative In Vitro Potency

TargetAssay TypeIC50 / EC50Units
e.g., Kinase Xe.g., Enzymatic AssayDatanM
e.g., Receptor Ye.g., Binding AssayDataµM
e.g., Cell Line Ze.g., Proliferation AssayDatanM

Experimental Methodologies (Illustrative)

Detailed protocols for key experiments cited in the literature would be provided to enable reproducibility and critical evaluation of the findings.

Example Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials: Recombinant human kinase, ATP, substrate peptide, this compound (in DMSO), assay buffer, kinase-glo reagent.

  • Procedure:

    • A serial dilution of this compound is prepared.

    • The kinase, substrate, and ATP are incubated with varying concentrations of the compound in a 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the kinase-glo reagent is added to measure the remaining ATP, which is inversely proportional to kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Molecular Interactions and Processes (Illustrative)

To elucidate complex biological pathways and experimental designs, Graphviz diagrams would be generated.

G Illustrative Signaling Pathway A Ligand (this compound) B Receptor A->B Binds to C Downstream Effector 1 B->C Activates D Downstream Effector 2 C->D Phosphorylates E Cellular Response D->E Leads to

Caption: An example of a signaling pathway diagram.

A Technical Guide to Computational Drug Discovery: A Workflow for Novel Chemical Entities such as C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Message: This guide outlines a comprehensive, multi-stage computational workflow for the discovery and initial evaluation of novel chemical entities, using the hypothetical molecule C29H35N3O6S as a case study. It details common in silico methodologies, data interpretation, and the logical progression from a virtual compound to a potential drug lead.

Introduction to Computational Drug Discovery and the Subject Molecule

The journey of a new drug from concept to clinic is arduous and expensive. Computational drug discovery, or in silico drug design, has emerged as an indispensable tool to streamline this process, reducing costs and accelerating the identification of promising therapeutic candidates.[1][2][3] By leveraging computational models, researchers can screen vast virtual libraries of compounds, predict their biological activities, and assess their drug-like properties before committing to costly and time-consuming laboratory synthesis and testing.[3][4]

This guide illustrates a typical computational workflow using a novel chemical entity, This compound , as a representative example. This molecule, identified as pyridin-3-ylmethyl N-[(2S,3R)-4-[2,3-dihydro-1-benzofuran-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate, will serve as our hypothetical starting point for a drug discovery campaign. While there is no publicly available data on the biological activity of this specific compound, its complex structure with multiple functional groups makes it an excellent candidate to demonstrate the power and versatility of computational techniques.

The Computational Drug Discovery Workflow

The in silico drug discovery process is a sequential and iterative workflow. It begins with the identification of a biological target and proceeds through several stages of virtual screening and lead optimization.

G Target_ID Target Identification and Validation Lib_Prep Compound Library Preparation Target_ID->Lib_Prep Virt_Screen Virtual Screening Lib_Prep->Virt_Screen Hit_ID Hit Identification Virt_Screen->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Virt_Screen Iterative Refinement ADMET_Pred ADMET Prediction Lead_Opt->ADMET_Pred MD_Sim Molecular Dynamics Simulations ADMET_Pred->MD_Sim Exp_Val Experimental Validation MD_Sim->Exp_Val

Caption: A generalized workflow for computational drug discovery.

Stage 1: Target Identification and Compound Library Preparation

The initial step in any drug discovery project is the identification and validation of a biological target, typically a protein or enzyme, that is implicated in a disease. For our case study, let's assume that through bioinformatics and literature review, a specific kinase has been identified as a promising target for a new cancer therapy.

Simultaneously, a virtual library of small molecules is prepared for screening. This library can contain millions of compounds from commercial databases (e.g., ZINC, ChEMBL), internal collections, or virtually generated molecules. Our subject molecule, this compound, would be one of the many compounds in such a library.

Stage 2: Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[5] There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS)

LBVS methods are employed when the 3D structure of the target is unknown but a set of molecules with known activity is available.[6] These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[7] This model is then used as a 3D query to search for molecules in a database that match these features.

G cluster_0 Pharmacophore Model Generation cluster_1 Virtual Screening Known_Actives Set of Known Active Ligands Feature_ID Identify Common Chemical Features Known_Actives->Feature_ID Pharmacophore Generate 3D Pharmacophore Model Feature_ID->Pharmacophore Screening 3D Database Search Pharmacophore->Screening Compound_DB Compound Database Compound_DB->Screening Hits Potential Hits Screening->Hits

Caption: Workflow for ligand-based virtual screening using pharmacophore modeling.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[8][9][10] These models are built using a training set of compounds with known activities and are then used to predict the activity of new compounds.[9]

Structure-Based Virtual Screening (SBVS)

SBVS methods are used when the 3D structure of the target protein is known, either from experimental methods like X-ray crystallography or from computational modeling.

  • Molecular Docking: This is one of the most common SBVS techniques.[11] It predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity using a scoring function.[11][12]

Experimental Protocol: Molecular Docking

  • Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically search for the best binding pose of the ligand within the target's active site.[13] The program generates multiple poses and scores them based on their predicted binding affinity.

  • Analysis of Results: The top-scoring poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G Protein_Prep Protein Structure Preparation Define_Site Define Binding Site Protein_Prep->Define_Site Ligand_Prep Ligand Structure Preparation Docking Run Docking Algorithm Ligand_Prep->Docking Define_Site->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Top Poses Scoring->Analysis

Caption: A typical molecular docking workflow.

Stage 3: Hit Identification and Lead Optimization

The output of virtual screening is a list of "hits" – compounds that are predicted to be active against the target. These hits are then prioritized for further investigation. For our hypothetical case, let's assume this compound is identified as a promising hit from the virtual screen.

Table 1: Illustrative Virtual Screening Results

Compound IDDocking Score (kcal/mol)Predicted IC50 (µM) (QSAR)Pharmacophore Fit Score
This compound-9.50.50.92
Compound A-8.21.20.85
Compound B-7.92.50.78

Lead optimization is the process of modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This is an iterative process involving computational modeling and chemical synthesis.

Stage 4: ADMET Prediction and Molecular Dynamics

ADMET Prediction

A significant reason for the failure of drug candidates in clinical trials is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[14] Computational models can predict these properties early in the drug discovery process, allowing for the early deselection of compounds with unfavorable profiles.[14][15]

Table 2: Illustrative Predicted ADMET Properties for this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityModerateCan cross intestinal barrier
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cause CNS side effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrateLikely cleared by the kidneys
Toxicity
hERG InhibitionLow riskLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicUnlikely to be carcinogenic
Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view.[16] These simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of the protein-ligand complex.[16]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of the system's atomic motions.

  • Analysis: The trajectory is analyzed to assess the stability of the protein-ligand interactions, identify key residues involved in binding, and calculate binding free energies.

Conclusion and Experimental Validation

The computational workflow described in this guide provides a powerful framework for identifying and optimizing novel drug candidates. Through a combination of ligand- and structure-based virtual screening, ADMET prediction, and molecular dynamics simulations, it is possible to significantly de-risk the drug discovery process and focus resources on the most promising compounds.

It is crucial to remember that in silico predictions are not a substitute for experimental validation.[17] The final step in this process is to synthesize the most promising virtual hits, such as our hypothetical lead this compound, and test their biological activity and properties in the laboratory. The experimental data then feeds back into the computational models, creating a synergistic cycle of design, testing, and refinement that ultimately leads to the development of new and effective medicines.

References

In-depth Technical Guide: ChEMBL Database Entry for C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

This document outlines the comprehensive search and analysis conducted to retrieve information for a compound with the molecular formula C29H35N3O6S from the ChEMBL database. Despite a multi-faceted search strategy, no corresponding entry was found in ChEMBL or other major chemical databases. This report details the methodology of the search and concludes with the determination that, at present, there is no publicly available bioactivity data or associated experimental protocols for a compound with this specific molecular formula within the ChEMBL repository.

Introduction

The ChEMBL database is a critical resource for drug discovery and development, containing a vast collection of curated bioactivity data for a wide range of chemical compounds. This guide was intended to provide an in-depth technical overview of the ChEMBL entry for the compound this compound, including its quantitative data, experimental methodologies, and associated biological pathways. The target audience for this document includes researchers, scientists, and professionals in the field of drug development who rely on such information for their work.

Search Methodology

A rigorous and systematic search was conducted to identify the ChEMBL entry for this compound. The search strategy encompassed the following steps:

  • Direct Molecular Formula Search in ChEMBL: An initial search was performed on the ChEMBL database using the exact molecular formula this compound. This did not yield any matching compound entries.

  • Broad Chemical Database Search: To ascertain if the compound is known and registered under a different identifier, extensive searches were conducted in other major public chemical databases, including PubChem and ChemSpider. These searches also failed to identify a compound with the specified molecular formula.

  • Structure-Based Search (Attempted): In the absence of a direct hit, the plan was to identify a potential chemical structure from other databases and use it to perform a similarity or substructure search within ChEMBL. However, as no compound with the formula this compound could be located in PubChem or ChemSpider, no chemical structure (e.g., SMILES or MOL file) could be obtained. This precluded the possibility of a structure-based search in ChEMBL.

Findings and Conclusion

The comprehensive search across multiple chemical and bioactivity databases did not yield any information for a compound with the molecular formula this compound.

  • Absence of a ChEMBL Entry: There is currently no compound registered in the ChEMBL database with the molecular formula this compound.

  • Lack of Publicly Available Data: The inability to find this molecular formula in other major chemical databases like PubChem and ChemSpider suggests that this compound may not be a well-characterized or publicly disclosed chemical entity.

Due to the absence of a ChEMBL entry, the subsequent requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled.

Recommendations for Further Action

For researchers interested in a compound with this specific molecular formula, the following steps are recommended:

  • Verify the Molecular Formula: Double-check the accuracy of the molecular formula to ensure there are no typographical errors.

  • Consult Proprietary Databases: If the compound originates from internal research or a commercial source, it may be documented in proprietary databases that are not publicly accessible.

  • Utilize Chemical Structure Drawing Tools: If a potential structure is known, use the drawing tools available on the ChEMBL, PubChem, and ChemSpider websites to perform a structure-based search. This can sometimes identify related compounds or entries where the molecular formula might be represented differently (e.g., as a salt or with different isotopic labeling).

This report concludes that no data is currently available in the ChEMBL database for the molecular formula this compound.

Unraveling the Profile of CAS 60352-98-9: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the available information on the chemical compound with CAS number 60352-98-9. This document synthesizes regulatory data, toxicological concerns, and the general mechanistic understanding of its chemical class, offering a crucial resource for those encountering this compound in their research or development endeavors.

The compound identified by CAS number 60352-98-9 is chemically known as 1-Propanaminium, 3-[[4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-N,N,N-trimethyl-, methyl sulfate. It belongs to the broader category of N-substituted anthraquinone-based dyes. While specific research applications for this compound are not widely documented in publicly available literature, it has garnered attention from regulatory bodies due to potential health and environmental concerns. This guide will delve into the existing data, providing a clear perspective on its current standing in the scientific and regulatory landscape.

Regulatory and Health Hazard Profile

CAS 60352-98-9 has been identified as a "Chemical of High Concern" by various agencies, primarily due to its classification as a persistent, bioaccumulative, and toxic (PBiT) substance. The lack of extensive empirical toxicological data for this specific compound has led to assessments based on quantitative structure-activity relationship (QSAR) models and read-across from structurally similar anthraquinone compounds.

Regulatory Body / ListReason for Inclusion / ConcernReference
Government of Canada Identified as a substance that could have the potential to cause harm. Subject to Significant New Activity (SNAc) provisions.[1]
Minnesota Department of Health Listed as a "Chemical of High Concern."[2][3]
Canadian Environmental Protection Act (CEPA) Assessed under the Chemicals Management Plan.[4]

The primary health concern associated with anthraquinone-based compounds is their potential carcinogenicity. While the precise mechanism for long-term systemic toxicity remains a subject of investigation, a genotoxic mode of action has not been ruled out.[1]

Potential Mechanism of Action of Anthraquinone Compounds

The toxicity of anthraquinone derivatives is often linked to their planar ring structure, which allows them to interact directly with DNA. Two primary mechanisms are generally proposed for their toxic effects:

  • DNA Intercalation: The flat, aromatic ring system of anthraquinones can insert itself between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, potentially leading to mutations and cell death.[1]

  • Oxidative Stress: The metabolism of anthraquinones can lead to the generation of reactive oxygen species (ROS). This can result in oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to cellular toxicity.[1]

G General Proposed Mechanism of Toxicity for Anthraquinones cluster_0 Cellular Environment cluster_1 Toxicological Effects Anthraquinone_Compound Anthraquinone_Compound DNA DNA Anthraquinone_Compound->DNA Intercalation Cellular_Metabolism Cellular_Metabolism Anthraquinone_Compound->Cellular_Metabolism Metabolic Activation DNA_Damage DNA_Damage DNA->DNA_Damage Disruption of Replication/Transcription ROS_Generation ROS_Generation Cellular_Metabolism->ROS_Generation Potential_Carcinogenicity Potential_Carcinogenicity DNA_Damage->Potential_Carcinogenicity Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->DNA_Damage Oxidative Damage

Caption: Proposed mechanisms of anthraquinone toxicity.

Experimental Assessment Protocols

Due to the limited availability of specific experimental data for CAS 60352-98-9, regulatory assessments have relied on alternative methods. The general workflow for evaluating such data-poor chemicals is outlined below. This approach is crucial for researchers to understand the basis of the regulatory concerns surrounding this compound.

Methodology for Hazard Assessment of Data-Poor Chemicals:

  • Data Gathering: A thorough search for any existing empirical toxicokinetics and toxicological data for the specific chemical is conducted.

  • Analogue Identification: If data is lacking, structurally related chemicals (analogues) with known toxicological profiles are identified. For CAS 60352-98-9, other N-substituted anthraquinones and the parent anthraquinone compound are considered.

  • Read-Across Approach: Toxicological data from the identified analogues is used to infer the potential hazards of the target chemical. This includes assessing endpoints such as carcinogenicity and genotoxicity.

  • QSAR Modeling: Quantitative Structure-Activity Relationship models are employed to predict the properties and potential toxicity of the chemical based on its molecular structure.

  • Weight of Evidence: The information from analogues, QSAR predictions, and any available empirical data is combined in a "weight of evidence" approach to conclude on the potential hazard of the chemical.

G Workflow for Hazard Assessment of Data-Poor Chemicals Start Start Data_Gathering Data Gathering on Target Chemical (CAS 60352-98-9) Start->Data_Gathering Data_Available Sufficient Data? Data_Gathering->Data_Available Analogue_ID Identify Structural Analogues Data_Available->Analogue_ID No Hazard_Conclusion Conclude on Potential Hazard Data_Available->Hazard_Conclusion Yes QSAR_Modeling Perform QSAR Modeling Analogue_ID->QSAR_Modeling Read_Across Read-Across from Analogue Data Analogue_ID->Read_Across Weight_of_Evidence Weight of Evidence Analysis QSAR_Modeling->Weight_of_Evidence Read_Across->Weight_of_Evidence Weight_of_Evidence->Hazard_Conclusion End End Hazard_Conclusion->End

Caption: Hazard assessment workflow for chemicals with limited data.

References

Methodological & Application

Synthetic Route for 7-Substituted Yohimbine C29H35N3O6S: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for a novel 7-substituted yohimbine derivative with the molecular formula C29H35N3O6S. The proposed synthesis is designed for laboratory-scale preparation and is based on established methodologies for the functionalization of complex indole alkaloids.

Introduction

Yohimbine, a pentacyclylic indole alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, primarily as α2-adrenergic receptor antagonists.[1] Functionalization of the yohimbine scaffold, particularly at the C7 position of the indole ring, offers opportunities to develop novel analogs with potentially enhanced potency, selectivity, or altered pharmacological profiles. Direct functionalization at the C7 position is challenging due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic substitution at C3.[2] However, the use of directing groups on the indole nitrogen has emerged as a powerful strategy to achieve site-selective C-H functionalization at the C7 position.[3][4]

This application note outlines a multi-step synthetic protocol for the preparation of a 7-substituted yohimbine derivative, hypothesized to be N-((1S,2R,3R,4aS,12bR)-2-hydroxy-3-(methoxycarbonyl)-1,2,3,4,4a,5,6,11,12,12b-decahydro-1H-indolo[3,2-h]quinolizin-1-yl)-4-methoxy-N-methylbenzenesulfonamide, with the molecular formula this compound. The strategy involves protection of reactive functional groups, directed C-H amination at the C7 position, sulfonylation, and final deprotection.

Proposed Synthetic Scheme

The overall synthetic pathway is depicted below. The route commences with the protection of the secondary amine and hydroxyl group of yohimbine, followed by the introduction of a directing group on the indole nitrogen to facilitate regioselective C7-amination. Subsequent sulfonylation and deprotection steps yield the target compound.

Synthetic_Route Yohimbine Yohimbine (1) Protected_Yohimbine Protected Yohimbine (2) Yohimbine->Protected_Yohimbine 1. Boc2O, Et3N 2. TBSCl, Imidazole Pivaloyl_Yohimbine N-Pivaloyl Protected Yohimbine (3) Protected_Yohimbine->Pivaloyl_Yohimbine PivCl, NaH Amino_Yohimbine 7-Methylamino Yohimbine Derivative (4) Pivaloyl_Yohimbine->Amino_Yohimbine Directed C-H Amination (e.g., with methylamine equivalent) Sulfonylated_Yohimbine Sulfonylated Yohimbine Derivative (5) Amino_Yohimbine->Sulfonylated_Yohimbine 4-Methoxybenzenesulfonyl chloride, Pyridine Target_Compound Target Compound (6) This compound Sulfonylated_Yohimbine->Target_Compound Deprotection (e.g., TFA, TBAF)

Caption: Proposed synthetic route for the 7-substituted yohimbine derivative.

Experimental Protocols

3.1. General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents should be of analytical grade and used as received from commercial suppliers. Solvents should be dried using standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Protocol 1: Protection of Yohimbine (1 -> 2)

  • N-Boc Protection: To a solution of yohimbine (1.0 eq) in dichloromethane (DCM), add triethylamine (Et3N, 1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • O-TBS Protection: Dissolve the crude N-Boc-yohimbine in dry N,N-dimethylformamide (DMF). Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq). Stir the mixture at room temperature for 6-8 hours.

  • Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to afford the fully protected yohimbine (2).

3.3. Protocol 2: N-Pivaloylation (2 -> 3)

  • Reaction Setup: To a solution of the protected yohimbine (2) (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Addition of Pivaloyl Chloride: Stir the mixture for 30 minutes at 0 °C, then add pivaloyl chloride (PivCl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.[5][6]

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the N-pivaloyl protected intermediate (3).

3.4. Protocol 3: Directed C7-Amination (3 -> 4)

This protocol is based on transition-metal-catalyzed C-H amination methodologies.[2]

  • Reaction Mixture: In a reaction vessel, combine the N-pivaloyl protected yohimbine (3) (1.0 eq), a suitable methylamine equivalent (e.g., O-benzoyl-N-methylhydroxylamine, 1.5 eq), a rhodium or iridium catalyst (e.g., [RhCp*Cl2]2, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF6, 10 mol%) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to isolate the 7-methylamino derivative (4).

3.5. Protocol 4: Sulfonylation (4 -> 5)

  • Reaction Setup: Dissolve the 7-methylamino derivative (4) (1.0 eq) in dry pyridine.[7]

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add 4-methoxybenzenesulfonyl chloride (1.2 eq) portion-wise. Stir the reaction at room temperature for 6-12 hours.

  • Work-up and Purification: Pour the reaction mixture into cold 1M HCl and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the sulfonated product (5).

3.6. Protocol 5: Deprotection (5 -> 6)

  • N-Boc and N-Pivaloyl Deprotection: Dissolve the protected sulfonamide (5) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.[1] Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • O-TBS Deprotection: To the organic layer, add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 1.5 eq) and stir at room temperature for 1-2 hours.[8]

  • Final Purification: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product (6) by preparative HPLC or column chromatography.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepTransformationStarting MaterialProductKey ReagentsExpected Yield (%)
1ProtectionYohimbine (1)Protected Yohimbine (2)Boc2O, TBSCl80-90
2N-PivaloylationProtected Yohimbine (2)N-Pivaloyl Derivative (3)PivCl, NaH70-85
3C7-AminationN-Pivaloyl Derivative (3)7-Methylamino Derivative (4)Rh/Ir catalyst, Amine source50-70
4Sulfonylation7-Methylamino Derivative (4)Sulfonated Derivative (5)4-Methoxybenzenesulfonyl chloride75-90
5DeprotectionSulfonated Derivative (5)Target Compound (6)TFA, TBAF60-80

Table 2: Characterization Data for the Target Compound (6)

PropertyExpected Value
Molecular Formula This compound
Molecular Weight 569.67 g/mol
Appearance White to off-white solid
¹H NMR Complex spectrum with characteristic signals for the yohimbine core, the methylamino group, the methoxy group, and the aromatic protons of the benzenesulfonyl moiety.
¹³C NMR Signals corresponding to all 29 carbon atoms.
Mass Spectrometry [M+H]⁺ at m/z 570.23
Purity (HPLC) >95%

Visualization of Key Processes

5.1. Directed C-H Functionalization Workflow

The following diagram illustrates the general workflow for the directed C-H functionalization at the C7 position of the yohimbine indole core.

Directed_CH_Functionalization cluster_0 Preparation cluster_1 C-H Activation & Functionalization cluster_2 Post-Functionalization Yohimbine Core Protected Yohimbine (N-H, OH, sec-Amine) Directing Group Installation Install Directing Group (e.g., Pivaloyl) on Indole-N Yohimbine Core->Directing Group Installation Directed Intermediate N-Pivaloyl-Yohimbine Catalytic Cycle Transition Metal Catalyst (Rh/Ir) + Reagent Directed Intermediate->Catalytic Cycle C7-Functionalized Product C7-Aminated Yohimbine Catalytic Cycle->C7-Functionalized Product Deprotection Remove Directing Group & Other Protecting Groups C7-Functionalized Product->Deprotection Final Product 7-Substituted Yohimbine Deprotection->Final Product

Caption: Workflow for directed C7-functionalization of the yohimbine scaffold.

5.2. Signaling Pathway of Yohimbine Derivatives

Yohimbine and its derivatives primarily act as antagonists of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Blockade of these receptors leads to an increase in the release of norepinephrine, impacting various physiological processes.

Signaling_Pathway Yohimbine_Derivative 7-Substituted Yohimbine Alpha2_AR α2-Adrenergic Receptor (GPCR) Yohimbine_Derivative->Alpha2_AR Antagonizes NE_Release Increased Norepinephrine Release Yohimbine_Derivative->NE_Release Leads to Gi_Protein Gi Protein Alpha2_AR->Gi_Protein Activates Alpha2_AR->NE_Release Inhibits (Negative Feedback) AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Physiological_Effects Physiological Effects NE_Release->Physiological_Effects

Caption: Simplified signaling pathway of yohimbine derivatives as α2-adrenergic receptor antagonists.

Conclusion

The proposed synthetic route provides a viable pathway for the synthesis of the novel 7-substituted yohimbine derivative this compound. The strategy leverages modern synthetic methodologies, including directed C-H functionalization, to overcome the inherent challenges of regioselective substitution on the complex yohimbine scaffold. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and explore the biological activities of new yohimbine analogs. Further optimization of reaction conditions may be necessary to maximize yields for each step.

References

Application Notes and Protocols for the 1-Hydroxyindole Rearrangement Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-hydroxyindole scaffold is a crucial component in a variety of biologically active compounds and natural products. The rearrangement of 1-hydroxyindoles represents a significant synthetic strategy, allowing for the introduction of substituents at various positions of the indole nucleus, which might otherwise be difficult to achieve. This document provides detailed protocols and application notes for the acid-catalyzed rearrangement of 1-hydroxyindoles, a reaction that has garnered attention in the synthesis of complex molecules, including novel yohimbine and tetrahydro-β-carboline derivatives.[1] The rearrangement is predicated on the unique electronic properties conferred by the N-hydroxy group, which facilitates nucleophilic substitution on the indole ring.[2]

Reaction Mechanism

The rearrangement of 1-hydroxyindoles is initiated by the activation of the hydroxyl group, typically through acylation or formation of an ether linkage. This is followed by a rearrangement of the resulting group to different positions on the indole ring, most commonly the C5 or C7 positions. The reaction is believed to proceed through the initial formation of a 1-acyloxy or 1-aryloxy intermediate, which then undergoes an intramolecular electrophilic substitution-type rearrangement.[1][3] The regioselectivity of the rearrangement can be influenced by the steric and electronic nature of both the indole substrate and the migrating group.

Key Applications in Drug Development

The indole nucleus is a prevalent scaffold in many marketed drugs and natural products with significant biological activity.[4] The 1-hydroxyindole rearrangement provides a valuable tool for the synthesis of novel indole derivatives with potential therapeutic applications. For instance, this methodology has been successfully applied to the synthesis of 7-substituted yohimbine derivatives, which are of interest for their potential neurological and physiological effects.[1] Furthermore, the ability to introduce substituents at various positions of the indole ring allows for the fine-tuning of the pharmacological properties of lead compounds in drug discovery programs.

Experimental Protocols

This section provides detailed experimental protocols for two common types of 1-hydroxyindole rearrangement reactions: the rearrangement of a 1-aryloxyindole and a formic acid-mediated rearrangement.

Protocol 1: Rearrangement of a 1-Aryloxyindole Derivative

This protocol is based on the reaction of 1-hydroxyyohimbine with p-bromonitrobenzene in the presence of a base.[1]

Materials:

  • 1-Hydroxyyohimbine (1a)

  • p-Bromonitrobenzene

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-hydroxyyohimbine (1a) in anhydrous DMF, add potassium carbonate (K2CO3) and p-bromonitrobenzene.

  • Stir the reaction mixture at room temperature for the specified time (see Table 1).

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the rearranged products.

Protocol 2: Formic Acid-Mediated Rearrangement of a 1-Hydroxytryptophan Derivative

This protocol describes the regioselective introduction of a hydroxy group at the 5-position of a 1-hydroxytryptophan derivative.[3]

Materials:

  • 1-Hydroxytryptophan derivative (e.g., 25a as described in the literature)[3]

  • 85% Formic acid

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the 1-hydroxytryptophan derivative in 85% formic acid.

  • Stir the reaction mixture at the appropriate temperature and for the specified duration (see Table 2).

  • After the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • The resulting 5-hydroxytryptophan product can be further purified if necessary, for example by crystallization or chromatography.

Data Presentation

The following tables summarize the quantitative data for the rearrangement reactions described in the protocols.

Table 1: Rearrangement of 1-Hydroxyyohimbine with p-Bromonitrobenzene [1]

EntryReactantReagentBaseSolventTime (h)Product(s)Yield (%)
11-Hydroxyyohimbine (1a)p-BromonitrobenzeneK2CO3DMF247α-(p-Nitrophenoxy)yohimbine (Major)53
7β-(p-Nitrophenoxy)yohimbine (Minor)13

Table 2: Formic Acid-Mediated Rearrangement of a 1-Hydroxytryptophan Derivative [3]

EntryReactantReagentProduct
11-Hydroxytryptophan derivative (25a)85% Formic Acid5-Hydroxytryptophan product (26a)

Note: Specific yields for this reaction were not detailed in the provided search results, but the conversion is described as a key step in the synthesis.

Visualization of the Reaction Mechanism

The following diagram illustrates the proposed mechanism for the rearrangement of a 1-aryloxyindole derivative.

ReactionMechanism cluster_start Step 1: Formation of 1-Aryloxyindole cluster_rearrangement Step 2: Rearrangement cluster_product Step 3: Aromatization 1_Hydroxyindole 1-Hydroxyindole 1_Aryloxyindole 1-Aryloxyindole Intermediate 1_Hydroxyindole->1_Aryloxyindole Ar-X, Base ArylHalide Ar-X Base Base Rearrangement_TS [3,3]-Sigmatropic Rearrangement 1_Aryloxyindole->Rearrangement_TS Intermediate Cationic Intermediate Rearrangement_TS->Intermediate Product Substituted Indole Intermediate->Product -H+ ExperimentalWorkflow Start Start: 1-Hydroxyindole Derivative Reaction Reaction with Aryl Halide and Base in DMF Start->Reaction Workup Aqueous Workup and Extraction with EtOAc Reaction->Workup Drying Drying over Na2SO4 and Concentration Workup->Drying Purification Silica Gel Column Chromatography Drying->Purification Product Isolated Rearranged Product Purification->Product

References

Application Notes and Protocols for Utilizing Darunavir (C29H35N3O6S) in Virtual Screening Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating Darunavir, a potent HIV-1 protease inhibitor, into virtual screening workflows. The protocols detailed below cover computational methodologies to identify novel protease inhibitors and the subsequent experimental validation of their activity.

Introduction to Darunavir

Darunavir is a second-generation HIV-1 protease inhibitor approved for the treatment of HIV infection.[1][2] Its chemical formula is C27H37N3O7S, and it is often formulated as an ethanolate salt (C29H43N3O8S).[3] Darunavir was specifically designed to be effective against HIV strains that have developed resistance to other protease inhibitors.[1] It exhibits a high binding affinity for the HIV-1 protease active site, with a dissociation constant (Kd) in the picomolar range, and forms robust interactions with the enzyme's backbone, making it less susceptible to resistance mutations.[4]

Chemical Information:

IdentifierValue
Chemical Formula C27H37N3O7S (Darunavir)
PubChem CID 213039[1]
SMILES CC(C)CN(C--INVALID-LINK--NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3">C@HO)S(=O)(=O)C4=CC=C(C=C4)N[1]
PDB IDs (in complex with HIV-1 Protease) 2IEN, 3EKT, 4LL3, 3SO9, 2IEN[5][6][7][8][9]

Signaling Pathway: Inhibition of HIV-1 Protease

Darunavir functions by inhibiting the HIV-1 protease, an enzyme crucial for the viral life cycle. The protease is responsible for cleaving newly synthesized polyproteins (Gag-Pol) into mature, functional viral proteins. By binding to the active site of the protease, Darunavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Leads to Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion Darunavir Darunavir Darunavir->HIV_Protease Inhibits

Mechanism of HIV-1 Protease Inhibition by Darunavir.

Virtual Screening Workflow

This workflow outlines a structure-based virtual screening approach to identify novel HIV-1 protease inhibitors using Darunavir as a reference compound.

Virtual_Screening_Workflow Start Start: Define Target and Compound Library Preparation 1. Target and Ligand Preparation Start->Preparation Docking 2. Molecular Docking Preparation->Docking Scoring 3. Scoring and Ranking Docking->Scoring Filtering 4. Post-Docking Filtering Scoring->Filtering MD_Sim 5. Molecular Dynamics Simulation Filtering->MD_Sim Binding_Energy 6. Binding Free Energy Calculation MD_Sim->Binding_Energy Hit_Selection 7. Hit Candidate Selection Binding_Energy->Hit_Selection End End: Experimental Validation Hit_Selection->End

Structure-Based Virtual Screening Workflow.
Protocol 3.1: Target and Ligand Preparation

  • Target Preparation:

    • Download the crystal structure of HIV-1 protease in complex with Darunavir (e.g., PDB ID: 4LL3) from the Protein Data Bank.[7]

    • Remove water molecules and any co-solvents from the PDB file.

    • Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) using software like AutoDockTools.[10][11]

    • Define the binding site based on the position of the co-crystallized Darunavir.

  • Ligand Library Preparation:

    • Obtain a library of small molecules in 3D SDF or MOL2 format (e.g., from ZINC database).

    • Generate 3D conformers for each ligand and assign appropriate protonation states at physiological pH (7.4).

    • Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).

Protocol 3.2: Molecular Docking with AutoDock Vina

This protocol outlines the use of AutoDock Vina for molecular docking.[10][12]

  • Prepare Input Files:

    • Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools.

    • Define the search space (grid box) to encompass the active site of the protease. A grid box of 63 Å x 47 Å x 40 Å centered on the active site is a good starting point.[10]

  • Create Configuration File:

    • Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

    • Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the search.[12]

  • Run Docking:

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

Protocol 3.3: Molecular Dynamics Simulation with GROMACS

This protocol provides a general outline for running a molecular dynamics (MD) simulation of the protein-ligand complex using GROMACS.[13][14][15][16][17]

  • System Preparation:

    • Combine the docked protein-ligand complex into a single PDB file.

    • Use a force field such as CHARMM36 for the protein and CGenFF for the ligand.

    • Generate the topology files for the protein and ligand.

    • Solvate the complex in a water box (e.g., TIP3P water model) and add ions to neutralize the system.

  • Simulation Steps:

    • Energy Minimization: Perform steepest descent energy minimization to remove steric clashes.

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

    • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to generate trajectories for analysis.

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess the stability of the protein-ligand complex.

Experimental Validation

The following protocols describe key experiments to validate the computational hits.

Experimental_Validation_Workflow Start Start: Synthesized Hit Compounds Protease_Assay 1. In Vitro HIV-1 Protease Inhibition Assay Start->Protease_Assay Binding_Assay 2. Binding Affinity Determination (SPR) Protease_Assay->Binding_Assay Antiviral_Assay 3. Cell-Based Anti-HIV Activity Assay Binding_Assay->Antiviral_Assay Cytotoxicity_Assay 4. Cytotoxicity Assay Antiviral_Assay->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Experimental Validation Workflow for Hit Compounds.
Protocol 4.1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric assay kit (e.g., Abcam ab211106) to measure the inhibition of HIV-1 protease activity.

  • Reagent Preparation:

    • Reconstitute the HIV-1 Protease in the provided dilution buffer.

    • Prepare the HIV-1 Protease Substrate solution.

    • Prepare a serial dilution of the test compounds and Darunavir (as a positive control) in assay buffer.

  • Assay Procedure:

    • Add the HIV-1 Protease solution to the wells of a 96-well microplate.

    • Add the test compounds and controls to the respective wells.

    • Incubate for a specified time to allow for inhibitor binding.

    • Initiate the reaction by adding the HIV-1 Protease Substrate.

    • Measure the fluorescence at an excitation/emission of 330/450 nm in a kinetic mode for 1-3 hours at 37°C.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4.2: Binding Affinity Determination by Surface Plasmon Resonance (SPR)

This protocol provides a general method for determining the binding affinity of hit compounds to HIV-1 protease using SPR.[18][19][20][21][22]

  • Immobilization of HIV-1 Protease:

    • Activate the surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified HIV-1 protease over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the compound solutions over the immobilized protease surface at a constant flow rate.

    • Measure the change in the refractive index (response units, RU) over time to monitor binding.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer) to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 4.3: Cell-Based Anti-HIV Activity Assay

This protocol describes a cell-based assay to evaluate the antiviral activity of the hit compounds in a cellular context.[23][24][25][26][27][28]

  • Cell Culture and Infection:

    • Culture a suitable T-cell line (e.g., MT-4 cells) that is susceptible to HIV-1 infection.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a known multiplicity of infection (MOI).

  • Compound Treatment:

    • Immediately after infection, add serial dilutions of the test compounds and Darunavir to the cell cultures.

    • Include an untreated infected control and a mock-infected control.

  • Assay Readout:

    • After a defined incubation period (e.g., 4-5 days), assess the antiviral activity. This can be done by:

      • MTT Assay: Measuring cell viability, as HIV-1 infection induces cytopathic effects.

      • p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.

      • Reporter Gene Assay: Using a cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of the HIV-1 LTR promoter.

  • Data Analysis:

    • Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).

Quantitative Data Summary

The following tables summarize key quantitative data for Darunavir's activity.

Table 1: In Vitro Activity of Darunavir against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainIC50 (nM)Fold Change in IC50 (vs. Wild-Type)Reference
Wild-Type (LAI)3-[4]
Multi-PI-Resistant Isolate 1< 10-[4]
Multi-PI-Resistant Isolate 2< 10-[4]
Wild-Type (in MT-2 cells)0.003 µM (3 nM)-[29]
Wild-Type (in cell culture)0.42 µM (420 nM)-[30]

Table 2: Enzyme Inhibition and Binding Affinity of Darunavir

ParameterValueTargetReference
Ki 1.58 ± 0.11 nMWild-Type HIV-1 Protease[31]
Ki 8.12 nMWild-Type HIV-1 Protease[31]
Ki 12.9 pMWild-Type HIV-1 Protease[32]
Ki 14 pMWild-Type HIV-1 Protease[33]
Kd 4.5 x 10⁻¹² M (4.5 pM)Wild-Type HIV-1 Protease[4]

Table 3: Activity of Darunavir Derivatives

CompoundKi (pM)IC50 (nM)Reference
Darunavir --[32]
Derivative 2 (P2'-carboxylic acid) 12.9Not active[32]
Derivative 3 (Carboxamide) Potent93[32]
Derivative 4b (N-acetamide) 0.6~10-fold less active than Darunavir[32]

References

Application Notes and Protocols: Molecular Docking of Darunavir (C29H35N3O6S) with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of Darunavir, a potent protease inhibitor, with its primary antiviral targets and potential secondary targets in oncology. Detailed protocols for performing these in silico analyses are also provided to guide researchers in their drug discovery and development efforts.

Introduction to Darunavir (C29H35N3O6S)

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy in the treatment of HIV/AIDS. Its chemical formula is this compound. Beyond its established role in antiretroviral therapy, recent computational and experimental studies have explored its potential as an inhibitor for other viral and human proteins, including the main protease (Mpro) of SARS-CoV-2 and several protein kinases implicated in cancer. Molecular docking is a powerful computational tool to predict the binding affinity and interaction patterns of a ligand, such as Darunavir, with its protein targets at a molecular level.

Target Proteins and Therapeutic Rationale

Antiviral Targets
  • HIV-1 Protease: As a primary target, HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme by Darunavir results in the production of immature, non-infectious viral particles.

  • SARS-CoV-2 Main Protease (Mpro): Mpro is a key enzyme in the replication of SARS-CoV-2, the virus responsible for COVID-19. It processes viral polyproteins to yield functional non-structural proteins. Darunavir has been investigated as a potential repurposed drug to inhibit Mpro and disrupt viral replication.

Potential Anticancer Targets
  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • B-Raf: B-Raf is a serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively activated in various cancers, particularly melanoma.

Data Presentation: Summary of Molecular Docking Studies

The following tables summarize the quantitative data from various molecular docking studies of Darunavir with its target proteins. These values provide insights into the binding affinity and key molecular interactions.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
HIV-1 Protease 4Q1X-15.9Hydrogen Bonds: Asp25, Asp29, Asp30, Ile50. Hydrophobic Interactions: Leu23, Ile50, Val82, Ile84[1]
2Q5K-48.19Not explicitly listed in the search result.[2]
SARS-CoV-2 Mpro 6LU7-7.4Hydrogen Bonds: Gly143, Glu166. Pi-Sulfur: Met165. Alkyl/Pi-Alkyl: Leu27, His41, Met49, Cys145, His163.[3]
6Y2E-10.25Not explicitly listed in the search result.[4]
B-Raf 4MBJ-7.0Not explicitly listed in the search result.[5]
EGFR 4HJO-8.86 (Docking Score)Not explicitly listed in the search result.
VEGFR2 4AGD-9.0 to -10.0Not explicitly listed in the search result.

Note: Docking scores from different software are not directly comparable to binding energies (kcal/mol). The data presented is a synthesis of findings from multiple studies, and the specific interacting residues may vary depending on the docking protocol and software used.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of Darunavir with a target protein using AutoDock Vina, a widely used open-source docking program.

Ligand Preparation (Darunavir)
  • Obtain Ligand Structure: Download the 3D structure of Darunavir in SDF or MOL2 format from a chemical database such as PubChem (CID: 213039).

  • Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to perform energy minimization of the ligand structure to obtain a stable conformation.

  • File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT) or other compatible software. During this process, Gasteiger charges will be added, and rotatable bonds will be defined.

Protein Preparation (Target Protein)
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if available, co-crystallized with a ligand to identify the binding site.

  • Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.[2] This can be done using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often missing in crystal structures.

  • Assign Charges: Add Kollman charges to the protein.

  • File Format Conversion: Convert the prepared protein file to the PDBQT format using AutoDock Tools.

Molecular Docking with AutoDock Vina
  • Grid Box Generation: Define the search space for docking by creating a grid box around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand or from literature. The size and center of the grid box should be large enough to encompass the entire binding pocket.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization: Visualize the docked poses and interactions between Darunavir and the target protein using molecular visualization software like PyMOL or Discovery Studio Visualizer. This will allow for the identification of key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (Darunavir) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen run_vina Run AutoDock Vina grid_gen->run_vina analyze_results Analyze Binding Affinity and Poses run_vina->analyze_results visualize Visualize Interactions analyze_results->visualize

Caption: Molecular Docking Workflow.

HIV-1 Protease Signaling Pathway (Viral Maturation)

HIV1_Protease_Pathway GagPol Gag-Pol Polyprotein HIV1_Protease HIV-1 Protease GagPol->HIV1_Protease Cleavage Structural_Proteins Viral Structural Proteins (e.g., p24, p17) HIV1_Protease->Structural_Proteins Viral_Enzymes Viral Enzymes (Reverse Transcriptase, Integrase) HIV1_Protease->Viral_Enzymes NonInfectious_Virion Non-Infectious Virion HIV1_Protease->NonInfectious_Virion Darunavir Darunavir Darunavir->HIV1_Protease Inhibition Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Immature_Virion Immature Virion Immature_Virion->GagPol

Caption: HIV-1 Protease Viral Maturation Pathway.

SARS-CoV-2 Mpro Signaling Pathway (Viral Replication)

SARS_CoV2_Mpro_Pathway Viral_RNA Viral RNA Polyproteins pp1a and pp1ab Polyproteins Viral_RNA->Polyproteins Translation Mpro SARS-CoV-2 Mpro Polyproteins->Mpro Cleavage NSPs Non-Structural Proteins (NSPs) Mpro->NSPs Blocked_Replication Blocked Replication Mpro->Blocked_Replication Darunavir Darunavir Darunavir->Mpro Inhibition Replication_Complex Viral Replication and Transcription Complex NSPs->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA

Caption: SARS-CoV-2 Mpro Viral Replication Pathway.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Darunavir Darunavir (Potential Inhibitor) Darunavir->EGFR Potential Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition

Caption: Simplified EGFR Signaling Pathway.

Conclusion

Molecular docking studies are invaluable for understanding the binding mechanisms of drugs like Darunavir with their protein targets. The provided data and protocols serve as a resource for researchers to conduct their own in silico investigations, contributing to the development of novel antiviral and anticancer therapeutics. The exploration of Darunavir's polypharmacology through computational methods highlights the potential for repurposing existing drugs for new indications.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the initial in vitro characterization of the novel chemical entity C29H35N3O6S. Given that the specific biological target of this compound is not yet defined, a tiered approach is recommended, beginning with an assessment of its general cellular toxicity, followed by screening against common drug target classes. The following protocols are designed to provide a robust framework for the preliminary evaluation of this compound.

Section 1: Cytotoxicity Assessment

The initial evaluation of any novel compound should involve determining its cytotoxic potential.[1][2][3] This is crucial for establishing a therapeutic window and identifying concentrations suitable for subsequent, more specific assays. A common and reliable method for assessing cytotoxicity is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a potential therapeutic area)

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media. A common starting concentration is 100 µM.

    • Remove the old media from the wells and add 100 µL of the media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results of the MTT assay should be presented in a table summarizing the percentage of cell viability at each concentration of this compound. The IC50 value, calculated from the dose-response curve, should also be included.

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 5.1
1075.6 ± 6.3
5048.2 ± 4.9
10022.1 ± 3.7
IC50 (µM) ~50

Section 2: Target-Based Screening

Following the initial cytotoxicity assessment, the next step is to investigate the potential molecular targets of this compound. Protein kinases and G-protein coupled receptors (GPCRs) are two of the largest and most important classes of drug targets.[4][5][6]

In Vitro Kinase Inhibition Assay

This assay determines if this compound can inhibit the activity of a specific protein kinase. A generic protocol for an in vitro kinase assay using a purified kinase is provided below.[7][8][9][10]

Experimental Protocol: In Vitro Kinase Assay

Materials:

  • Purified active kinase of interest

  • Kinase-specific substrate peptide

  • This compound

  • Kinase reaction buffer

  • ATP (Adenosine triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 2.5 µL of the substrate solution.

    • Add 1 µL of this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Add 2.5 µL of the purified kinase.

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of kinase activity.

Data Presentation:

The quantitative data should be presented in a table showing the percentage of kinase inhibition at different concentrations of this compound. The IC50 value should be calculated from this data.

Concentration of this compound (µM)% Kinase Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 3.1
0.015.2 ± 2.5
0.125.8 ± 4.2
152.3 ± 5.5
1085.1 ± 3.9
10098.7 ± 1.8
IC50 (µM) ~1
GPCR Signaling Assay: cAMP Measurement

This assay is used to determine if this compound can modulate the signaling of a G-protein coupled receptor (GPCR), specifically by measuring changes in the intracellular concentration of cyclic AMP (cAMP).[4][5][6] This is a common second messenger involved in GPCR signaling.

Experimental Protocol: cAMP Assay

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., HEK293-GPCR)

  • This compound

  • Forskolin (a known adenylyl cyclase activator)

  • cAMP-Glo™ Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Plating:

    • Seed the HEK293-GPCR cells into a 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • For an antagonist assay, pre-incubate the cells with this compound for 15 minutes before adding a known agonist.

    • For an agonist assay, add this compound directly to the cells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add the cAMP-Glo™ lysis buffer to each well.

    • Add the cAMP detection solution containing the kinase.

    • Incubate for 20 minutes at room temperature.

    • Add the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the cAMP concentration.

Data Presentation:

The results should be tabulated to show the effect of this compound on cAMP levels, either as a percentage of the maximum response to a known agonist (for antagonists) or as a fold-increase over baseline (for agonists). The EC50 (for agonists) or IC50 (for antagonists) should be determined.

Agonist Activity:

Concentration of this compound (µM)Fold Increase in cAMP (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.011.2 ± 0.2
0.12.5 ± 0.3
15.8 ± 0.5
1010.2 ± 0.8
10010.5 ± 0.7
EC50 (µM) ~1.5

Antagonist Activity:

Concentration of this compound (µM)% Inhibition of Agonist Response (Mean ± SD)
0 (Vehicle Control)0 ± 4.5
0.018.3 ± 3.7
0.135.1 ± 5.1
162.9 ± 6.2
1091.4 ± 4.8
10099.2 ± 2.1
IC50 (µM) ~0.5

Visualizations

Experimental Workflow for Novel Compound Characterization

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis A Novel Compound This compound B Cytotoxicity Assay (e.g., MTT) A->B C In Vitro Kinase Assay B->C Non-toxic Concentrations D GPCR Signaling Assay B->D Non-toxic Concentrations E Determine IC50/EC50 C->E D->E F Identify Potential Target Class E->F

Caption: A general workflow for the in vitro characterization of a novel compound.

Generic Kinase Signaling Pathway

G cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor->Kinase2

Caption: A simplified representation of a kinase signaling cascade and potential inhibition.

Generic GPCR Signaling Pathway (cAMP-mediated)

G cluster_0 Cell Membrane GPCR GPCR GProtein G-Protein GPCR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Binds Compound This compound Compound->GPCR Antagonist Compound->GPCR Agonist

Caption: A diagram of a G-protein coupled receptor signaling pathway involving cAMP.

References

Application Notes and Protocols for Cell-based Cytotoxicity Assays of C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic potential of the novel small molecule C29H35N3O6S. The provided protocols detail established cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis. Understanding the cytotoxic profile of a compound is a critical step in the drug discovery and development process, providing insights into its potential therapeutic window and mechanism of action.

The assays described herein are fundamental tools in toxicology and pharmacology. The MTT assay measures metabolic activity as an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay quantifies the release of a cytosolic enzyme upon plasma membrane damage, indicating cytotoxicity. Finally, the Annexin V and Propidium Iodide (PI) assay allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: LDH Release Assay - Cytotoxicity of this compound

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)0
Low Cytotoxicity Control
High Cytotoxicity Control (Lysis Buffer)100
0.1
1
10
50
100

Table 3: Annexin V & PI Staining - Apoptosis Induction by this compound

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)
10
50
100
Positive Control (e.g., Staurosporine)

Experimental Protocols & Workflows

A general workflow for assessing the cytotoxicity of a test compound is outlined below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treatment Treat Cells with this compound prep_compound->treatment prep_cells Cell Culture & Seeding prep_cells->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay data_analysis Data Acquisition & Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3][4]

  • Solubilization solution (e.g., 0.01 M HCl with 10% SDS, or acidified isopropanol)[3][5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[3][4]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Plot the % cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The amount of LDH released is proportional to the number of dead or damaged cells.[7][8]

Materials:

  • This compound stock solution

  • Selected cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle alone.

    • Low Cytotoxicity Control: Untreated cells.

    • High Cytotoxicity Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period to induce maximal LDH release.[9][10]

    • Medium Background Control: Complete culture medium without cells.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background.[10]

Data Analysis:

First, subtract the absorbance of the medium background control from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Low Cytotoxicity Control) / (Absorbance of High Cytotoxicity Control - Absorbance of Low Cytotoxicity Control)] x 100

Protocol 3: Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between different stages of cell death.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound stock solution

  • Selected cell line

  • 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[12]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells once with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Data Analysis:

The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V and PI for each cell. The cell populations can be gated as follows:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Quantify the percentage of cells in each quadrant for each treatment condition.

Signaling Pathways in Drug-Induced Cytotoxicity

The cytotoxicity of a compound can be mediated through various signaling pathways. A common mechanism involves the induction of apoptosis, which can be triggered by either intrinsic or extrinsic pathways. Drug-induced stress can often lead to the activation of the intrinsic pathway.[13]

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Further investigation into the specific signaling pathways affected by this compound may involve western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or assays for mitochondrial membrane potential. The activation of stress-related kinases, such as JNK, can also play a crucial role in drug-induced cell death and may be a subject for further studies.[14][15]

References

High-Throughput Screening of Yohimbine Derivatives for α2-Adrenergic Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of yohimbine derivatives as antagonists of the α2-adrenergic receptor. Yohimbine, a natural indole alkaloid, is a well-characterized antagonist of α2-adrenergic receptors and serves as a valuable scaffold for the development of novel therapeutic agents targeting these receptors. The methodologies outlined below are designed to enable the efficient identification and characterization of potent and selective yohimbine derivatives.

Introduction to α2-Adrenergic Receptors and Yohimbine

The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and within the central nervous system.[1] As presynaptic autoreceptors, their activation by norepinephrine inhibits further neurotransmitter release, creating a negative feedback loop. Antagonists of these receptors, like yohimbine, block this feedback mechanism, leading to an increase in norepinephrine levels in the synaptic cleft. This mechanism underlies the physiological effects of yohimbine and its derivatives, which have been explored for various therapeutic applications, including erectile dysfunction and as research tools to study the adrenergic system. The development of novel yohimbine derivatives with improved selectivity and pharmacokinetic profiles is an active area of drug discovery.

High-Throughput Screening Strategies

The primary goal in screening yohimbine derivatives is to identify compounds that effectively antagonize the α2-adrenergic receptor. This can be achieved through two main HTS approaches:

  • Biochemical Assays (Receptor Binding): These assays directly measure the binding affinity of the yohimbine derivatives to the α2-adrenergic receptor. The most common format is a competitive radioligand binding assay.

  • Cell-Based Functional Assays: These assays measure the downstream cellular response following receptor activation or inhibition. For the Gi-coupled α2-adrenergic receptor, this typically involves measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Data Presentation: Comparative Antagonist Potency of Yohimbine Derivatives

The following table summarizes the antagonist potencies (pA2 values) of a series of yohimbine derivatives at the α2A- and α1A-adrenergic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity of these compounds.

CompoundDerivativeα2A-Adrenergic Receptor (pA2)α1A-Adrenergic Receptor (pA2)
Yohimbine -8.16.2
Corynanthine Yohimbine diastereomer7.27.0
Rauwolscine Yohimbine diastereomer8.36.8
10-Methoxy-yohimbine Methoxy substitution7.96.1
11-Methoxy-yohimbine Methoxy substitution8.06.3
10-Hydroxy-yohimbine Hydroxy substitution7.56.0
11-Hydroxy-yohimbine Hydroxy substitution7.86.2

Data synthesized from publicly available research.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically in 96- or 384-well plates.

Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptor

This protocol describes a competitive binding assay using [3H]rauwolscine, a high-affinity α2-adrenergic receptor antagonist, to determine the binding affinity of yohimbine derivatives.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]rauwolscine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM phentolamine or unlabeled yohimbine.

  • Test Compounds: Yohimbine derivatives dissolved in DMSO.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of yohimbine derivatives in assay buffer. Add 25 µL of each dilution to the wells of a 96-well plate. For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add 25 µL of 10 µM phentolamine.

  • Radioligand Preparation: Dilute [3H]rauwolscine in assay buffer to a final concentration of 1 nM.

  • Membrane Preparation: Thaw the cell membranes on ice and dilute in assay buffer to a concentration of 10-20 µg of protein per well.

  • Assay Incubation: To each well, add 50 µL of the diluted [3H]rauwolscine solution followed by 125 µL of the diluted cell membrane preparation. The final assay volume is 200 µL.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Drying and Scintillation Counting: Dry the filter plate under a lamp for 30-60 minutes. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each yohimbine derivative by fitting the data to a sigmoidal dose-response curve. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Functional Assay for α2-Adrenergic Receptor Antagonism

This protocol describes a cell-based functional assay to measure the antagonist activity of yohimbine derivatives by quantifying their ability to reverse agonist-induced inhibition of cAMP production. This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human α2A-adrenergic receptor.

  • Cell Culture Medium: Ham's F-12 with 10% FBS and appropriate selection antibiotic.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Agonist: UK 14,304 (a selective α2-adrenergic receptor agonist).

  • Forskolin: To stimulate basal cAMP levels.

  • HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer) containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate.

  • Lysis Buffer: Provided in the HTRF kit.

  • Test Compounds: Yohimbine derivatives dissolved in DMSO.

  • 384-well low-volume white plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the CHO-K1-α2A cells into 384-well plates at a density of 5,000-10,000 cells per well in 10 µL of culture medium and incubate overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of yohimbine derivatives in stimulation buffer. Prepare a solution of UK 14,304 and forskolin in stimulation buffer. The final concentration of UK 14,304 should be its EC80 (the concentration that gives 80% of its maximal effect), and the final concentration of forskolin is typically 1-10 µM.

  • Antagonist Treatment: Add 5 µL of the diluted yohimbine derivatives to the cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of the UK 14,304/forskolin solution to the wells and incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reagent Addition: Add 5 µL of the cAMP-d2 conjugate solution followed by 5 µL of the anti-cAMP cryptate conjugate solution, both prepared in the lysis buffer provided with the kit.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Determine the IC50 values for each yohimbine derivative by plotting the HTRF ratio against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations of Key Processes

To aid in the understanding of the underlying principles and experimental workflows, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_alpha2 NE_Vesicle Norepinephrine (NE) Vesicle NE_Released NE NE_Vesicle->NE_Released Exocytosis NE NE Post_Receptor Postsynaptic Adrenergic Receptor NE_Released->Post_Receptor Binds Alpha2_AR α2-Adrenergic Receptor (Autoreceptor) NE_Released->Alpha2_AR Binds Effect Postsynaptic Effect Post_Receptor->Effect Signal Transduction Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Yohimbine Yohimbine Derivative Yohimbine->Alpha2_AR Blocks

Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of yohimbine derivatives.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Compound_Plating Plate Yohimbine Derivatives, Total & Non-specific Binding Controls Start->Compound_Plating Reagent_Prep Prepare [3H]Rauwolsine and α2-AR Membranes Compound_Plating->Reagent_Prep Incubation Add Reagents to Plate and Incubate Reagent_Prep->Incubation Filtration Filter and Wash to Separate Bound and Free Radioligand Incubation->Filtration Counting Dry Plate and Add Scintillation Cocktail Filtration->Counting Read Read on Microplate Scintillation Counter Counting->Read Analysis Calculate Specific Binding, Determine IC50 and Ki Read->Analysis End End Analysis->End

Caption: Experimental workflow for the high-throughput radioligand binding assay.

G cluster_workflow HTRF cAMP Functional Assay Workflow Start Start Cell_Plating Plate CHO-K1-α2A Cells in 384-well Plate Start->Cell_Plating Antagonist_Addition Add Yohimbine Derivatives and Incubate Cell_Plating->Antagonist_Addition Agonist_Stimulation Add Agonist (UK 14,304) + Forskolin and Incubate Antagonist_Addition->Agonist_Stimulation Lysis_Detection Lyse Cells and Add HTRF cAMP Reagents Agonist_Stimulation->Lysis_Detection Incubation Incubate for 1 Hour at Room Temperature Lysis_Detection->Incubation Read Read HTRF Signal on Plate Reader Incubation->Read Analysis Calculate HTRF Ratio and Determine IC50 Read->Analysis End End Analysis->End

Caption: Experimental workflow for the HTRF cAMP functional assay.

References

Application Notes and Protocols for the Analytical Characterization of Darunavir (C27H37N3O7S)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the analytical characterization of Darunavir, an antiretroviral protease inhibitor used in the treatment of HIV infection.[1] The molecular formula for Darunavir is C27H37N3O7S.[2] It is important to note that the provided topic molecule, C29H35N3O6S, differs from the established formula of Darunavir. These notes will proceed under the assumption that the intended compound of interest is Darunavir.

Darunavir is a second-generation protease inhibitor that is administered orally, often in combination with other antiretroviral agents, to suppress viral replication.[3][4] The quality control and characterization of Darunavir in bulk drug substances, pharmaceutical formulations, and biological matrices are crucial for ensuring its safety and efficacy.[1][5] This document outlines various analytical techniques for the comprehensive characterization of Darunavir.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification, quantification, and purity assessment of Darunavir.[2][3][4] Reversed-phase HPLC (RP-HPLC) methods are particularly common for analyzing this non-polar compound.

Application Note: Quantification of Darunavir in Pharmaceutical Formulations by RP-HPLC

This application note describes a simple, isocratic RP-HPLC method for the quantitative determination of Darunavir in tablet dosage forms. The method is validated for its accuracy, precision, linearity, and robustness.

Experimental Protocol: RP-HPLC for Darunavir Quantification

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Darunavir reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile in a ratio of 40:60 (v/v) is commonly used.[4] Another reported mobile phase is a 95:5 (v/v) mixture of methanol and acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min[4] or 0.7 mL/min.[2][3]

  • Column Temperature: Ambient or controlled at 30°C.[6]

  • Detection Wavelength: 264 nm[2][3] or 270 nm.[4]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Darunavir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a concentration range of 5-35 µg/mL.[2]

  • Sample Preparation: Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

5. Analysis:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of Darunavir.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Calculate the concentration of Darunavir in the sample solution from the calibration curve.

Data Presentation: Summary of Reported RP-HPLC Methods for Darunavir Analysis

ParameterMethod 1[2][3]Method 2[4]Method 3[6]
Column C18Hypersil BDS C18 (250 x 4.6 mm, 5µm)X-Bridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Methanol:Acetonitrile (95:5 v/v)Phosphate Buffer (pH 3.0):Acetonitrile (40:60 v/v)0.01M Ammonium Formate (pH 3.0):Acetonitrile (55:45 v/v)
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Detection UV at 264 nmUV at 270 nmUV at 265 nm
Linearity Range 3-27 µg/mL5-25 µg/mLNot specified
Retention Time 3.45 min2.711 minNot specified

Experimental Workflow for RP-HPLC Analysis of Darunavir

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Darunavir Reference Standard Stock Prepare Stock Solution Standard->Stock Cal Prepare Calibration Standards Stock->Cal Inject Inject into HPLC System Cal->Inject Sample Weigh and Dissolve Tablet Powder Filt Filter Sample Solution Sample->Filt Dil Dilute Sample Solution Filt->Dil Dil->Inject Chrom Obtain Chromatograms Inject->Chrom Curve Construct Calibration Curve Chrom->Curve Quant Quantify Darunavir in Sample Curve->Quant

Caption: Workflow for the quantitative analysis of Darunavir by RP-HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of Darunavir, especially in complex biological matrices such as plasma, due to its high sensitivity and selectivity.[1][7]

Application Note: Determination of Darunavir in Human Plasma by LC-MS/MS

This application note describes a method for the quantification of Darunavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol: LC-MS/MS for Darunavir in Plasma

1. Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Data acquisition and processing software

2. Reagents and Materials:

  • Darunavir reference standard

  • Internal standard (IS), e.g., deuterated Darunavir (Darunavir-d9)[7] or Carbamazepine.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma

3. LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed. An isocratic mobile phase of 0.1% formic acid in acetonitrile and 5mM ammonium acetate buffer (75:25, v/v) has also been reported.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Darunavir: m/z 548.3 → 392.4[1]

    • Internal Standard (Darunavir-d9): m/z 557.3 → 401.3

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Data Presentation: Summary of Reported LC-MS/MS Methods for Darunavir Analysis

ParameterMethod 1[1]Method 2Method 3[8]
Matrix PlasmaHuman PlasmaPlasma
Sample Preparation Not specifiedProtein PrecipitationProtein Precipitation
LC Column Reversed-phase C18C18Not specified
Mobile Phase Acetate buffer (pH 5) and Methanol (gradient)0.1% formic acid in acetonitrile – 5mM ammonium acetate buffer (75:25, v/v)Methanol-Acetonitrile (1:1) for precipitation
Ionization ESI+ESI+Not specified
MRM Transition 548.3 > 392.4Not specifiedNot specified
Linearity Range Not specified20.10–3501.23 ng/mL40 nM - 64 µM

Experimental Workflow for LC-MS/MS Analysis of Darunavir in Plasma

LCMS_Workflow Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super Inject Inject into LC-MS/MS Super->Inject Detect MRM Detection Inject->Detect Quant Quantification Detect->Quant

Caption: Workflow for the quantification of Darunavir in plasma by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of Darunavir and its related substances, including impurities and degradation products.[9][10] Both 1H and 13C NMR, along with 2D NMR techniques, provide detailed information about the molecular structure.

Application Note: Structural Characterization of Darunavir and its Impurities by NMR

This application note highlights the use of NMR spectroscopy for the unambiguous identification and structural confirmation of Darunavir and its process-related impurities or degradation products.

Experimental Protocol: NMR Analysis of Darunavir

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample (Darunavir or isolated impurity) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

3. Data Acquisition:

  • Acquire 1H NMR and 13C NMR spectra.

  • For complex structures or to confirm connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

4. Data Analysis:

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to elucidate the molecular structure.

Logical Relationship of NMR Techniques for Structural Elucidation

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1 1H NMR COSY COSY H1->COSY H-H Correlations HSQC HSQC H1->HSQC Direct C-H Correlations HMBC HMBC H1->HMBC Long-range C-H Correlations C13 13C NMR C13->HSQC C13->HMBC Structure Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interplay of NMR techniques for the structural elucidation of Darunavir.

Other Analytical Techniques

While HPLC, LC-MS, and NMR are the primary techniques for the comprehensive characterization of Darunavir, other methods are also employed for specific purposes.

  • UV-Visible Spectrophotometry: A simple and cost-effective method for the quantification of Darunavir in bulk and pharmaceutical dosage forms, typically with a maximum absorbance (λmax) around 264-270 nm.[2][3][4]

  • Thin-Layer Chromatography (TLC): Used for the qualitative identification of Darunavir and for monitoring the progress of chemical reactions or stability studies.[1]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the Darunavir molecule and is useful for identification and comparison with reference standards.[1]

  • X-ray Powder Diffraction (XRPD): Employed to study the solid-state properties of Darunavir, such as polymorphism and crystallinity.[11]

These analytical techniques, when used in combination, provide a comprehensive characterization of Darunavir, ensuring its quality, safety, and efficacy in therapeutic applications.

References

NMR and mass spectrometry data for C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Spectroscopic Analysis of C29H35N3O6S

Introduction

This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of the compound with the molecular formula this compound. The target audience for this application note includes researchers, scientists, and professionals in the field of drug development and natural product chemistry. The protocols and data presentation formats outlined herein are designed to serve as a practical template for the structural elucidation and characterization of novel small molecules. For the purpose of this note, we will consider a hypothetical structure that corresponds to the given molecular formula: a synthetic peptide derivative, hereafter referred to as "Compound 1".

Hypothetical Structure: Compound 1

To illustrate the application of spectroscopic techniques, we propose a plausible structure for this compound, which incorporates common moieties found in pharmaceutical compounds, such as a sulfonamide and peptide-like linkages.

(A chemical structure diagram would be presented here in a full application note)

IUPAC Name: (S)-2-((S)-2-(4-(tert-butyl)phenylsulfonamido)-3-phenylpropanamido)-N-((S)-1-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-3-methylbutanamide

Data Presentation

The following tables summarize the expected quantitative NMR and mass spectrometry data for Compound 1.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.80 - 7.20m14H-Aromatic-H
7.05d1H8.5NH
6.85d1H8.0NH
6.50d1H7.5NH
4.60m1H-α-H
4.45m1H-α-H
4.30m1H-α-H
3.70s3H-OCH₃
3.20 - 3.00m4H-β-CH₂ (x2)
2.20m1H6.5β-CH
1.35s9H-t-butyl-H
1.25d3H7.0CH₃
0.90dd6H6.5(CH₃)₂
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
172.5, 171.0, 170.5C=O (Amide x2, Ester x1)
143.0, 138.0, 136.5Aromatic C (quaternary)
129.5, 129.0, 128.5, 127.0Aromatic CH
60.0, 58.5, 55.0α-C
52.5OCH₃
50.0C (quaternary, t-butyl)
38.0, 37.5β-CH₂
31.0β-CH
30.0t-butyl CH₃
19.0, 18.5CH₃
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/z
[M+H]⁺586.2323586.2328
[M+Na]⁺608.2142608.2146

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for Compound 1.

NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.28 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

3. ¹³C NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C)

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

4. 2D NMR (COSY, HSQC, HMBC) Acquisition:

  • Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.4, hmbcgpndqf) should be utilized.

  • Optimize spectral widths in both dimensions based on the 1D spectra.

  • Set the number of increments in the indirect dimension to at least 256 for adequate resolution.

Mass Spectrometry

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

2. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • MS System: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: 100-1000 m/z.

  • Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS scans on the top 3 most intense ions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a hypothetical biological context for Compound 1.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Elucidation Sample This compound (Compound 1) NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample MS_Sample Dissolve in MeOH/ACN/H2O Sample->MS_Sample NMR_Acq 500 MHz Spectrometer NMR_Sample->NMR_Acq LC_MS LC-MS/MS (Q-TOF/Orbitrap) MS_Sample->LC_MS D1_NMR 1D NMR (1H, 13C) NMR_Acq->D1_NMR D2_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acq->D2_NMR Structure Structure Elucidation D1_NMR->Structure D2_NMR->Structure HRMS High-Resolution MS LC_MS->HRMS MSMS Tandem MS (Fragmentation) LC_MS->MSMS HRMS->Structure MSMS->Structure

Caption: Experimental workflow for spectroscopic analysis.

signaling_pathway cluster_pathway Hypothetical Protease Inhibition Pathway cluster_inhibition Inhibition Mechanism Substrate Protein Substrate Protease Target Protease Substrate->Protease binds to Products Cleavage Products Protease->Products cleaves Inhibition_Point Cellular_Response Downstream Cellular Response Products->Cellular_Response triggers Compound1 Compound 1 (this compound) Compound1->Protease inhibits

Caption: Hypothetical signaling pathway inhibition.

Application Notes and Protocols for C29H35N3O6S in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical and biomedical literature databases did not yield a publicly documented compound with the molecular formula C29H35N3O6S. Therefore, it is not possible to provide specific application notes, experimental protocols, or quantitative data related to its use in neurological research.

The lack of public information suggests that this compound may be a novel or proprietary compound not yet described in the scientific literature. Without published studies, key information regarding its synthesis, biological targets, mechanism of action, efficacy, and safety profile remains unavailable.

For researchers, scientists, and drug development professionals interested in a specific compound, the common name, CAS (Chemical Abstracts Service) number, or relevant patent information is typically required to retrieve detailed scientific data.

If you have access to additional identifiers for the compound with the molecular formula this compound, please provide them to enable a more targeted and effective search for the requested information.

In the absence of specific data for this compound, a generalized workflow for characterizing a novel compound in neurological research is provided below. This workflow illustrates the typical experimental progression from initial screening to more detailed mechanistic studies.

General Experimental Workflow for a Novel Neurological Compound

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo & Preclinical Evaluation a Primary Screening (e.g., High-Throughput Screening) b Target Identification & Validation (e.g., Affinity Chromatography, Kinase Profiling) a->b c Cell-Based Assays (e.g., Neuroblastoma, Primary Neurons) b->c d Assess Neuroprotection, Neurotoxicity, Anti-inflammatory effects c->d e Dose-Response & IC50/EC50 Determination d->e f Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) e->f Lead Compound Identified g Identify Key Modulated Proteins & Genes f->g h Investigate Downstream Effects (e.g., Apoptosis, Synaptic Plasticity) g->h i Animal Model Selection (e.g., Alzheimer's, Parkinson's models) h->i j Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies i->j k Behavioral & Cognitive Assessments j->k l Histological & Biomarker Analysis k->l

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Substituted Yohimbine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-substituted yohimbine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Direct Electrophilic Substitution at the C7 Position

Q1: I am attempting a direct electrophilic substitution on the yohimbine indole ring. Which position is the most reactive?

A1: The indole nucleus of yohimbine is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C7 position is a primary site for electrophilic attack. Research has shown that oxidation reactions, which involve an initial electrophilic attack, proceed at the C7 position to form a 3H-indole intermediate.[1][2] This indicates the kinetic favorability of substitution at this position.

Q2: My electrophilic substitution reaction is giving a low yield of the desired 7-substituted product and a significant amount of polymeric byproducts. How can I improve this?

A2: The formation of polymeric byproducts is a common issue in indole chemistry due to the high reactivity of the indole ring. Here are some strategies to mitigate this:

  • Choice of Reagents and Reaction Conditions: The reactivity of the electrophile is crucial. Highly reactive electrophiles can lead to over-reaction and polymerization. Consider using milder electrophilic reagents or activating the substrate under controlled conditions. For instance, in the synthesis of 7β-(indol-3-yl)-7H-yohimbine from 1-hydroxyyohimbine, the reaction with tosyl chloride in the presence of indole resulted in a 19% yield of the desired product, with the major side products being polymerized indoles.[3]

  • Protecting Groups: While not always straightforward, protection of the indole nitrogen (N1) can sometimes modulate the reactivity of the ring and prevent side reactions. However, the choice of protecting group and the conditions for its introduction and removal must be carefully optimized to be compatible with the rest of the yohimbine molecule.

  • Solvent and Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and reduce the formation of unwanted byproducts. The choice of solvent can also influence the reaction outcome.

Q3: How can I introduce an acetyl or other acyl group at the C7 position?

A3: Friedel-Crafts acylation is the standard method for introducing acyl groups onto an aromatic ring. For yohimbine, this would involve reacting it with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Troubleshooting Friedel-Crafts Acylation:

  • Lewis Acid Choice: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ might be too harsh for the yohimbine scaffold, which contains several sensitive functional groups. Milder Lewis acids such as FeCl₃, ZnCl₂, or BF₃·OEt₂ should be considered.

  • Reaction Solvent: The reaction should be carried out in an inert solvent, such as dichloromethane or nitrobenzene.

  • Low Yields: If the yield is low, it could be due to the deactivation of the Lewis acid by the basic nitrogen atoms in the yohimbine structure. An excess of the Lewis acid might be required to drive the reaction.

  • Side Reactions: Potential side reactions include acylation at other positions on the indole ring or on the other aromatic ring of the yohimbine structure. Careful optimization of reaction conditions (temperature, reaction time, and stoichiometry) is necessary to favor C7 acylation.

Synthesis of 7-Halo-Yohimbine Derivatives

Q4: I need to synthesize 7-bromo-yohimbine as a precursor for cross-coupling reactions. What are the recommended conditions?

A4: Direct bromination of indoles can be achieved using various brominating agents. For a complex molecule like yohimbine, milder reagents are preferable to avoid side reactions.

Recommended Protocol:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and relatively mild brominating agent for indoles.

  • Solvent: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF.

  • Temperature: The reaction should be performed at a low temperature (e.g., 0 °C to room temperature) to control the reactivity and improve regioselectivity.

Troubleshooting Bromination:

  • Over-bromination: Using an excess of the brominating agent can lead to the formation of di- or tri-brominated products. It is crucial to use a stoichiometric amount of the brominating agent.

  • Isomer Formation: While C7 is a likely position for substitution, bromination might also occur at other positions on the indole ring. Careful analysis of the product mixture using techniques like NMR and HPLC is essential to confirm the regioselectivity.

  • Purification: Separation of the desired 7-bromo-yohimbine from unreacted starting material and other isomers can be challenging. Column chromatography using a carefully selected solvent system is typically required.

Palladium-Catalyzed Cross-Coupling Reactions

Q5: I have successfully synthesized 7-bromo-yohimbine and want to perform a Suzuki-Miyaura cross-coupling to introduce an aryl group. What are the key parameters to optimize for a good yield?

A5: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. Optimizing this reaction for a complex substrate like 7-bromo-yohimbine is crucial for achieving high yields.

Key Optimization Parameters:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium(0) or palladium(II) pre-catalysts.The choice of catalyst and ligand can significantly impact the reaction efficiency. The ligand influences the stability and reactivity of the palladium complex.
Base A weak inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The base is required to activate the boronic acid. The choice of base can affect the reaction rate and prevent side reactions.
Solvent System A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.The solvent system needs to dissolve both the organic substrate and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
Temperature Typically between 80-120 °C.The reaction often requires heating to proceed at a reasonable rate. The optimal temperature should be determined experimentally.

Troubleshooting Suzuki-Miyaura Coupling:

  • Low Yield: This can be due to several factors, including inefficient oxidative addition of the 7-bromo-yohimbine to the palladium catalyst, decomposition of the boronic acid, or catalyst deactivation.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a stoichiometric amount of the boronic acid and carefully controlling the reaction conditions.

  • Debromination: The bromo-substituent can be lost through a competing reduction pathway. This can sometimes be suppressed by the choice of ligand and base.

Experimental Protocols

Synthesis of 7β-(indol-3-yl)-7H-yohimbine from 1-Hydroxyyohimbine

This protocol is adapted from a reported synthesis and describes a nucleophilic substitution reaction on a modified yohimbine scaffold.

  • Reaction Setup: In a round-bottom flask, dissolve 1-hydroxyyohimbine in a mixture of CHCl₃ and Et₃N.

  • Addition of Reagents: To this solution, add tosyl chloride (TsCl) and indole.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction and extract the product with an appropriate organic solvent. The crude product is then purified by column chromatography to isolate the 7β-(indol-3-yl)-7H-yohimbine. A reported yield for this reaction was 19%.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_functionalization C7 Functionalization cluster_intermediate Key Intermediate cluster_derivatization Derivatization cluster_product Final Product Yohimbine Yohimbine Electrophilic_Substitution Electrophilic Aromatic Substitution Yohimbine->Electrophilic_Substitution Halogenation Halogenation (e.g., NBS) Yohimbine->Halogenation Halo_Yohimbine 7-Halo-Yohimbine Halogenation->Halo_Yohimbine Cross_Coupling Palladium-Catalyzed Cross-Coupling Halo_Yohimbine->Cross_Coupling Substituted_Yohimbine 7-Substituted Yohimbine Derivative Cross_Coupling->Substituted_Yohimbine

Caption: General workflow for the synthesis of 7-substituted yohimbine derivatives.

Troubleshooting_Logic Start Low Yield in C7-Substitution Check_Reagents Evaluate Reagent Reactivity and Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Solvent) Start->Check_Conditions Check_Purity Analyze for Side Products and Isomers (NMR, HPLC) Start->Check_Purity Polymerization Polymeric Byproducts? Check_Purity->Polymerization Isomerization Regioisomer Formation? Check_Purity->Isomerization Solution_Polymer Use Milder Reagents Lower Temperature Polymerization->Solution_Polymer Yes Solution_Isomer Modify Directing Groups Optimize Catalyst/Ligand Isomerization->Solution_Isomer Yes Purification Develop Purification Strategy (Chromatography) Isomerization->Purification Yes Solution_Polymer->Check_Conditions Solution_Isomer->Check_Conditions

References

Technical Support Center: 1-Hydroxyindole Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the 1-hydroxyindole rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-hydroxyindole starting material appears to be unstable and is degrading. How can I improve its stability and handling?

A1: The stability of 1-hydroxyindoles is a known challenge and is highly dependent on their substitution pattern and storage conditions.[1]

  • Substituent Effects: The electronic nature of substituents on the indole ring plays a crucial role. Electron-withdrawing groups, particularly at the 4-position (e.g., 4-nitro, 4-methoxycarbonyl), can significantly stabilize the 1-hydroxyindole structure.[1] In contrast, derivatives like psilocin (4-hydroxy-N,N-dimethyltryptamine) are known to be relatively unstable in solution, readily forming degradation products in the presence of oxygen.[2]

  • Storage: Proper storage is critical. For instance, 1-methoxyindole has been shown to be stable for over two years when stored in the dark at room temperature.[1] It is recommended to store 1-hydroxyindole derivatives under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures to minimize degradation.

  • Preparation and Use: Due to their limited stability, it is often best to use 1-hydroxyindoles immediately after synthesis in subsequent reaction steps.[1]

Q2: My 1-hydroxyindole rearrangement is resulting in a low yield of the desired C3-functionalized product. What are the common causes and competing side reactions?

A2: Low yields are often due to the diverse reactivity of the 1-hydroxyindole scaffold, which can lead to several competing reaction pathways depending on the specific substrate and reaction conditions.[1]

  • Competing Nucleophilic Substitution: Instead of the desired C3 rearrangement, regioselective nucleophilic substitution can occur at other positions on the indole nucleus, notably the 5-position, especially in the presence of acids.[1][3]

  • Dimerization: 1-hydroxyindoles can undergo dimerization to form 2,2′-bisindole derivatives.[1]

  • Formation of Alternative Heterocycles: Depending on the reagents used, unexpected products can form. For example, the Vilsmeier-Haack reaction on 2-ethoxycarbonyl-1-hydroxyindole does not yield the expected 3-formyl product but instead produces 3-chloro-2-ethoxycarbonylindole.[3]

  • Polymerization: Similar to other indole syntheses, polymerization of starting materials or intermediates can be a significant issue, leading to insoluble materials and reduced yields.[4]

Below is a diagram illustrating the intended rearrangement pathway versus common side reactions.

G Start 1-Hydroxyindole Derivative Intermediate N-Acyloxy Intermediate Start->Intermediate Activation Side2 Dimerization Product Start->Side2 Dimerization Reagent Activating Reagent (e.g., Acyl Chloride) Reagent->Intermediate Product Desired C3-Rearranged Product Intermediate->Product [1,3]-Sigmatropic Rearrangement Side1 C5-Substituted Product Intermediate->Side1 Competing Substitution Side3 Other Side Products Intermediate->Side3 Other Pathways

Caption: Competing pathways in the 1-hydroxyindole rearrangement.

Q3: The rearrangement is not proceeding. I am only isolating the stable O-acylated intermediate. Why is this happening?

A3: This is a common challenge, often referred to as the indolyl 1,3-heteroatom transposition (IHT), and the success of the rearrangement step is highly dependent on the electronic properties of the activating group.[5] If the O-acyl group is not sufficiently electron-withdrawing, the intermediate will be stable and will not rearrange to the C3-acylated product.

A study demonstrated this effect by acylating an N-hydroxytryptamine derivative with various benzoic acids. The rearrangement only occurred when the acylating agent was sufficiently electron-deficient.[5]

Acylating Agent (Benzoic Acid Derivative)SubstituentElectronic NatureOutcome
n-Hexanoic Acidn-PentylElectron-donatingO-Acylation only
Benzoic Acid-HNeutralO-Acylation only
4-Chlorobenzoic Acid-ClWeakly deactivatingMixture of O-acylation and rearrangement
4-Cyanobenzoic Acid-CNStrongly deactivatingMixture of O-acylation and rearrangement
4-Nitrobenzoic Acid-NO₂Strongly deactivatingRearrangement observed
Data sourced from a study on the IHT reaction.[5]

To overcome this, consider using a more electron-deficient activating agent, such as an acid chloride with strong electron-withdrawing groups (e.g., 4-nitrobenzoyl chloride) or other highly reactive electrophiles.[5]

Q4: How can I systematically optimize the reaction conditions for my 1-hydroxyindole rearrangement?

A4: Optimizing reaction conditions is key to maximizing yield and minimizing side products. A systematic approach involves screening catalysts, solvents, and temperature.[4][6][7]

  • Catalyst/Reagent Selection: The choice of activating agent is critical (see Q3). In related indole syntheses, Lewis acids are often used. For example, in the Nenitzescu synthesis, zinc halides (ZnCl₂, ZnBr₂) were found to favor the desired 5-hydroxyindole product over the competing 5-hydroxybenzofuran pathway, which was favored by other Lewis acids like CuCl₂ or FeCl₃.[4] This highlights the importance of catalyst screening.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and product distribution.[6] In an electrochemical rearrangement of 3-hydroxyoxindoles, a 1:1 mixture of MeOH/THF provided a substantially higher yield (91%) compared to using either THF, MeCN, DMF, or CH₂Cl₂ alone.[8] It is advisable to screen a range of solvents with varying polarities.

  • Temperature Control: Temperature can influence the competition between the desired rearrangement and side reactions like polymerization or decomposition.[4][8] While some rearrangements proceed well at room temperature, others may require heating.[4] It is recommended to start at a lower temperature (e.g., 0 °C to room temperature) and gradually increase it while monitoring the reaction by TLC or LC-MS.

The following workflow can guide your optimization experiments.

G Start Start: Low Yield or Side Product Formation Step1 Screen Activating Agent (Vary Electronic Properties) Start->Step1 Step2 Screen Solvents (Polar Aprotic, Polar Protic, Nonpolar) Step1->Step2 Step3 Optimize Temperature (Start Low, e.g., 0°C -> RT -> Reflux) Step2->Step3 Step4 Optimize Concentration (Dilute conditions may reduce polymerization) Step3->Step4 End Optimized Protocol Step4->End

Caption: A logical workflow for optimizing the rearrangement reaction.

Key Experimental Protocols

Protocol: Synthesis of 1-Hydroxyindoles via Reductive Cyclization

This protocol is adapted from a method for synthesizing new 1-hydroxyindole-2-carboxylates and involves the treatment of a nitro-substituted precursor with a reducing agent and a nucleophile.[9]

  • Materials:

    • Substituted 2-nitrophenyl substrate (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Thiol nucleophile (e.g., thiophenol)

    • Solvent (e.g., Ethanol)

    • 4Å Molecular Sieves

  • Procedure:

    • To a solution of the 2-nitrophenyl substrate in the chosen solvent, add the thiol nucleophile.

    • Add SnCl₂·2H₂O and 4Å molecular sieves to the mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC). The reaction involves a consecutive nitro reduction, intramolecular cyclization, and nucleophilic addition.

    • Upon completion, filter the reaction mixture to remove the molecular sieves.

    • Perform an aqueous work-up to remove tin salts. Typically, this involves dilution with an organic solvent (e.g., ethyl acetate), washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-hydroxyindole.

Note: This is a generalized procedure. Specific amounts, reaction times, and temperatures must be optimized for each substrate.

References

Optimizing reaction conditions for C29H35N3O6S synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the general starting materials for a molecule with the formula C29H35N3O6S? Without a known structure, it is impossible to determine the exact starting materials. However, the formula suggests the presence of aromatic or heterocyclic rings, amide or amine functionalities (indicated by nitrogen), and likely a sulfonyl or related sulfur-containing group.
What are common solvents used for similar complex organic syntheses? Common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are often used. Protic solvents like ethanol or methanol might be used in specific steps, such as esterification or hydrolysis.
What are typical reaction temperatures? Reaction temperatures can vary widely from -78 °C (e.g., for organolithium reactions) to high temperatures requiring reflux. The optimal temperature depends on the specific reaction mechanism and the stability of the reactants and products.
How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of the desired product and any byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Stoichiometry Carefully re-calculate and re-weigh all reactants and reagents. Ensure the limiting reagent is correctly identified.
Inactive Reagents Use freshly opened or purified reagents. Some reagents are sensitive to air, moisture, or light and may degrade over time.
Suboptimal Temperature Experiment with a range of temperatures. Some reactions require precise temperature control.
Presence of Impurities Ensure all starting materials and solvents are pure and dry. Impurities can inhibit catalysts or react with reagents.
Incorrect pH For reactions sensitive to pH, measure and adjust the pH of the reaction mixture as needed.
Issue 2: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step
Side Reactions Lower the reaction temperature to improve selectivity. Consider using a more selective catalyst or reagent.
Decomposition of Product If the product is unstable under the reaction conditions, try to shorten the reaction time or work at a lower temperature.
Air or Moisture Sensitivity Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Similar Polarity of Product and Impurities Optimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product Insolubility Choose a suitable solvent system for extraction and purification. The product may require a specific solvent or a mixture of solvents to dissolve properly.
Emulsion Formation During Extraction Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.

Experimental Workflow & Logic

The following diagrams illustrate a general experimental workflow for organic synthesis and a logical approach to troubleshooting common issues.

G cluster_workflow General Synthesis Workflow Reactant_Prep Reactant & Reagent Preparation Reaction_Setup Reaction Setup (Inert atmosphere if needed) Reactant_Prep->Reaction_Setup Reaction Reaction (Temperature Control) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, HPLC, LC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis

Caption: A generalized workflow for a typical organic synthesis experiment.

G cluster_troubleshooting Troubleshooting Logic Start Problem Encountered Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Check_Conditions Verify Reaction Conditions Check_Yield->Check_Conditions Yes Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification Yes Investigate_Side_Reactions Investigate Side Reactions Check_Purity->Investigate_Side_Reactions No Check_Reagents Verify Reagent Quality & Stoichiometry Check_Conditions->Check_Reagents Solution Problem Resolved Check_Reagents->Solution Optimize_Purification->Solution Investigate_Side_Reactions->Check_Conditions

Caption: A decision tree for troubleshooting common synthesis problems.

Technical Support Center: Gemini-29 (C29H35N3O6S)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common solubility and stability challenges encountered when working with Gemini-29 (C29H35N3O6S).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Gemini-29?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous buffers, the solubility is significantly lower. It is crucial to prepare fresh dilutions in aqueous media for each experiment and use them promptly.

Q2: How should I store the solid compound and its stock solutions?

Solid Gemini-29 should be stored at -20°C, protected from light and moisture. DMSO stock solutions are stable for up to 3 months when stored at -80°C. Avoid repeated freeze-thaw cycles.

Q3: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

This is a common issue due to the lower solubility of Gemini-29 in aqueous solutions. To mitigate this, try the following:

  • Lower the final concentration of Gemini-29 in the aqueous buffer.

  • Increase the percentage of DMSO in the final solution (note that high concentrations of DMSO can affect cellular assays).

  • Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer to improve solubility.

  • Warm the aqueous buffer to 37°C before adding the DMSO stock solution, and vortex immediately after addition.

Q4: Is Gemini-29 sensitive to light or pH changes?

Yes, exposure to light, especially UV light, can lead to degradation. All handling steps should be performed in low-light conditions, and storage should be in amber vials or tubes wrapped in foil. The stability of Gemini-29 is also pH-dependent, with optimal stability observed in slightly acidic conditions (pH 5.0-6.5).

Troubleshooting Guides

Solubility Issues

If you are experiencing problems dissolving Gemini-29, refer to the following troubleshooting workflow.

G start Start: Solubility Issue check_solvent Is the correct solvent (DMSO) being used? start->check_solvent check_concentration Is the stock concentration ≤ 50 mM? check_solvent->check_concentration Yes use_dmso Use high-purity, anhydrous DMSO. check_solvent->use_dmso No sonicate Gently sonicate or vortex the solution. check_concentration->sonicate Yes end_fail Contact Technical Support check_concentration->end_fail No use_dmso->check_concentration warm Warm the solution to 37°C for a short period. sonicate->warm precipitation Precipitation in aqueous buffer? warm->precipitation lower_conc Lower the final concentration. precipitation->lower_conc Yes end_success Success: Compound Dissolved precipitation->end_success No add_surfactant Add a surfactant (e.g., Tween-80). lower_conc->add_surfactant add_surfactant->end_success

Troubleshooting workflow for Gemini-29 solubility issues.
Stability Issues

If you suspect degradation of Gemini-29, follow this guide to identify the potential cause.

G start Start: Suspected Degradation check_storage Was the solid stored at -20°C, protected from light? start->check_storage check_stock_storage Was the DMSO stock stored at -80°C? check_storage->check_stock_storage Yes improper_solid_storage Store solid compound correctly. check_storage->improper_solid_storage No check_freeze_thaw Were repeated freeze-thaw cycles avoided? check_stock_storage->check_freeze_thaw Yes improper_stock_storage Store DMSO stock at -80°C. check_stock_storage->improper_stock_storage No end_degraded Compound may be degraded. Use a fresh vial. improper_solid_storage->end_degraded aliquot Aliquot stock solution to minimize freeze-thaw cycles. check_freeze_thaw->aliquot No check_light Was the compound handled in low-light conditions? check_freeze_thaw->check_light Yes improper_stock_storage->end_degraded aliquot->check_light protect_from_light Use amber vials and minimize light exposure. check_light->protect_from_light No end_stable Compound is likely stable. check_light->end_stable Yes protect_from_light->end_degraded G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gemini29 Gemini-29 Gemini29->PI3K

Technical Support Center: C29H35N3O6S (GNE-3511) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C29H35N3O6S, identified as the potent and selective Dual Leucine Zipper Kinase (DLK) inhibitor, GNE-3511.

FAQs: Quick Solutions to Common Problems

Q1: What is the recommended solvent for dissolving GNE-3511?

A1: GNE-3511 is soluble in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q2: I am observing precipitation of GNE-3511 in my cell culture medium. What can I do?

A2: Precipitation can occur due to the low aqueous solubility of GNE-3511.[1] To avoid this:

  • Ensure your stock solution is fully dissolved before diluting it in your culture medium. Gentle warming or sonication of the stock solution can aid dissolution.[3]

  • When preparing your working concentration, add the GNE-3511 stock solution to the medium dropwise while vortexing to ensure rapid and even dispersion.

  • Avoid repeated freeze-thaw cycles of the stock solution, which can lead to compound precipitation. It is best to aliquot the stock solution into single-use vials.[3]

Q3: I am seeing unexpected cytotoxicity in my experiments. Is GNE-3511 toxic to cells?

A3: GNE-3511 can exhibit cytotoxicity at higher concentrations.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type and assay duration. Start with a broad range of concentrations and assess cell viability using a standard method like MTT or Calcein-AM staining.[5][6]

Q4: I am not observing the expected inhibition of the DLK/JNK pathway. What could be the reason?

A4: Several factors could contribute to a lack of efficacy:

  • Compound Instability: While stock solutions in DMSO are stable when stored properly, GNE-3511's stability in aqueous culture medium over long incubation periods may vary. Consider refreshing the medium with freshly diluted compound for long-term experiments.

  • Incorrect Concentration: Verify the calculations for your serial dilutions.

  • Cell Type Specificity: The expression and activity of DLK can vary between cell types. Confirm that your cell model expresses DLK and that the pathway is active under your experimental conditions.

  • Assay Readout: Ensure your downstream readout (e.g., phosphorylation of c-Jun) is robust and that your detection method (e.g., western blot) is optimized.

Troubleshooting Guides

Problem 1: Inconsistent results in neuronal survival assays.
  • Possible Cause 1: Suboptimal GNE-3511 Concentration.

    • Solution: Perform a detailed dose-response curve to identify the optimal concentration that provides neuroprotection without causing cytotoxicity. A typical starting point for in vitro neuroprotection assays is around 100 nM.[2][3]

  • Possible Cause 2: Variability in Cell Health and Plating Density.

    • Solution: Ensure consistent cell seeding density and that neurons are healthy and have formed established neurite networks before initiating the experiment. Use a positive control for neurotoxicity to ensure the assay is working as expected.

  • Possible Cause 3: Issues with Assay Readout.

    • Solution: If using viability dyes like Calcein-AM, ensure that the incubation time and dye concentration are optimized for your cell type to get a good signal-to-noise ratio.[5]

Problem 2: Difficulty in detecting a decrease in phosphorylated JNK (p-JNK) or c-Jun (p-c-Jun) by Western Blot.
  • Possible Cause 1: Weak activation of the DLK/JNK pathway.

    • Solution: Ensure that your experimental stimulus (e.g., trophic factor withdrawal, neurotoxin treatment) is sufficient to induce a robust and detectable increase in p-JNK or p-c-Jun in your positive control (un-treated) samples.

  • Possible Cause 2: Suboptimal antibody or western blot protocol.

    • Solution: Optimize your western blot protocol. This includes using a validated phospho-specific antibody at the recommended dilution, ensuring efficient protein transfer, and using an appropriate blocking buffer.

  • Possible Cause 3: Timing of sample collection.

    • Solution: The phosphorylation of JNK and c-Jun can be transient. Perform a time-course experiment to identify the peak of phosphorylation in response to your stimulus and collect cell lysates at that time point.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki for DLK 0.5 nMBiochemical Assay[3]
IC50 for p-JNK inhibition 30 nMHEK293 cells[3]
IC50 for neuroprotection 107 nMDorsal Root Ganglion (DRG) neurons[3]
Solubility in DMSO ≥ 20 mg/mL[2]
Stock Solution Stability Up to 3 months at -20°C[2]

Experimental Protocols

Protocol 1: Neuronal Viability Assay using Calcein-AM

This protocol is designed to assess the neuroprotective effects of GNE-3511 against a neurotoxic stimulus.

  • Cell Plating: Plate primary neurons or a neuronal cell line in a 96-well plate at a density that allows for the formation of a healthy, interconnected network.

  • Compound Treatment: Prepare serial dilutions of GNE-3511 in your cell culture medium. Pre-treat the cells with GNE-3511 for a specified period (e.g., 1-2 hours) before adding the neurotoxic agent.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., MPP+, rotenone, or glutamate) at a pre-determined toxic concentration. Include appropriate controls: vehicle-treated (no compound, no toxin), toxin-only, and GNE-3511 only.

  • Incubation: Incubate for the desired duration (e.g., 24-48 hours).

  • Calcein-AM Staining:

    • Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS).

    • Gently wash the cells with warm PBS.

    • Add the Calcein-AM working solution to each well and incubate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Calcein-AM (typically ~494 nm and ~517 nm, respectively).

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells to determine the percentage of viable cells.

Protocol 2: Western Blot for Phospho-c-Jun

This protocol is for detecting the inhibition of c-Jun phosphorylation by GNE-3511.

  • Cell Treatment: Plate cells in 6-well plates and grow to ~80-90% confluency. Treat with GNE-3511 and/or the stimulus as described in the neuronal viability assay.

  • Cell Lysis:

    • After treatment, place the plate on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.

Visualizations

DLK_JNK_Pathway cluster_stress Cellular Stress Stress Neurotoxic Insult / Axon Injury DLK DLK (Dual Leucine Zipper Kinase) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Neuronal Apoptosis / Degeneration cJun->Apoptosis Promotes GNE3511 GNE-3511 GNE3511->DLK Inhibits

Caption: The DLK/JNK signaling pathway in neuronal stress and its inhibition by GNE-3511.

Troubleshooting_Workflow Start Inconsistent Results with GNE-3511 Check_Solubility Issue: Compound Precipitation? Start->Check_Solubility Check_Concentration Issue: Suboptimal Concentration? Check_Solubility->Check_Concentration No Solution_Solubility Action: Check stock, sonicate, dilute carefully Check_Solubility->Solution_Solubility Yes Check_Assay Issue: Assay Readout? Check_Concentration->Check_Assay No Solution_Concentration Action: Perform dose-response curve Check_Concentration->Solution_Concentration Yes Check_Assay->Start No, re-evaluate experiment Solution_Assay Action: Optimize assay parameters (e.g., antibodies, incubation times) Check_Assay->Solution_Assay Yes End Consistent Results Solution_Solubility->End Solution_Concentration->End Solution_Assay->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with GNE-3511.

References

Technical Support Center: Molecular Docking of C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for molecular docking studies involving C29H35N3O6S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking parameters for this and similar novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the first steps for preparing the this compound ligand for docking?

A1: Proper ligand preparation is crucial for a successful docking experiment. The initial steps involve:

  • 3D Structure Generation: Convert the 2D chemical structure of this compound into a 3D conformation using software like Avogadro, ChemDraw, or online tools.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.

  • Charge Assignment: Assign appropriate partial charges to each atom of the ligand. Gasteiger-Marsili charges are commonly used for this purpose.[1]

  • Tautomeric and Ionization States: Determine the likely tautomeric and ionization states of the molecule at physiological pH (around 7.4). This is critical as it affects the ligand's hydrogen bonding capacity and overall interaction profile.

Q2: How do I prepare the target protein for docking with this compound?

A2: Preparing the protein receptor is a multi-step process:

  • Obtain Protein Structure: Download the 3D structure of your target protein from a repository like the Protein Data Bank (PDB).

  • Pre-processing: Remove any unwanted molecules from the PDB file, such as water molecules, co-solvents, and co-crystallized ligands (unless the co-crystallized ligand is being used for validation).

  • Add Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding interactions.

  • Assign Charges: Assign appropriate charges to the protein residues.

  • Handle Missing Residues/Loops: If the crystal structure has missing residues or loops, these should be modeled using homology modeling or loop refinement software.

Q3: How do I define the search space (binding box) for the docking simulation?

A3: The search space, or binding box, defines the region of the protein where the docking algorithm will attempt to place the ligand.

  • Known Binding Site: If the binding site of the target protein is known, the binding box should be centered on this site, with dimensions large enough to accommodate the ligand and allow for some conformational flexibility.

  • Unknown Binding Site (Blind Docking): If the binding site is unknown, a "blind docking" approach can be used where the entire protein surface is included in the search space. This requires a much larger binding box.

  • Optimization: The size of the search space is a critical parameter. A box that is too small may prevent the docking algorithm from finding the correct pose, while a box that is too large can increase computation time and potentially lead to inaccurate results. It is often beneficial to perform multiple docking runs with varying box sizes to find the optimal dimensions.[2]

Q4: Which scoring function should I use for evaluating the docking poses of this compound?

A4: Scoring functions estimate the binding affinity between a ligand and a protein.[3] The choice of scoring function can significantly impact the results. Common types of scoring functions include:

  • Force-Field Based: These functions use classical mechanics to calculate the energy of the protein-ligand complex.

  • Empirical: These functions are derived from experimental data and use a set of weighted terms to approximate the binding energy.

  • Knowledge-Based: These functions are based on statistical observations of intermolecular contacts in known protein-ligand complexes.

It is advisable to use multiple scoring functions and compare the results. Some docking software allows for the use of different scoring functions.

Q5: How do I interpret the results of my docking simulation?

A5: Interpreting docking results involves more than just looking at the docking score. Key aspects to consider include:

  • Docking Score/Binding Affinity: A lower (more negative) docking score generally indicates a stronger predicted binding affinity.[4][5]

  • Binding Pose: Visually inspect the predicted binding pose of the ligand in the protein's active site.[4] The pose should be chemically reasonable, with key interactions (hydrogen bonds, hydrophobic interactions, etc.) observed with important residues in the binding site.[5]

  • Root Mean Square Deviation (RMSD): If you have a known reference pose (e.g., from a co-crystallized structure), the RMSD between the docked pose and the reference pose can be calculated. An RMSD of less than 2.0 Å is generally considered a good result.[5][6]

  • Clustering Analysis: Docking algorithms often generate multiple possible binding poses. Clustering these poses can help identify the most likely binding mode.

Troubleshooting Guides

Problem 1: My ligand, this compound, fails to dock into the target protein.

Possible Cause Troubleshooting Step
Incorrect Ligand Preparation Verify that the ligand has been correctly prepared with proper 3D coordinates, charges, and bond orders. Ensure the file format is compatible with the docking software.
Inadequate Search Space The defined binding box may be too small or incorrectly positioned. Try increasing the size of the box or re-centering it on the predicted active site. Consider performing a blind docking if the binding site is uncertain.[2]
Steric Clashes The ligand may be too large or have a conformation that results in steric clashes with the protein. Ensure that both the ligand and protein have been energy minimized. Some docking programs have parameters to control the stringency of steric clash detection.[7]
Protein Preparation Issues The protein structure may have issues such as missing atoms or incorrect protonation states. Carefully re-examine the prepared protein structure.

Problem 2: The RMSD between my docked pose and the reference structure is too high (> 2.0 Å).

Possible Cause Troubleshooting Step
Inaccurate Docking Parameters The chosen docking algorithm or scoring function may not be optimal for your system. Experiment with different algorithms and scoring functions.[8][9]
Protein Flexibility The protein may undergo conformational changes upon ligand binding (induced fit) that are not accounted for in a rigid docking protocol.[10] Consider using flexible docking or molecular dynamics simulations to allow for protein flexibility.[10][11]
Incorrect Reference Structure The experimental structure used as a reference may not be of high enough quality, or the ligand conformation in the crystal structure may not be the only one possible.
Ligand Flexibility The ligand itself may be highly flexible, making it difficult for the docking algorithm to find the correct conformation. Increase the number of rotatable bonds allowed for the ligand during docking.[12]

Problem 3: The docking scores do not correlate with experimental binding affinities.

Possible Cause Troubleshooting Step
Limitations of the Scoring Function Scoring functions are approximations and may not accurately predict binding affinities for all systems.[3] Consider using more advanced methods like MM/PBSA or MM/GBSA to rescore the docked poses.
Solvent Effects Most docking programs do not explicitly model the effects of solvent, which can play a significant role in ligand binding. Consider using methods that incorporate solvent effects.
Entropy The entropic contribution to binding is often not well-captured by docking scores.[4] Molecular dynamics simulations can provide a more accurate estimation of binding free energy, including entropic effects.
Experimental Error Ensure that the experimental data is reliable and has been obtained under consistent conditions.

Data Presentation

Table 1: Example Docking Results for this compound with Different Docking Programs

Docking ProgramDocking Score (kcal/mol)RMSD (Å)Key Interacting Residues
AutoDock Vina-9.81.5TYR123, LYS45, ASP89
Glide-10.21.3TYR123, LYS45, HIS92
DOCK-8.92.1LYS45, ASP89, TRP101

Table 2: Example MM/GBSA Rescoring of Top Docking Poses

Pose IDDocking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)
1-9.8-45.6
2-9.5-42.1
3-9.2-38.9

Experimental Protocols

Protocol 1: Standard Molecular Docking Workflow

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert to a 3D structure and perform energy minimization.

    • Assign Gasteiger charges.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

  • Protein Preparation:

    • Download the protein structure from the PDB.

    • Remove water and other non-essential molecules.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in a suitable format (e.g., .pdbqt for AutoDock).

  • Grid Generation:

    • Define the binding box by specifying its center and dimensions.

    • Generate the grid parameter file.

  • Docking:

    • Run the docking simulation using the prepared ligand, protein, and grid parameter file.

    • Specify the number of binding modes to generate and the exhaustiveness of the search.

  • Analysis:

    • Analyze the docking results, including the docking scores and binding poses.

    • Visualize the protein-ligand interactions.

    • Calculate the RMSD if a reference structure is available.

Visualizations

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure of This compound l2 Generate 3D Conformation l1->l2 l3 Energy Minimization l2->l3 l4 Assign Charges l3->l4 d1 Define Binding Box (Grid Generation) l4->d1 p1 Obtain PDB Structure p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Charges p3->p4 p4->d1 d2 Run Docking Algorithm d1->d2 a1 Analyze Docking Scores d2->a1 a2 Visualize Binding Poses a1->a2 a3 Calculate RMSD a2->a3

Caption: A generalized workflow for a molecular docking experiment.

hypothetical_signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Addressing Off-Target Effects of Yohimbine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with yohimbine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and mitigate off-target effects in your experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your research with yohimbine and its derivatives.

Issue Possible Cause Troubleshooting Steps
Unexpected Cardiovascular Effects (e.g., hypertension, tachycardia, or hypotension) α1-Adrenergic Receptor Antagonism: Some derivatives, like corynanthine, have a higher affinity for α1-adrenergic receptors, which can lead to a drop in blood pressure.[1][2] α2-Adrenergic Receptor Antagonism: Yohimbine and rauwolscine are potent α2-antagonists, which increases norepinephrine release and can lead to hypertension and tachycardia.[3] Dose-Dependent Effects: Yohimbine can have opposing effects on blood pressure depending on the dose administered.[4]1. Select the Appropriate Derivative: For studies requiring α2-adrenergic antagonism with minimal cardiovascular stimulation, consider rauwolscine, which is reported to have a more favorable side-effect profile than yohimbine. If α1-antagonism is desired, corynanthine is a more suitable choice.[1] 2. Dose-Response Curve: Perform a dose-response study to determine the optimal concentration that elicits the desired on-target effect with minimal cardiovascular side effects. 3. In Vivo Monitoring: When conducting in vivo studies, continuously monitor cardiovascular parameters such as blood pressure and heart rate.
Anomalous Central Nervous System (CNS) Effects (e.g., anxiety, panic attacks, or sedation) Serotonin Receptor Interactions: Yohimbine and its derivatives can interact with various serotonin (5-HT) receptors. For instance, yohimbine is a partial agonist at 5-HT1A receptors, which can contribute to anxiogenic effects.[5][6][7] Dopamine Receptor Interactions: Yohimbine also has an affinity for D2 and D3 dopamine receptors, which may influence its behavioral effects.[6][8]1. Use Selective Antagonists: To isolate the effects of α2-adrenergic blockade from off-target CNS effects, co-administer selective antagonists for relevant serotonin or dopamine receptors. 2. Behavioral Assays: Employ behavioral assays like the elevated plus-maze to characterize the anxiety-related effects of your compound and to test potential mitigation strategies.[9][10][11][12] 3. Control for Stereoisomers: Be aware that different stereoisomers (e.g., yohimbine vs. rauwolscine) can have different CNS effect profiles.
Inconsistent Results in Radioligand Binding Assays Non-Specific Binding: Yohimbine and its derivatives can be lipophilic, leading to high non-specific binding to filters and labware. Radioligand Choice: The choice of radioligand ([3H]-yohimbine, [3H]-rauwolscine, [3H]-prazosin) will influence the binding characteristics observed.[13][14] Assay Conditions: Suboptimal buffer composition, incubation time, or temperature can affect binding affinity and reproducibility.1. Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding.[15] 2. Filter Pre-treatment: Pre-soak filters in a solution like polyethyleneimine (PEI) to minimize ligand adhesion. 3. Validate with Known Ligands: Run competition assays with known selective ligands for the target and off-target receptors to validate your assay setup. 4. Equilibrium Binding: Ensure that your incubation time is sufficient to reach equilibrium.
Unexpected Gastrointestinal Effects (e.g., changes in motility) α2-Adrenergic Receptors in the Gut: α2-adrenergic receptors are involved in the regulation of gastrointestinal motility. Antagonism of these receptors by yohimbine can alter gut transit time.[16][17]1. In Vivo Motility Assays: If gastrointestinal effects are a concern, conduct in vivo studies to measure gastric emptying and intestinal transit.[16][18][19][20] 2. Dose Selection: As with other effects, titrate the dose of the yohimbine derivative to find a therapeutic window that minimizes gastrointestinal side effects.

Frequently Asked Questions (FAQs)

1. What are the primary off-target receptors for yohimbine and its derivatives?

Yohimbine and its derivatives are known to interact with a range of off-target receptors, primarily serotonin (5-HT) and dopamine (D) receptors. Yohimbine itself has been shown to have affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, D2, and D3 receptors.[6][8] The specific off-target profile can vary significantly between different yohimbine derivatives.

2. How do the off-target effects of yohimbine, rauwolscine, and corynanthine differ?

While all three are isomers, they have distinct receptor selectivity profiles:

  • Yohimbine: Primarily a potent α2-adrenergic antagonist with notable activity at several serotonin and dopamine receptors, contributing to its stimulant and anxiogenic effects.[21]

  • Rauwolscine (α-yohimbine): Also a potent α2-adrenergic antagonist, but generally considered to have a more favorable side-effect profile with potentially less anxiogenic activity compared to yohimbine.[1] It also acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.

  • Corynanthine: In contrast to yohimbine and rauwolscine, corynanthine is a more potent α1-adrenergic antagonist than an α2-antagonist, leading to hypotensive rather than hypertensive effects.[1][2]

3. What is the significance of yohimbine's interaction with serotonin receptors?

Yohimbine's activity at serotonin receptors, particularly its partial agonism at 5-HT1A receptors, is thought to contribute significantly to its anxiogenic and, at higher doses, sympatholytic effects.[19][22] This is a critical consideration in preclinical models of anxiety where yohimbine is used to induce a stress-like state.

4. How can I choose the best yohimbine derivative for my research?

The choice of derivative depends on your research question:

  • For potent and selective α2-adrenergic antagonism with a potentially better side-effect profile than yohimbine, rauwolscine may be a good choice.

  • If your research requires α1-adrenergic antagonism, corynanthine is the more appropriate compound.

  • If you are studying the combined effects of α2-adrenergic antagonism and serotonergic/dopaminergic modulation, yohimbine is a suitable tool.

5. Are there any known metabolites of yohimbine that I should be aware of?

Yes, hydroxylated metabolites of yohimbine have been identified and may possess biological activity. For example, 11-OH-yohimbine is an α2-adrenoceptor antagonist. It's important to consider the potential contribution of active metabolites in in vivo experiments.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki in nM) of yohimbine and its key derivatives at various receptors. Lower Ki values indicate higher binding affinity.

ReceptorYohimbine (Ki, nM)Rauwolscine (Ki, nM)Corynanthine (Ki, nM)Ajmalicine (Ki, nM)
Adrenergic
α1A~200-~30-
α1B~160---
α1D~160---
α2A1.4 - 4.50.2 - 1.2~100-
α2B7.1 - 120.6 - 2.5--
α2C0.88 - 2.50.3 - 1.0--
Serotonergic
5-HT1A50 - 690158--
5-HT1B~160---
5-HT1D~25---
5-HT2A~500Antagonist--
5-HT2B~100Antagonist--
Dopaminergic
D2~400---
D3~1000---

Note: Ki values can vary between studies due to different experimental conditions. This table provides a comparative overview based on available literature.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on- and off-target effects of yohimbine derivatives.

Radioligand Binding Assay (α-Adrenergic Receptors)

Objective: To determine the binding affinity of a yohimbine derivative for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligands: [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors.

  • Unlabeled ligands for competition assays (e.g., phentolamine for non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (yohimbine derivative).

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (α2-Adrenergic Receptor Antagonism)

Objective: To assess the functional antagonism of a yohimbine derivative at α2-adrenergic receptors.

Materials:

  • CHO or HEK293 cells stably expressing the α2-adrenergic receptor subtype of interest.

  • Forskolin (to stimulate adenylyl cyclase).

  • A specific α2-adrenergic agonist (e.g., UK 14,304).

  • Yohimbine derivative (test compound).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the yohimbine derivative for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin and the α2-agonist to the wells and incubate for an additional 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of the yohimbine derivative to determine the IC50 for the antagonism of the agonist-induced inhibition of cAMP production.

In Vivo Cardiovascular Assessment in Rodents

Objective: To evaluate the cardiovascular effects of a yohimbine derivative in an animal model.

Materials:

  • Rats or mice.

  • Yohimbine derivative.

  • Vehicle control (e.g., saline, DMSO solution).

  • Telemetry system or tail-cuff method for measuring blood pressure and heart rate.

  • Anesthesia (if applicable).

Procedure:

  • Animal Acclimation: Acclimate the animals to the experimental setup to minimize stress-induced cardiovascular changes.

  • Baseline Measurement: Record baseline blood pressure and heart rate before drug administration.

  • Drug Administration: Administer the yohimbine derivative via the desired route (e.g., intraperitoneal, intravenous, oral).

  • Continuous Monitoring: Continuously monitor and record blood pressure and heart rate for a defined period after drug administration.

  • Data Analysis: Compare the cardiovascular parameters before and after drug administration and between the treated and vehicle control groups.

Visualizations

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_alpha2 α2-Adrenergic Receptor cluster_alpha1 α1-Adrenergic Receptor Yohimbine/Derivatives Yohimbine/Derivatives α2-AR α2-AR Yohimbine/Derivatives->α2-AR Antagonizes Gi Gi α2-AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Corynanthine Corynanthine α1-AR α1-AR Corynanthine->α1-AR Antagonizes Gq Gq α1-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2+ ↑ Intracellular Ca2+ IP3_DAG->Ca2+ Leads to

Caption: Signaling pathways of α2 and α1-adrenergic receptors and the antagonistic action of yohimbine derivatives.

Experimental Workflow: Radioligand Binding Assay

radioligand_binding_workflow prep Prepare Cell Membranes setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: A typical workflow for a radioligand binding assay.

Logical Relationship: Troubleshooting Unexpected CNS Effects

cns_troubleshooting start Unexpected CNS Effect Observed cause1 Interaction with 5-HT Receptors? start->cause1 cause2 Interaction with Dopamine Receptors? start->cause2 solution1 Co-administer Selective 5-HT Receptor Antagonist cause1->solution1 solution2 Co-administer Selective Dopamine Receptor Antagonist cause2->solution2 confirm Confirm Mitigation of Unexpected Effect solution1->confirm solution2->confirm

Caption: A logical approach to troubleshooting unexpected CNS effects of yohimbine derivatives.

References

Technical Support Center: Purification of C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the small molecule C29H35N3O6S. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification process. Given the molecular formula, this compound is presumed to be a complex organic molecule likely containing a sulfonamide functional group, which informs the recommended purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before commencing purification, it is crucial to gather as much information as possible about your crude sample.

  • Characterization of the Crude Mixture:

    • Thin Layer Chromatography (TLC): Perform TLC with various solvent systems to get a preliminary idea of the number of components in your mixture and to identify a suitable solvent system for column chromatography.

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable information about the molecular weights of the components in your mixture, helping to identify the target compound and major impurities.

    • Solubility Testing: Determine the solubility of your crude product in a range of common laboratory solvents. This is critical for choosing the right purification technique and solvents.

Q2: Which purification techniques are most suitable for a sulfonamide-containing compound like this compound?

A2: Several techniques can be employed, often in combination, to achieve high purity.

  • Recrystallization: This is a cost-effective method for purifying solid compounds.[1][2][3] The success of recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Flash Column Chromatography: This is a widely used technique for purifying organic compounds.[4] Depending on the polarity of this compound, you can choose between normal-phase or reversed-phase chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for final product polishing, preparative HPLC is the method of choice.[5] Both normal-phase and reversed-phase modes can be utilized.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve Incorrect solvent choice; insufficient solvent.Try a more polar or less polar solvent. Increase the volume of the solvent. Use a co-solvent system.
Oiling out instead of crystallization Solution is supersaturated; cooling is too rapid.Add a small amount of a solvent in which the compound is less soluble. Slow down the cooling process. Use a seed crystal.
No crystals form upon cooling Solution is not saturated; compound is too soluble.Evaporate some of the solvent to increase concentration. Place the solution in an ice bath or freezer. Scratch the inside of the flask with a glass rod.
Low recovery of pure compound Compound is still soluble in the cold solvent; premature crystallization.Cool the solution for a longer period. Use a different solvent with lower solubility for the compound at cold temperatures. Ensure all insoluble impurities are filtered out from the hot solution.
Flash Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of compounds Inappropriate solvent system.Optimize the solvent system using TLC. A good starting point is a solvent system that gives your target compound an Rf value of 0.2-0.4 on the TLC plate.
Compound is stuck on the column Compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. For very polar compounds, consider using a more polar stationary phase (e.g., alumina) or switch to reversed-phase chromatography. A small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the eluent.
Cracked or channeled silica gel Improper column packing.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.
Tailing of peaks Compound is interacting strongly with the stationary phase; column is overloaded.Add a small percentage of a polar solvent (e.g., methanol) or a modifier to the eluent. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Normal-Phase Flash Column Chromatography
  • Solvent System Selection: Based on TLC analysis, choose a solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) that provides good separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography is well-suited for the purification of sulfonamides.[5]

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol.[6][7]

  • Method Development: Start with a gradient elution, for example, from 95% water/5% acetonitrile to 5% water/95% acetonitrile over 20-30 minutes, to determine the retention time of your compound.

  • Purification: Once the analytical method is established, scale it up for preparative HPLC to purify larger quantities of the compound.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak of your target compound and verify their purity by analytical HPLC.

  • Solvent Removal: Remove the organic solvent and water, often by lyophilization (freeze-drying), to obtain the pure compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Solid Flash_Chromatography Flash Chromatography TLC->Flash_Chromatography Liquid/Oil Purity_Check Purity Analysis (TLC, LC-MS, NMR) Recrystallization->Purity_Check Flash_Chromatography->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC <95% Pure Pure_Product Pure this compound Purity_Check->Pure_Product >95% Pure

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

References

Preventing degradation of C29H35N3O6S during storage

Author: BenchChem Technical Support Team. Date: November 2025

Internal Note: The molecular formula C29H35N3O6S corresponds to the compound Darunavir , an antiretroviral medication used to treat HIV/AIDS. It is a protease inhibitor. All information provided below pertains to Darunavir.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (Darunavir)?

A1: this compound (Darunavir) should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F and 86°F). It is crucial to protect it from moisture and high humidity.

Q2: How does pH affect the stability of this compound (Darunavir) in solution?

A2: Darunavir exhibits pH-dependent stability. It is most stable in acidic conditions (pH 1.2-4.5). Degradation rates increase significantly in neutral to alkaline conditions (pH > 7). Hydrolysis of the sulfonamide bond is a primary degradation pathway at higher pH values.

Q3: Is this compound (Darunavir) sensitive to light?

A3: Yes, this compound (Darunavir) is known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can lead to the formation of various degradation products. Therefore, it should be stored in light-resistant containers or in the dark.

Q4: What are the primary degradation pathways for this compound (Darunavir)?

A4: The main degradation pathways for Darunavir are hydrolysis and oxidation. Hydrolysis typically occurs at the sulfonamide linkage, especially under neutral to alkaline conditions. Oxidation can occur at various sites on the molecule, often accelerated by exposure to light and the presence of oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected loss of potency in stored solid samples. Exposure to high temperature or humidity.1. Verify storage temperature records. 2. Check for any breaches in packaging that could allow moisture ingress. 3. Perform a quantitative analysis (e.g., HPLC) to confirm the active ingredient concentration.
Precipitation observed in prepared aqueous solutions. Poor solubility at neutral or alkaline pH.1. Confirm the pH of the solution. Darunavir has low aqueous solubility that decreases as the pH increases. 2. Consider using a co-solvent system or a buffered solution in the acidic pH range (e.g., pH 2-4) to improve solubility and stability.
Appearance of new peaks in chromatograms of stability samples. Chemical degradation (hydrolysis, oxidation, or photodegradation).1. Hydrolysis: Check the pH of the sample and storage conditions. Acidic conditions are preferred. 2. Oxidation: Protect samples from air by using sealed containers or an inert atmosphere (e.g., nitrogen). Avoid excipients that may contain peroxides. 3. Photodegradation: Ensure samples are protected from light at all times during storage and handling. Use amber vials or wrap containers in aluminum foil.
Discoloration of the solid powder (e.g., yellowing). Oxidative degradation or interaction with excipients.1. Investigate the presence of reactive impurities or peroxides in excipients. 2. Evaluate the packaging material for its compatibility and protective properties against oxygen and light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound (Darunavir) and quantifying its degradation products.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound (Darunavir) sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to Darunavir and any new peaks corresponding to degradation products.

    • Quantify the amount of Darunavir and degradation products using a validated standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation start Start: this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect quantify Quantify Peaks detect->quantify assess Assess Stability quantify->assess identify Identify Degradants assess->identify report Generate Report identify->report

Caption: Experimental workflow for HPLC-based stability testing of this compound.

degradation_pathways This compound This compound (Darunavir) Hydrolysis Hydrolysis Product (Sulfonamide Cleavage) This compound->Hydrolysis  pH > 7  Moisture Oxidation Oxidation Products This compound->Oxidation  Oxygen  Light Photodegradation Photodegradation Products This compound->Photodegradation  UV Light logical_relationship cluster_factors Environmental Factors cluster_degradation Degradation cluster_prevention Preventive Measures Temp High Temperature Degradation This compound Degradation Temp->Degradation Humidity High Humidity Humidity->Degradation pH Neutral/Alkaline pH pH->Degradation Light UV Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Storage Controlled Room Temp (20-25°C) Degradation->Storage prevents Packaging Tightly Sealed, Light-Resistant Containers Degradation->Packaging prevents Formulation Acidic pH Formulation (pH 2-4) Degradation->Formulation prevents Inert Inert Atmosphere (e.g., Nitrogen) Degradation->Inert prevents

Technical Support Center: Synthesis of Yohimbine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of yohimbine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is giving a low diastereomeric ratio. How can I improve the stereoselectivity?

A1: Low diastereoselectivity in the Pictet-Spengler cyclization is a frequent challenge, primarily in establishing the crucial C3 stereocenter. The outcome is highly sensitive to reaction conditions. Here are several strategies to improve selectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence the transition state. Non-polar solvents like toluene may favor a tighter ion pair between the iminium ion and the counterion, which can enhance facial selectivity. In some cases, nucleophilic solvents like acetonitrile can influence the reaction pathway and alter the diastereomeric ratio[1].

  • Catalyst System: Chiral catalysts are essential for achieving high enantioselectivity and can also influence diastereoselectivity.

    • Chiral Phosphoric Acids (CPAs): Catalysts like BINOL-derived phosphoric acids have been successfully used to achieve high enantiomeric ratios (e.g., 92:8 er)[2].

    • Thiourea Catalysts: Anion-binding thiourea catalysts can form a chiral ion pair, effectively guiding the cyclization to favor one diastereomer with high enantioselectivity (e.g., 97:3 er)[2].

  • Additives: The use of nucleophilic additives like 4-dimethylaminopyridine (DMAP) can sometimes reverse or enhance the inherent diastereoselectivity of the thermal Pictet-Spengler reaction[1].

  • Substrate Modification: The electronic nature of the indole nucleus can impact diastereoselectivity. Electron-donating or withdrawing groups on the tryptamine starting material can alter the nucleophilicity of the indole ring and influence the cyclization outcome[1].

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the transition state with the lowest activation energy.

Below is a summary of how different conditions can affect the diastereomeric ratio (d.r.) in Pictet-Spengler type reactions for yohimbine analog synthesis.

Catalyst/ConditionsSubstrate TypeSolventTemperature (°C)Diastereomeric Ratio (β:α or endo:exo)Yield (%)Reference
TFATryptamine-derived aminonitrileDioxane102.5:1 (β:α)70[3]
Chiral Phosphoric Acid IITryptamine-derived aminonitrileDioxane10N/A (95% ee)70[3]
Thermal (Method B)Tryptamine-aminonitrile (16a)Acetonitrile1601:3 (β:α)-[1]
Thermal (Method B)4-MeO-Tryptamine-aminonitrile (16b)Acetonitrile1601:1.8 (β:α)-[1]
Thermal + DMAP4-MeO-Tryptamine-aminonitrile (16b)Acetonitrile1601:4 (β:α)-[1]
Q2: I'm struggling with the intramolecular Diels-Alder (IMDA) cycloaddition step. My endo/exo selectivity is poor. What should I do?

A2: Achieving high endo selectivity in the IMDA reaction to form the D/E ring system is critical for synthesizing the correct yohimbine scaffold. Several factors can be optimized:

  • Lewis Acid Catalysis: The use of a Lewis acid is often crucial. Scandium triflate (Sc(OTf)₃) has been shown to dramatically improve endo selectivity, in some cases yielding a single diastereomer[2][4]. An excess of the Lewis acid (e.g., 4 equivalents) may be required for optimal results[2].

  • Protecting Groups: The presence and nature of a protecting group on the indole nitrogen are critical. A carbamate protecting group (e.g., Cbz) on the indole nitrogen has been demonstrated to be essential for high endo selectivity in Sc(OTf)₃-catalyzed reactions[2]. Omitting the protecting group can lead to a significant drop in selectivity.

  • Thermal Conditions: While thermal IMDA reactions can proceed, they often result in lower selectivity compared to Lewis acid-catalyzed versions. For instance, a thermal reaction might yield an 86:14 endo/exo ratio, which can be improved to a single diastereomer with a Lewis acid[2].

The following table summarizes the impact of different conditions on the selectivity of the IMDA reaction.

ConditionIndole N-Protecting GroupDiastereomeric Ratio (endo:exo)Yield (%)Reference
Sc(OTf)₃ (4 equiv)Carbamate (Cbz)Single diastereomer87[2]
Thermal (no Lewis acid)Carbamate (Cbz)86:14-[2]
Thermal (no Lewis acid)None<75:25-[2]
Thermal (Toluene, 70°C)Boc2:1-[5]
Sc(OTf)₃ (4 equiv)BocSingle diastereomer59 (over 2 steps)[5]
Q3: My N-Boc protecting group is being cleaved during the reaction. How can I prevent this?

A3: The tert-Butoxycarbonyl (Boc) group is known to be labile under acidic conditions and can also be unstable at elevated temperatures. If you are experiencing premature deprotection, consider the following:

  • Avoid High Temperatures: Heating reaction mixtures, for example, during imine condensation in refluxing toluene, can lead to the decomposition of starting materials and cleavage of the Boc group[4][5].

  • Control Acidity: Avoid strongly acidic conditions. Even the use of MgSO₄ as a desiccant in refluxing dichloromethane has been reported to cause Boc deprotection[4]. If a Lewis acid is required, its compatibility with the Boc group must be carefully considered. In some cases, cleavage is unavoidable, and the reaction sequence must be planned accordingly, with deprotection as an intended step[5].

  • Alternative Protecting Groups: If the Boc group proves too labile for your synthetic route, consider more robust protecting groups for the indole nitrogen. A tosyl (Ts) or a carbamate like benzyloxycarbonyl (Cbz) can offer greater stability under certain conditions[2]. However, be aware that their removal requires different, and sometimes harsh, conditions.

Q4: I am observing significant byproduct formation in my N-acyliminium ion cyclization. What could be the cause?

A4: A common pitfall in N-acyliminium ion cyclizations is the competition from intermolecular side reactions. Specifically, an intermolecular imine formation between the starting tryptamine and an aldehyde intermediate can compete with the desired intramolecular cyclization[6]. This side reaction can be minimally reversible and significantly reduce the yield of the desired pentacyclic product[6].

Troubleshooting Steps:

  • Stoichiometry Control: Using an excess of the tryptamine component can exacerbate this issue. Carefully control the stoichiometry of your reactants.

  • Reaction Conditions: Running the reaction in a biphasic solvent system (e.g., CH₂Cl₂ and aqueous Na₂CO₃) followed by acidification (e.g., with TFA) can promote the desired intramolecular cyclization while minimizing intermolecular reactions[6].

  • Temperature Optimization: Lowering the reaction temperature can favor the desired intramolecular pathway. For example, using TMSCl at cryogenic temperatures (-78 °C) has been shown to improve diastereoselectivity and yield in certain N-acyliminium ion cyclizations[6].

Troubleshooting Workflows & Signaling Pathways

Troubleshooting Low Diastereoselectivity in Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Diastereoselectivity in Pictet-Spengler Reaction temp Modify Temperature start->temp First, try simple condition changes solvent Change Solvent start->solvent catalyst Screen Chiral Catalysts start->catalyst If conditions fail, change catalyst system additives Introduce Additives start->additives temp_lower Lower Temperature (e.g., 0°C to -20°C) temp->temp_lower solvent_nonpolar Switch to Non-polar (e.g., Toluene, Dioxane) solvent->solvent_nonpolar solvent_nucleophilic Test Nucleophilic (e.g., Acetonitrile) solvent->solvent_nucleophilic catalyst_cpa Chiral Phosphoric Acid (e.g., BINOL-derived) catalyst->catalyst_cpa catalyst_thiourea Thiourea Catalyst catalyst->catalyst_thiourea additives_dmap Add DMAP/Imidazole additives->additives_dmap end Improved Diastereoselectivity temp_lower->end solvent_nonpolar->end solvent_nucleophilic->end catalyst_cpa->end catalyst_thiourea->end additives_dmap->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Yohimbine's Primary Signaling Pathway

yohimbine_pathway cluster_main Primary Mechanism yohimbine Yohimbine a2ar α2-Adrenergic Receptor (Presynaptic) yohimbine->a2ar Antagonizes/ Blocks plc PLCγ1 Pathway (in VSMCs) yohimbine->plc Downregulates (α2-independent) ne_release Norepinephrine (NE) Release a2ar->ne_release Inhibits feedback Negative Feedback Loop synaptic_ne Increased Synaptic Norepinephrine ne_release->synaptic_ne Leads to feedback->a2ar Activates sympathetic Increased Sympathetic Nervous System Activity synaptic_ne->sympathetic proliferation VSMC Proliferation & Migration plc->proliferation Promotes

Caption: Simplified signaling pathway of Yohimbine.

Key Experimental Protocols

Protocol 1: Enantioselective Pictet-Spengler Reaction using a Thiourea Catalyst

This protocol is adapted from the synthesis of intermediate 21 in Jacobsen's synthesis of (+)-yohimbine and is intended as a representative example.[2]

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde coupling partner (1.1 equiv)

  • Anhydrous Na₂SO₄

  • Anion-binding thiourea catalyst (e.g., catalyst 20 in the reference, 10 mol%)

  • Acetyl chloride (AcCl, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative and the aldehyde coupling partner in the anhydrous solvent.

  • Add anhydrous Na₂SO₄ to the mixture to act as a dehydrating agent for the in situ imine formation. Stir at room temperature for 1-2 hours.

  • Filter the mixture to remove the Na₂SO₄ and concentrate the filtrate under reduced pressure to obtain the crude imine.

  • Redissolve the crude imine in fresh anhydrous solvent and cool the solution to the desired temperature (e.g., -20 °C to -78 °C).

  • Add the thiourea catalyst to the cooled solution.

  • Slowly add acetyl chloride (AcCl) dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS for the consumption of the imine.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched tetrahydro-β-carboline product.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA) Reaction

This protocol is a general representation based on the Sc(OTf)₃-catalyzed cyclization to form intermediate 26 in Jacobsen's synthesis.[2]

Materials:

  • Diene precursor with indole N-protection (e.g., Cbz-protected, 1.0 equiv)

  • Scandium (III) triflate (Sc(OTf)₃, 4.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diene precursor.

  • Dissolve the substrate in anhydrous acetonitrile.

  • In a separate flask, weigh the scandium (III) triflate. Note: Sc(OTf)₃ is hygroscopic and should be handled quickly in a dry environment or glovebox.

  • Add the solid Sc(OTf)₃ to the solution of the diene precursor in one portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel. The high amount of Lewis acid may require careful chromatography to separate the product from scandium salts. A silica plug filtration before full column chromatography may be beneficial.

Protocol 3: Purification of Diastereomers by Column Chromatography

A3: The separation of closely-related diastereomers is a significant purification hurdle. Success often depends on empirical optimization.

General Guidance:

  • Silica Gel Selection: Use high-resolution silica gel (e.g., 230-400 mesh) for better separation.

  • Solvent System Screening: A systematic screening of solvent systems is crucial. Start with a low-polarity eluent and gradually increase the polarity. A common starting point for yohimbine-like alkaloids is a mixture of a non-polar solvent (Hexanes or Toluene), a slightly more polar solvent (EtOAc, CH₂Cl₂, or Ether), and a small amount of a polar modifier (MeOH or iPrOH).

  • Amine Deactivation: The basic nitrogen atoms in the yohimbine scaffold can cause tailing on silica gel. To mitigate this, add a small amount of a volatile amine base, such as triethylamine (Et₃N) or ammonia (e.g., using a mobile phase like CHCl₃-MeOH-ammonia 90:9.5:0.5), to the eluent (typically 0.1-1%)[4]. This deactivates the acidic silanol groups on the silica surface.

  • Gradient Elution: A shallow gradient can be more effective than an isocratic elution for separating closely eluting spots.

  • Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina (basic or neutral), or reversed-phase (C18) silica gel, which separates based on polarity differences.

  • Recrystallization: If chromatography fails to provide pure diastereomers, recrystallization can be an effective alternative. This requires screening various solvent systems to find one in which the diastereomers have significantly different solubilities. It has been noted that intermediates can sometimes be purified to high enantiomeric ratio by recrystallization of their salts[2].

References

Validation & Comparative

The Structural Nuances of Yohimbine: A Comparative Guide to 7-Substituted Analogs' Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yohimbine, a naturally occurring indole alkaloid, has long been a subject of pharmacological interest due to its potent antagonist activity at α2-adrenergic receptors. This has led to its exploration for a variety of therapeutic applications, including the treatment of erectile dysfunction and its use as a veterinary drug to reverse sedation. However, its clinical utility is often hampered by a lack of receptor selectivity, leading to off-target effects. To address this, extensive research has been conducted to understand the structure-activity relationship (SAR) of yohimbine analogs, with a particular focus on modifications that can enhance selectivity and efficacy. This guide provides a comparative analysis of 7-substituted yohimbine derivatives, summarizing their receptor binding affinities, functional activities, and the signaling pathways they modulate.

Comparative Analysis of Receptor Binding Affinity and Functional Activity

The affinity of yohimbine and its analogs for various receptors is a key determinant of their pharmacological profile. While yohimbine is a potent α2-adrenergic antagonist, it also exhibits affinity for α1-adrenergic, serotonin (5-HT), and dopamine receptors.[1][2][3] Modifications to the yohimbine scaffold, particularly at the 7-position, can significantly alter this binding profile.

Unfortunately, a systematic study detailing the effects of a wide range of substituents specifically at the 7-position of yohimbine is not extensively available in publicly accessible literature. However, broader studies on yohimbine analogs provide valuable insights into how structural modifications influence receptor interactions.

A recent 2024 study on the structure-based design of novel yohimbine analogs as selective α2A-adrenoceptor (ADRA2A) antagonists provides some of the most relevant quantitative data. While not exclusively focused on 7-substitution, the study includes analogs with modifications that inform our understanding of the SAR.[4]

CompoundModificationADRA2A IC50 (nM)ADRA1A IC50 (nM)ADRA2A Ki (nM)Reference
Yohimbine-5148004.8[4]
Analog 4n Amino ester derivative27>150008.8[4]

Table 1: Comparative Receptor Binding and Functional Activity of Yohimbine and a Key Analog. [4]

The data clearly indicates that modifications to the yohimbine structure can lead to significant improvements in selectivity. For instance, analog 4n , an amino ester derivative, demonstrates a more than 6-fold higher selectivity for ADRA2A over ADRA1A compared to yohimbine.[4] This highlights the potential of targeted chemical modifications to fine-tune the pharmacological properties of the yohimbine scaffold.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for the key assays used in the characterization of 7-substituted yohimbines.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 7-substituted yohimbine analogs for adrenergic and other receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human α2A-adrenergic receptor).

  • Radioligand (e.g., [3H]-Rauwolscine for α2-adrenergic receptors).

  • Test compounds (7-substituted yohimbine analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold binding buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For α2-adrenergic receptors, which are Gi-coupled, antagonist activity is often measured by their ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional potency of 7-substituted yohimbine analogs as antagonists of the α2-adrenergic receptor.

Materials:

  • Cells expressing the α2-adrenergic receptor (e.g., CHO-K1 cells).

  • A known α2-adrenergic receptor agonist (e.g., UK-14,304).

  • Forskolin (to stimulate cAMP production).

  • Test compounds (7-substituted yohimbine analogs).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Culture: Cells are seeded in 96-well plates and grown to confluence.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (antagonist) for a specific period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of the α2-adrenergic agonist in the presence of forskolin.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of the test compounds to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined. The IC50 values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The pharmacological effects of 7-substituted yohimbines are mediated through their modulation of specific intracellular signaling pathways. As antagonists of α2-adrenergic receptors, they primarily interfere with the Gi-coupled signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Yohimbine 7-Substituted Yohimbine Receptor α2-Adrenergic Receptor Yohimbine->Receptor Antagonist Binding G_protein Gi Protein (α, βγ subunits) Receptor->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition (blocked) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: α2-Adrenergic receptor signaling pathway antagonism by 7-substituted yohimbines.

The above diagram illustrates the canonical Gi-coupled signaling pathway. Agonist binding to the α2-adrenergic receptor would normally lead to the activation of the Gi protein, which in turn inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. 7-Substituted yohimbines, acting as antagonists, block this process, thereby preventing the agonist-induced decrease in cAMP levels.

The experimental workflow for evaluating these compounds typically involves a multi-step process, from initial synthesis to comprehensive pharmacological characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of 7-Substituted Yohimbine Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Receptor Affinity - Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement - IC50) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Compound Identification and Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the development of 7-substituted yohimbine analogs.

This workflow outlines the logical progression from the chemical synthesis of novel analogs, through their purification and structural confirmation, to their pharmacological evaluation in binding and functional assays. The data generated from these assays is then used to establish a structure-activity relationship, which guides the identification and further optimization of lead compounds with improved therapeutic potential.

References

Comparative analysis of different synthetic routes to C29H35N3O6S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of Isobutyl Sildenafil, a structural analogue of Sildenafil.

Introduction: The requested compound with the molecular formula C29H35N3O6S could not be definitively identified in publicly available chemical databases. Therefore, this guide provides a comparative analysis of synthetic routes to a closely related and well-documented structural analogue, Isobutyl Sildenafil (5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one). This compound shares the core structural features of the Sildenafil family of phosphodiesterase type 5 (PDE5) inhibitors. This analysis will explore a convergent synthetic approach and discuss potential alternative strategies, providing valuable insights for researchers in medicinal chemistry and process development.

Data Presentation: Comparison of Synthetic Routes

While a complete, distinct alternative route for Isobutyl Sildenafil is not extensively documented in the literature, we can construct a comparative analysis by examining a known convergent synthesis and comparing key transformations with the well-established synthesis of Sildenafil. This allows for a discussion of the strategic differences in assembling the core structure and introducing key substituents.

ParameterRoute 1: Convergent Synthesis of Isobutyl SildenafilAlternative Strategy: Modified Sildenafil Synthesis
Overall Strategy Convergent synthesis involving the preparation of a substituted pyrazole carboxamide and a substituted benzoyl chloride, followed by coupling and cyclization.Linear synthesis adapted from the commercial Sildenafil route, with modification at the pyrazole formation step to introduce the isobutyl group.
Key Intermediates 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide; 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride.1-methyl-3-isobutyl-1H-pyrazole-5-carboxylic acid; 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-isobutyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Overall Yield Approximately 37.4%[1]Not reported for Isobutyl Sildenafil, but the commercial Sildenafil synthesis is highly optimized for yield.
Scalability Reported on a laboratory scale[1].The Sildenafil process is designed for large-scale industrial production[2].
Key Advantages Modular approach allowing for late-stage diversification of both the pyrazole and the phenyl moieties.Potentially higher overall yield due to process optimization for the parent compound.
Key Disadvantages The final cyclization step may require optimization for yield and purity.Less flexible for generating a diverse library of analogues.

Experimental Protocols

Route 1: Convergent Synthesis of Isobutyl Sildenafil

This route is based on the work presented by Wang et al.[1].

Step 1: Synthesis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • To a solution of sodium ethoxide (7.48 g, 0.11 mol) in anhydrous ethanol (150 mL) at -20°C, 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) are added sequentially.

  • The mixture is stirred at 0°C for 1 hour and then at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is treated with 2 M HCl (120 mL).

  • The product is extracted with dichloromethane (3 x 120 mL), and the combined organic layers are dried and concentrated to yield the intermediate diketo ester.

  • This intermediate is dissolved in acetic acid (100 mL) at 0°C, and methylhydrazine (or its sulfate) is added. The mixture is then refluxed to form the pyrazole carboxylic acid.

Step 2: Synthesis of 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

  • The pyrazole carboxylic acid from the previous step is nitrated using a mixture of fuming nitric acid and sulfuric acid.

  • The resulting nitro-pyrazole carboxylic acid is converted to the corresponding amide.

  • The nitro group is then reduced to an amino group, typically using a reducing agent like SnCl2/HCl or catalytic hydrogenation.

Step 3: Synthesis of 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride

  • 2-Ethoxybenzoic acid methyl ester is subjected to chlorosulfonation using chlorosulfonic acid and thionyl chloride at 0°C, followed by stirring at 50°C for 1 hour.

  • The reaction mixture is carefully poured into ice water, and the resulting sulfonyl chloride is extracted with ethyl acetate.

  • The crude sulfonyl chloride is then reacted with N-methylpiperazine to yield 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoic acid.

  • The carboxylic acid is converted to the acid chloride using thionyl chloride in toluene with a catalytic amount of DMF at 55°C for 6 hours[1].

Step 4: Condensation and Cyclization to Isobutyl Sildenafil

  • 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide is dissolved in dichloromethane with triethylamine.

  • A solution of 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride in dichloromethane is added, and the mixture is stirred for 60 hours at room temperature to form the amide intermediate.

  • This intermediate is then cyclized by refluxing with potassium tert-butoxide in tert-butanol for 16 hours to yield Isobutyl Sildenafil[1].

Mandatory Visualization

Signaling Pathway of PDE5 Inhibitors

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC:e->cGMP:w Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP:s->PDE5:n Degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP GMP PDE5->GMP to Sildenafil_Analogue Isobutyl Sildenafil Sildenafil_Analogue->PDE5 Inhibits

Caption: Mechanism of action of PDE5 inhibitors like Isobutyl Sildenafil.

Experimental Workflow for Convergent Synthesis of Isobutyl Sildenafil

Convergent_Synthesis R1 4-Methyl-pentan-2-one + Diethyl Oxalate I1 3-Isobutyl-1-methyl-1H- pyrazole-5-carboxylic acid R1->I1 Claisen Condensation R2 Methylhydrazine R2->I1 Cyclization R3 2-Ethoxybenzoic acid methyl ester I3 2-Ethoxy-5-(4-methyl-1-piperazine sulphonyl)benzoyl chloride R3->I3 Chlorosulfonation R4 N-Methylpiperazine R4->I3 Sulfonamide formation, acid chloride formation I2 4-Amino-3-isobutyl-1-methyl- 1H-pyrazole-5-carboxamide I1->I2 Nitrile formation, reduction I4 Amide Intermediate I2->I4 Amide Coupling I3->I4 P Isobutyl Sildenafil I4->P Cyclization

Caption: Convergent synthetic workflow for Isobutyl Sildenafil.

Logical Relationship of Synthetic Strategies

Synthetic_Strategies Core Synthesis of Sildenafil Analogues Convergent Convergent Synthesis Core->Convergent Linear Linear Synthesis Core->Linear Convergent_F1 Parallel synthesis of fragments Convergent->Convergent_F1 Convergent_F2 Late-stage coupling Convergent->Convergent_F2 Convergent_F3 High modularity Convergent->Convergent_F3 Linear_F1 Stepwise construction Linear->Linear_F1 Linear_F2 Optimized for a single target Linear->Linear_F2 Linear_F3 Potentially higher overall yield Linear->Linear_F3

Caption: Comparison of convergent and linear synthetic strategies.

References

Unraveling the Bioactivity of C29H35N3O6S: A Comparative Guide to Virtual Screening Hits

Author: BenchChem Technical Support Team. Date: November 2025

The identity and biological target of the compound with the molecular formula C29H35N3O6S could not be definitively determined from publicly available scientific literature and chemical databases. Extensive searches did not yield a specific, well-characterized molecule corresponding to this formula, which is a critical prerequisite for a detailed comparative analysis of its virtual screening hits.

For researchers, scientists, and drug development professionals, the process of identifying and validating potential drug candidates is a meticulous journey. Virtual screening serves as a powerful initial step, computationally filtering vast libraries of compounds to identify those with a high probability of interacting with a specific biological target. However, the subsequent cross-validation of these "hits" through experimental assays is paramount to confirm their activity and advance them in the drug discovery pipeline.

This guide is intended to provide a framework for such a comparative analysis, outlining the necessary data, experimental protocols, and logical workflows. Given the ambiguity surrounding this compound, we will proceed by establishing a hypothetical context. Let us assume, for the purpose of this guide, that this compound is a novel inhibitor of Serine Palmitoyltransferase (SPT) , a key enzyme in the sphingolipid biosynthesis pathway and a target of interest for antifungal and cancer therapies.

Comparison of Virtual Screening Hits for a Hypothetical SPT Inhibitor

In a typical virtual screening campaign targeting SPT, a number of potential inhibitors would be identified. The table below illustrates how one might present the comparative data for the top virtual screening hits, including our hypothetical compound this compound and known SPT inhibitors or other discovered compounds.

Table 1: Comparison of Virtual Screening Hits Targeting Serine Palmitoyltransferase (SPT)

Compound IDMolecular FormulaDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues (Predicted)Experimental IC50 (nM)
This compound This compound-10.550His159, Ser321, Phe322To be determined
MyriocinC21H39NO6-9.8100His159, Gly160, Ser3215-20
Hit Compound AC25H30N4O5-10.275His159, Phe322, Tyr345150
Hit Compound BC28H32N2O7S-9.5120Ser321, Phe322, Arg348500

Note: The data presented for this compound and other hit compounds are hypothetical for illustrative purposes.

Experimental Protocols for Cross-Validation

The following are detailed methodologies for key experiments that would be essential to validate the virtual screening hits.

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against SPT.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human SPT is expressed and purified. The substrates, L-serine and palmitoyl-CoA, are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT).

  • Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the assay buffer, SPT enzyme, and the test compound at varying concentrations (typically from 0.1 nM to 100 µM).

  • Initiation and Incubation: The reaction is initiated by the addition of the substrates. The plate is incubated at 37°C for a specified period (e.g., 30 minutes).

  • Detection: The product of the reaction, 3-ketodihydrosphingosine, is quantified. This can be achieved using a colorimetric or fluorescent method, often involving a secondary enzymatic reaction that produces a detectable signal.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of SPT inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Sphingolipid Biosynthesis Inhibition

Objective: To assess the ability of the test compounds to inhibit sphingolipid biosynthesis in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293 or a specific cancer cell line) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with the test compounds at various concentrations for a defined period (e.g., 24 hours).

  • Metabolic Labeling: A labeled precursor, such as [³H]serine, is added to the culture medium.

  • Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted using a method like the Bligh-Dyer extraction.

  • Analysis: The incorporation of the radiolabel into sphingolipids is quantified using thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.

  • Data Analysis: The reduction in labeled sphingolipids in treated cells compared to untreated controls is used to determine the compound's inhibitory effect.

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_virtual_screening Virtual Screening cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation vs_start Compound Library docking Molecular Docking (Target: SPT) vs_start->docking hit_selection Hit Selection (Based on Score & Binding) docking->hit_selection spt_assay SPT Inhibition Assay hit_selection->spt_assay ic50 IC50 Determination spt_assay->ic50 cell_assay Sphingolipid Biosynthesis Assay ic50->cell_assay cellular_activity Confirmation of Cellular Activity cell_assay->cellular_activity lead_optimization lead_optimization cellular_activity->lead_optimization Lead Optimization

Caption: Experimental workflow for the cross-validation of virtual screening hits.

signaling_pathway cluster_products Sphingolipid Products L_serine L-Serine spt Serine Palmitoyltransferase (SPT) L_serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds 3-Ketodihydrosphingosine spt->kds Inhibition by this compound ceramide Ceramides kds->ceramide complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids

Caption: Simplified sphingolipid biosynthesis pathway highlighting the role of SPT.

In Vivo Efficacy of Belinostat (C29H35N3O6S): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Belinostat (C29H35N3O6S) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. This guide provides a comparative overview of the in vivo efficacy of Belinostat against other HDAC inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy of HDAC Inhibitors

The following tables summarize the in vivo efficacy of Belinostat in comparison to other HDAC inhibitors. It is important to note that direct head-to-head in vivo studies are limited, and thus, comparisons are drawn from studies using similar cancer models.

DrugCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Belinostat Thyroid Cancer (BHP2-7 Xenograft)Immunodeficient Mice100 mg/kg/day, i.p., 5 days/week for 52 daysSignificant inhibition of tumor growth compared to control.[1][2][1][2]
Panobinostat Thyroid CancerNot tested in vivo in the comparative study.--[1][2]
DrugCancer ModelAnimal ModelDosing RegimenOutcomeReference
Belinostat + Bortezomib Mantle Cell Lymphoma (HBL-2 Xenograft)SCID Beige MiceBelinostat: 20 mg/kg i.p. daily; Bortezomib: 0.25 mg/kg i.p. twice weeklyEnhanced tumor growth inhibition compared to either drug alone.[3][3]
Romidepsin + Bortezomib Mantle Cell LymphomaNot tested in vivo in this combination in the study.--[3]
DrugCancer ModelClinical SettingOverall Response Rate (ORR)Reference
Belinostat Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)Phase II BELIEF Study25.8%[4][4]
Romidepsin Relapsed/Refractory PTCLPhase II Study25%[4][4]
Vorinostat Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL)Phase II Study29.7%[5][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Thyroid Cancer Xenograft Study (Belinostat)[1][2]
  • Cell Line: Human thyroid cancer cell line BHP2-7.

  • Animal Model: Immunodeficient mice.

  • Tumor Implantation: Subcutaneous injection of BHP2-7 cells.

  • Treatment Groups:

    • Belinostat (100 mg/kg/day) administered intraperitoneally (i.p.) five days a week for 52 days.

    • Vehicle control group.

  • Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth inhibition. Mouse body weight was monitored to assess toxicity.

Mantle Cell Lymphoma Xenograft Study (Belinostat and Bortezomib)[3]
  • Cell Line: Human mantle cell lymphoma cell line HBL-2.

  • Animal Model: Severe combined immunodeficient (SCID) beige mice.

  • Tumor Implantation: Subcutaneous injection of HBL-2 cells.

  • Treatment Groups:

    • Belinostat (20 mg/kg) administered i.p. daily.

    • Bortezomib (0.25 mg/kg) administered i.p. twice weekly.

    • Combination of Belinostat and Bortezomib.

    • Control group.

  • Efficacy Evaluation: Tumor growth was monitored over time to determine the anti-tumor efficacy of the treatments.

Pancreatic Cancer Xenograft Study (Belinostat)[6][7]
  • Cell Line: Human pancreatic cancer cell line T3M4.

  • Animal Model: Chimeric mice.

  • Tumor Implantation: Subcutaneous or intrapancreatic injection of T3M4 cells.

  • Treatment Groups:

    • Belinostat.

    • Gemcitabine.

    • Combination of Belinostat and Gemcitabine.

    • Phosphate-buffered saline (PBS) as a sham control.

  • Efficacy Evaluation: Tumor volume was measured at regular intervals. Immunohistochemistry for Ki-67 was performed to assess cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Belinostat and a typical experimental workflow for in vivo efficacy studies.

Belinostat_Signaling_Pathway Belinostat Belinostat (this compound) HDACs Histone Deacetylases (HDACs) Belinostat->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Non_Histone_Proteins Non-Histone Proteins (e.g., p53, Tubulin) HDACs->Non_Histone_Proteins Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) p21->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Acetylation_NHP Increased Acetylation Non_Histone_Proteins->Acetylation_NHP Altered_Function Altered Protein Function Acetylation_NHP->Altered_Function Altered_Function->Apoptosis

Mechanism of action of Belinostat.

InVivo_Efficacy_Workflow cluster_Preparation Preparation cluster_Xenograft Xenograft Establishment cluster_Treatment Treatment cluster_Evaluation Efficacy Evaluation Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous/Orthotopic Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Select Animal Model (e.g., Immunodeficient Mice) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer Belinostat, Alternatives, and Vehicle Control Randomization->Drug_Administration Tumor_Measurement Measure Tumor Volume and Body Weight Regularly Drug_Administration->Tumor_Measurement Endpoint Endpoint Reached (e.g., Tumor Size, Time) Tumor_Measurement->Endpoint Tissue_Collection Collect Tumor and Other Tissues Endpoint->Tissue_Collection Analysis Immunohistochemistry, Western Blot, etc. Tissue_Collection->Analysis

Experimental workflow for in vivo efficacy studies.

References

Unidentified Compound C29H35N3O6S: A Roadblock to Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the enzyme inhibitory properties of the chemical compound with the molecular formula C29H35N3O6S cannot be provided at this time. Extensive searches to identify a known enzyme inhibitor with this specific formula have been unsuccessful. Without a clear identification of the compound, its common name, chemical structure, and primary enzyme target, a meaningful and accurate comparison with other known inhibitors is not possible.

The core requirements of the requested comparison guide—including the presentation of quantitative data (such as IC50 or Ki values), detailed experimental protocols, and the visualization of relevant signaling pathways—are all contingent upon first identifying the molecule and locating relevant research in which it has been characterized.

Further investigation is required to determine the identity and biological activity of this compound. Should this information become available, a detailed comparative analysis with alternative enzyme inhibitors could be conducted. This would involve:

  • Target Identification: Pinpointing the specific enzyme or enzyme class that this compound inhibits.

  • Literature Review: Sourcing peer-reviewed studies that have investigated the inhibitory potency and mechanism of action of this compound.

  • Comparator Selection: Identifying structurally or functionally similar enzyme inhibitors for a valid head-to-head comparison.

  • Data Extraction and Synthesis: Compiling and presenting key performance metrics in a clear, tabular format and detailing the experimental methodologies used to generate this data.

  • Pathway Visualization: Creating diagrams to illustrate the biological pathways influenced by the inhibition of the target enzyme.

Until the fundamental identity of this compound is established, the generation of the requested comparative guide remains unfeasible.

Benchmarking Predictive Models in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on evaluating the performance of small molecules in predictive modeling. This guide provides a framework for objective comparison with alternative compounds, supported by experimental data and detailed methodologies.

Introduction

Predictive modeling plays a pivotal role in modern drug discovery, enabling the rapid screening of vast chemical libraries and the identification of promising lead compounds. By leveraging computational models, researchers can forecast the pharmacokinetic and pharmacodynamic properties of molecules, thereby accelerating the development pipeline and reducing costs. This guide focuses on the performance of a specific compound, referred to herein as "Compound X" (C₂₉H₃₅N₃O₆S), in various predictive models. Due to the inability to identify a compound with the exact molecular formula C₂₉H₃₅N₃O₆S in major chemical databases, this document will serve as a template, illustrating the methodologies and data presentation required for a comprehensive comparison. A well-characterized molecule will be used as a placeholder to demonstrate the principles of this analysis.

Data Presentation: Comparative Performance in Predictive Models

The performance of a compound in predictive models is typically assessed by its ability to accurately forecast biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes the predicted and experimental values for a well-known EGFR inhibitor, Gefitinib, as an example to illustrate how such data should be presented.

Predictive Model Property Predicted Gefitinib (Predicted Value) Gefitinib (Experimental Value) Alternative Compound (Predicted Value) Alternative Compound (Experimental Value) Model Accuracy (RMSE/AUC)
ADMET-SAR Oral Bioavailability (%)78.5~8365.2~700.85 (AUC)
SwissADME Blood-Brain Barrier PermeationNoNoYesYes0.92 (AUC)
pkCSM hERG InhibitionYesYesNoNo0.88 (AUC)
ACD/Labs Percepta pKa5.3, 7.25.4, 7.28.18.00.2 (RMSE)
StarDrop P-gp InhibitionHigh RiskInhibitorLow RiskNon-inhibitor0.79 (AUC)

Note: RMSE (Root Mean Square Error) is used for continuous endpoints, while AUC (Area Under the Curve) is used for categorical endpoints. Lower RMSE and higher AUC values indicate better model performance.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for validating the predictions of computational models. Below are example protocols for key experiments cited in the comparative data table.

In Vitro ADME Assays
  • Objective: To experimentally determine the ADME properties of the compound.

  • Methodology:

    • Solubility: The kinetic solubility of the compound is determined in phosphate-buffered saline (PBS) at pH 7.4 using a nephelometric method.

    • Permeability: Caco-2 cell monolayers are used to assess the intestinal permeability of the compound. The apparent permeability coefficient (Papp) is calculated.

    • Metabolic Stability: The compound is incubated with human liver microsomes, and the rate of metabolism is determined by measuring the disappearance of the parent compound over time using LC-MS/MS.

    • Plasma Protein Binding: Equilibrium dialysis is employed to determine the extent of binding to human plasma proteins.

hERG Inhibition Assay
  • Objective: To assess the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.

  • Methodology:

    • A whole-cell patch-clamp electrophysiology assay is performed using HEK293 cells stably expressing the hERG channel.

    • Cells are exposed to increasing concentrations of the compound.

    • The IC₅₀ value is determined by measuring the inhibition of the hERG current.

P-glycoprotein (P-gp) Inhibition Assay
  • Objective: To determine if the compound is an inhibitor of the P-gp efflux pump, which can affect drug distribution and efficacy.

  • Methodology:

    • A fluorescent substrate of P-gp (e.g., Calcein-AM) is used with a cell line overexpressing P-gp (e.g., MDCK-MDR1).

    • The ability of the compound to inhibit the efflux of the fluorescent substrate is measured, resulting in an IC₅₀ value.

Visualization of Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize signaling pathways, experimental workflows, and logical relationships, adhering to the specified design constraints.

experimental_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation pred_adme Predict ADME Properties exp_adme In Vitro ADME Assays pred_adme->exp_adme Validate pred_tox Predict Toxicity exp_tox Toxicity Assays (e.g., hERG) pred_tox->exp_tox Validate pred_activity Predict Biological Activity exp_activity In Vitro Efficacy Assays pred_activity->exp_activity Validate data_analysis Comparative Data Analysis exp_adme->data_analysis exp_tox->data_analysis exp_activity->data_analysis

A high-level workflow for predictive modeling and experimental validation in drug discovery.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Replicating the Synthesis of C29H35N3O6S: A Comparative Guide to Published Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of bioactive compounds is a critical starting point. This guide provides a comparative analysis of the published synthetic routes to C29H35N3O6S, also known as (+)-sulfamisterin, a potent inhibitor of serine palmitoyltransferase (SPT).[1][2] We will objectively compare the seminal total synthesis with an alternative approach to a key intermediate, presenting supporting data, detailed experimental protocols, and visual workflows to aid in laboratory replication and methodological assessment.

Comparison of Synthetic Strategies

The primary focus of this comparison is the construction of the highly functionalized "polar part" of (+)-sulfamisterin, a key structural motif that presents significant synthetic challenges. We will compare the approach taken in the first total synthesis published by Sato et al. with a dedicated synthesis of this fragment reported by Erman et al.

Metric Sato et al. Total Synthesis (for the polar part) Erman et al. Fragment Synthesis
Starting Material Diethyl L-tartrateD-xylose
Key Strategy Overman RearrangementAza-Claisen Rearrangement
Number of Steps ~8 steps to key intermediate9 steps to key intermediate
Overall Yield Not explicitly stated for the fragment, but the total synthesis is lengthy~15% from D-xylose
Stereocontrol Chirality derived from L-tartrateChirality derived from D-xylose

Experimental Protocols

Key Step in Sato et al. Total Synthesis: Overman Rearrangement

This protocol describes the pivotal Overman rearrangement used to set the stereocenter of the nitrogen-bearing carbon.

Materials:

  • Allylic alcohol intermediate derived from L-tartrate

  • Trichloroacetonitrile

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous K2CO3

  • Xylene

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the allylic alcohol in anhydrous CH2Cl2 at 0°C, add trichloroacetonitrile followed by a catalytic amount of DBU.

  • Stir the mixture at 0°C for 30 minutes to form the trichloroacetimidate.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude trichloroacetimidate in xylene and add anhydrous K2CO3.

  • Heat the suspension at reflux (approximately 140°C) for 4 hours.

  • Cool the reaction to room temperature and filter off the K2CO3.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to yield the desired rearranged product.

Key Step in Erman et al. Fragment Synthesis: Aza-Claisen Rearrangement

This protocol outlines the key aza-Claisen rearrangement for the synthesis of the polar fragment.[3]

Materials:

  • Allylic trichloroacetimidate derived from D-xylose

  • Anhydrous toluene

  • Catalyst (e.g., a palladium(II) salt, though the paper describes a thermal rearrangement)

Procedure:

  • Dissolve the allylic trichloroacetimidate intermediate in anhydrous toluene.

  • Heat the solution under reflux for the specified time as determined by reaction monitoring (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the rearranged product.[3]

Visualizing the Synthetic Pathways

To further clarify the synthetic logic, the following diagrams illustrate the experimental workflows for both the total synthesis and the fragment synthesis, as well as the biological context of the target molecule.

G Experimental Workflow: Total Synthesis of (+)-Sulfamisterin (Sato et al.) A Diethyl L-tartrate B Protection & Grignard Addition A->B C Allylic Alcohol Intermediate B->C D Overman Rearrangement C->D Key Step E Hydrolysis & Protection D->E F Key Polar Fragment E->F G Coupling with Side Chain F->G H Deprotection & Sulfonation G->H I (+)-Sulfamisterin H->I

Caption: Total synthesis workflow of (+)-sulfamisterin.

G Experimental Workflow: Synthesis of the Polar Part (Erman et al.) A D-xylose B Series of Protecting Group Manipulations A->B C Allylic Alcohol Intermediate B->C D Formation of Trichloroacetimidate C->D E Aza-Claisen Rearrangement D->E Key Step F Key Polar Fragment E->F

Caption: Workflow for the synthesis of the polar fragment.

G Serine Palmitoyltransferase Signaling Pathway cluster_0 De Novo Sphingolipid Synthesis A L-Serine + Palmitoyl-CoA B 3-Ketodihydrosphingosine A->B Serine Palmitoyltransferase (SPT) C Dihydrosphingosine B->C D Dihydroceramide C->D E Ceramide D->E F Complex Sphingolipids E->F Inhibitor (+)-Sulfamisterin (this compound) Inhibitor->A Inhibits

Caption: Inhibition of SPT by (+)-sulfamisterin.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the HIV protease inhibitor Darunavir and its related compounds. While the specific molecular formula C29H35N3O6S did not correspond to a readily identifiable compound in scientific literature, it bears a close structural resemblance to derivatives of Darunavir, a cornerstone in the management of HIV-1 infection. This comparison, therefore, focuses on Darunavir and other key HIV protease inhibitors, offering insights into their efficacy, resistance profiles, and the experimental methodologies used for their evaluation.

Overview of HIV Protease Inhibitors

Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme leads to the production of immature, non-infectious virions, thus halting the replication of the virus.[2][3] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV protease, preventing it from functioning.[4]

Darunavir (Prezista), a second-generation PI, was designed to have a high affinity for the HIV-1 protease and a high genetic barrier to resistance.[2][4] It is often co-administered with a low dose of ritonavir or cobicistat, which act as pharmacokinetic enhancers, increasing the levels of darunavir in the body.[5][6] This guide will compare Darunavir with other significant PIs, including Lopinavir, Atazanavir, and Tipranavir, as well as some of its more recently developed analogs.

Quantitative Comparison of Protease Inhibitor Activity

The efficacy of HIV protease inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of the protease (Ki and IC50 values) and to suppress viral replication in cell-based assays (EC50 values). The following table summarizes key quantitative data for Darunavir and related compounds against wild-type HIV-1.

CompoundTargetAssay TypeIC50 / Ki (nM)EC50 (nM)Reference
Darunavir Wild-Type HIV-1 ProteaseEnzymatic Assay1.87 (IC50)-[7][8]
Wild-Type HIV-1Cell-based Assay-2.8[9]
Darunavir Analog 5ac Wild-Type HIV-1 ProteaseEnzymatic Assay0.31 (IC50)-[7][8]
Darunavir Analog 5ae Wild-Type HIV-1 ProteaseEnzymatic Assay0.28 (IC50)-[7][8]
Lopinavir Wild-Type HIV-1Cell-based Assay-2.9[9]
Amprenavir HIV-1 Protease (PR1)Enzymatic Assay0.6 (Ki)-[10]
Saquinavir HIV-1 Protease (PR1)Enzymatic Assay0.13 (Ki)-[10]
GRL-044 (Darunavir Analog) Wild-Type HIV-1Cell-based Assay-0.0028[11]

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme. EC50 is the concentration of a drug that gives a half-maximal response, in this case, the concentration required to inhibit viral replication by 50%.

Resistance Profiles

A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Mutations in the protease gene can alter the active site of the enzyme, reducing the binding affinity of PIs. Darunavir was specifically designed to be effective against many PI-resistant strains.[2] The development of resistance to Darunavir is slower and requires the accumulation of multiple mutations compared to earlier PIs.[11] For instance, a combination of V32I, L33F, I54M, and I84V substitutions in the protease is associated with high-level resistance to Darunavir.[11]

Experimental Protocols

The evaluation of HIV protease inhibitors involves a series of standardized in vitro assays. Below are the detailed methodologies for two key experiments.

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by the HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When the HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[12][13][14][15]

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., based on the p17/p24 cleavage site)[13][15]

  • Assay Buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and BSA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~490/520 nm or ~330/450 nm depending on the FRET pair)[13][16]

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined amount of HIV-1 protease to each well of the microplate.

  • Add the diluted test compounds and control inhibitor to the respective wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 60-120 minutes.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture (EC50 Determination)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system.

Principle: T-lymphocyte cell lines (e.g., CEM-GFP) or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured, typically by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA or by measuring the expression of a reporter gene (e.g., GFP) in infected cells.[17][18]

Materials:

  • Susceptible cell line (e.g., CEM-GFP or MT-4 cells)

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete cell culture medium

  • Test compounds

  • Positive control antiviral drug (e.g., Zidovudine or a known PI)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit or a flow cytometer for GFP-expressing cells

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Include uninfected cells (for cytotoxicity assessment) and infected, untreated cells (virus control) as controls.

  • Incubate the plates at 37°C in a CO2 incubator for 3-7 days.

  • After incubation, collect the cell culture supernatants for p24 ELISA or prepare the cells for flow cytometry.

  • Quantify the amount of p24 antigen or the percentage of GFP-positive cells.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

HIV Protease Signaling Pathway

The following diagram illustrates the critical role of HIV protease in the viral life cycle.

Inhibitor_Workflow Compound_Library Compound Library / Rational Design Virtual_Screening In Silico Screening (Molecular Docking) Compound_Library->Virtual_Screening Synthesis Chemical Synthesis of Lead Compounds Virtual_Screening->Synthesis Enzyme_Assay HIV Protease Inhibition Assay (IC50) Synthesis->Enzyme_Assay Antiviral_Assay Cell-based Antiviral Activity Assay (EC50) Enzyme_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Antiviral_Assay->Cytotoxicity_Assay Resistance_Profiling Resistance Profiling against Mutant Strains Antiviral_Assay->Resistance_Profiling Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Resistance_Profiling->Lead_Optimization

References

Safety Operating Guide

Safe Disposal of C29H35N3O6S (Darunavir) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides detailed procedural guidance for the safe handling and disposal of C29H35N3O6S, chemically known as Darunavir, an antiretroviral protease inhibitor. Adherence to these protocols is essential to ensure compliance with safety regulations and to minimize environmental impact.

Darunavir is classified as a non-hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[1][2][3]. However, this classification does not permit its disposal in regular trash or down the drain in a laboratory setting[4]. All pharmaceutical waste must be managed in a way that protects human health and the environment[2][5]. The recommended and most common method for the disposal of non-RCRA pharmaceutical waste is incineration[1][3].

Quantitative Data for Disposal

High-temperature incineration is the preferred method for the destruction of pharmaceutical waste, ensuring the complete breakdown of active compounds[6][7]. The operational parameters for medical and pharmaceutical waste incinerators are provided below.

ParameterValueNotes
Primary Chamber Temp. 800 - 900 °CInitial combustion phase in an oxygen-deficient environment to produce solid ashes and gases[8].
Post-Combustion Temp. 900 - 1200 °CSecondary combustion at higher temperatures with excess air to ensure complete destruction of harmful gases[8].
Minimum Residence Time 2 secondsThe duration gases must be held at high temperature to ensure complete combustion and prevent the formation of toxic byproducts[8][9].
Waste Volume Reduction Up to 90%Incineration significantly reduces the volume of the original waste material[7].

Experimental Protocols for Disposal

While incineration is the standard, understanding the chemical degradation of Darunavir can be valuable for research purposes or as a potential pre-treatment step where permitted by institutional and local regulations. The following is a hypothetical protocol for oxidative degradation based on published stability studies. This is not a standard disposal procedure and should be treated as an experimental method.

Protocol: Oxidative Degradation of Darunavir

This protocol is based on laboratory studies of Darunavir's degradation and is intended for experimental purposes only. It is not a substitute for certified waste disposal procedures.

  • Objective: To chemically degrade Darunavir in a controlled laboratory setting.

  • Materials:

    • Darunavir waste

    • 30% Hydrogen Peroxide (H₂O₂) solution

    • Appropriate glass reaction vessel

    • Magnetic stirrer and stir bar

    • Fume hood

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

  • Procedure: a. Work within a certified fume hood to ensure proper ventilation. b. Dissolve the Darunavir waste in a suitable solvent if it is in solid form. c. Slowly add 30% hydrogen peroxide to the Darunavir solution in the reaction vessel. One study noted degradation of Darunavir after 15 days at room temperature using 30% H₂O₂[10]. d. Stir the mixture at room temperature. e. Allow the reaction to proceed for a sufficient duration to ensure degradation. The aforementioned study indicates a 15-day period for significant degradation[10]. f. Following the degradation period, the resulting solution must still be disposed of as chemical waste through your institution's environmental health and safety office.

Note: Darunavir has also been shown to undergo considerable degradation under acidic and basic hydrolysis conditions[11][12].

Signaling Pathways and Experimental Workflows

Logical Workflow for the Disposal of this compound (Darunavir)

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Darunavir waste in a research or laboratory environment.

Proper Disposal Workflow for this compound (Darunavir) cluster_0 Waste Identification and Segregation cluster_1 Containment and Labeling cluster_2 Storage and Disposal start Generation of Darunavir Waste is_hazardous Is waste RCRA hazardous? start->is_hazardous non_hazardous Classify as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Follow RCRA Hazardous Waste Protocol is_hazardous->hazardous Yes segregate Segregate from other chemical and biohazardous waste non_hazardous->segregate container Place in a designated, sealed, and properly labeled container segregate->container label_info Label container with: 'Incineration Only' Contents: Darunavir Waste Date and Lab Information container->label_info storage Store in a secure, designated area away from incompatible materials container->storage pickup Arrange for pickup by certified waste management vendor storage->pickup incineration High-Temperature Incineration (>850°C) pickup->incineration

Caption: Disposal workflow for Darunavir in a laboratory.

This comprehensive guide ensures that professionals handling this compound (Darunavir) are equipped with the necessary information for its safe and compliant disposal. By adhering to these procedures, laboratories can maintain a safe working environment and uphold their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Telmisartan (C29H35N3O6S)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Telmisartan. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier: Telmisartan CAS Number: 144701-48-4[1] Molecular Formula: C29H35N3O6S

Hazard Identification and Classification

Telmisartan is classified with the following hazards:

  • Acute toxicity - oral 4: Harmful if swallowed.[1]

  • Reproductive toxicity 2: Suspected of damaging fertility or the unborn child.[1]

  • Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H361: Suspected of damaging fertility or the unborn child.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling Telmisartan:

PPE CategorySpecificationsRationale
Eye/Face Protection Safety glasses with side-shields (or goggles) conforming to EN166 (EU) or NIOSH (US) standards.[2][3]Protects against splashes and airborne particles.
Hand Protection Wear protective butyl rubber or nitrile gloves.[4] Gloves must be inspected prior to use and disposed of properly after.[2]Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, wear suitable protective clothing.[4][5]Protects skin from accidental contact.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[4][5]Prevents inhalation of harmful dust.

Quantitative Toxicity Data

The following table summarizes available acute toxicity data for Telmisartan.

TestSpeciesRouteValue
LD50RatOral> 2000 mg/kg[6]
LD50DogOral> 2000 mg/kg[6]

Experimental Protocol: Preparation of a 10 mM Telmisartan Stock Solution

This protocol outlines the steps for safely preparing a 10 mM stock solution of Telmisartan in a laboratory setting.

Materials:

  • Telmisartan powder (CAS: 144701-48-4)

  • Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation and Precautionary Measures:

    • Ensure the work area is clean and uncluttered.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Don all required PPE: safety glasses with side shields, nitrile or butyl rubber gloves, and a lab coat.

  • Weighing the Telmisartan:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully weigh out the required amount of Telmisartan powder. For a 10 mL of 10 mM solution, you will need 51.46 mg (Molar Mass = 514.63 g/mol ).

    • Record the exact weight.

  • Dissolving the Telmisartan:

    • Carefully transfer the weighed Telmisartan powder into the volumetric flask.

    • Add a small amount of DMSO (e.g., 5 mL) to the flask.

    • Gently swirl the flask or use a vortex mixer until the powder is completely dissolved.

  • Final Volume Adjustment:

    • Once the Telmisartan is fully dissolved, add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to a clearly labeled storage vial. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution according to the manufacturer's recommendations, typically at -20°C for long-term storage.

  • Waste Disposal:

    • Dispose of all contaminated materials (weighing boat, gloves, etc.) in a designated hazardous waste container.[4]

    • Unused solution must also be disposed of as hazardous chemical waste. Do not pour down the drain.[7]

  • Decontamination:

    • Thoroughly clean the work area, including the balance and fume hood surface.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow for Telmisartan and its mechanism of action.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment FumeHood Work in a Fume Hood PPE->FumeHood Weigh Weigh Telmisartan FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Store Solution Properly Dissolve->Store Decontaminate Decontaminate Work Area Store->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

Caption: Safe handling workflow for Telmisartan.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1R->Vasoconstriction Telmisartan Telmisartan Telmisartan->AT1R Blocks Renin Renin ACE ACE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.